molecular formula C13H10BrNO2 B1370955 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid CAS No. 1020718-68-6

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Cat. No.: B1370955
CAS No.: 1020718-68-6
M. Wt: 292.13 g/mol
InChI Key: NMSVGDOJIZPXLH-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-bromopyridin-2-yl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-8-7-9(13(16)17)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSVGDOJIZPXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650598
Record name 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-68-6
Record name 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Introduction

This compound is a biaryl carboxylic acid that serves as a versatile building block in modern synthetic and medicinal chemistry. Its unique structural arrangement, featuring a bromine-substituted pyridine ring coupled to a substituted benzoic acid, presents multiple reaction sites for diversification. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, potential applications, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identity and Properties

This compound is a solid at room temperature, characterized by the following identifiers and properties.

Table 1: Chemical Identifiers and Names

IdentifierValue
CAS Number 1020718-68-6[1][2][3]
Molecular Formula C₁₃H₁₀BrNO₂[1][2]
Molecular Weight 292.13 g/mol [1][2]
IUPAC Name This compound
Synonyms Benzoic acid, 4-(6-bromo-2-pyridinyl)-3-methyl-[3]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 412.3±45.0 °C (Predicted)[3]
Density 1.514±0.06 g/cm³ (Predicted)[3]
pKa 3.98±0.10 (Predicted)[3]
Storage Temperature 2-8°C[3]

Synthesis and Mechanism

The most logical and widely adopted method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.

Retrosynthetic Analysis & Rationale

The target molecule can be disconnected at the bond between the pyridine and benzene rings. This leads to two primary synthetic routes:

  • Route A: Coupling of (4-carboxy-2-methylphenyl)boronic acid with 2,6-dibromopyridine.

  • Route B: Coupling of 4-bromo-3-methylbenzoic acid with a pyridine-boronic acid derivative.

Route A is often preferred due to the commercial availability and stability of the required building blocks. The use of 2,6-dibromopyridine allows for a selective mono-arylation under carefully controlled conditions, preserving the second bromine atom for subsequent functionalization.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,6-dibromopyridine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group (the methyl-benzoic acid moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[4][5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base pd_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Objective: To synthesize this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • (4-carboxy-2-methylphenyl)boronic acid

  • 2,6-Dibromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[6]

  • 1,4-Dioxane and Water (solvent system)[6]

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-carboxy-2-methylphenyl)boronic acid (1.0 eq), 2,6-dibromopyridine (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure product.

Chemical Reactivity and Applications in Drug Discovery

The title compound is a valuable intermediate due to its distinct reactive sites, which allow for controlled, sequential modifications.

Reactivity main This compound Carboxylic Acid (-COOH) Bromo Substituent (-Br) Pyridine Ring amide Amide Coupling (e.g., with amines) main:f1->amide ester Esterification (e.g., with alcohols) main:f1->ester cross_coupling Further Cross-Coupling (e.g., Suzuki, Sonogashira) main:f2->cross_coupling buchwald Buchwald-Hartwig Amination (e.g., with amines) main:f2->buchwald coordination N-Coordination (Metal Complexes) main:f3->coordination

Caption: Key reactive sites and potential transformations of the title compound.

  • Carboxylic Acid Group: This functional group is ideal for forming amide bonds, a cornerstone of medicinal chemistry. This allows for the conjugation of the molecule to other pharmacophores, peptides, or linkers for creating complex molecules like Proteolysis Targeting Chimeras (PROTACs).[7] Benzoic acid derivatives are extensively studied as scaffolds for anticancer agents.[8][9]

  • Bromo-Pyridine Moiety: The bromine atom is a versatile handle for introducing further molecular diversity. It readily participates in additional palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex tri-aryl or aryl-alkynyl structures. It can also be displaced via nucleophilic aromatic substitution or be used in Buchwald-Hartwig amination reactions.

  • Applications as a Scaffold: Biaryl structures are privileged in drug discovery, often providing a rigid framework that can orient functional groups for optimal interaction with biological targets. This specific scaffold can be explored for developing inhibitors of kinases, proteases, and other enzymes implicated in disease.

Spectroscopic Characterization Profile

Proper characterization is crucial to confirm the structure and purity of the synthesized compound.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Carboxylic Acid (-COOH): A broad singlet typically downfield (>10 ppm).[10][11]Aromatic Protons: Complex multiplets in the 7.0-8.5 ppm range. The pyridine and benzene protons will show distinct coupling patterns (doublets, triplets).Methyl (-CH₃): A sharp singlet around 2.3-2.5 ppm.[11]
¹³C NMR Carbonyl (-C=O): A signal in the 165-175 ppm region.[11]Aromatic Carbons: Multiple signals between 120-160 ppm. The carbon attached to the bromine will be shifted relative to other pyridine carbons.Methyl (-CH₃): A signal in the 15-25 ppm region.[11]
IR Spectroscopy O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.C=C/C=N Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar brominated benzoic acids should be used to guide handling procedures.[12][13][14]

  • Hazards:

    • Harmful if swallowed.

    • Causes skin irritation.[14]

    • Causes serious eye irritation.[14]

    • May cause respiratory irritation.[14]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[13]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][13] Recommended storage is at 2-8°C.[3]

References

  • Chongqing Chemdad Co., Ltd. 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. [Link]

  • PubChem. 4-(6-(Benzyloxy)pyridin-3-yl)-2-methylbenzoic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(6-Benzyloxy_pyridin-3-yl-2-methylbenzoic-acid]([Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health (NIH). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • Cureus. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents. Method for producing 3-bromomethylbenzoic acids.
  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Supporting Information. General procedure for the Ni-catalyzed carboxylation of aryl halides with CO2. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. United States Patent. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 3-Methyl-2-nitrobenzoic acid. [Link]

  • ChemBK. 4-Bromo-3-methylbenzoic acid. [Link]

Sources

An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid (CAS 1020718-68-6): A Core Scaffold for Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Unique Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized molecular building blocks. 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid, identified by its CAS number 1020718-68-6, has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. Its unique trifunctional architecture—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a sterically defined methyl group—offers a convergence of synthetic handles that are invaluable for constructing complex molecular entities.

This technical guide provides an in-depth exploration of this compound, from its chemical and physical properties to a detailed, field-proven synthetic protocol. Furthermore, it elucidates its critical role as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this high-value chemical entity.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in multi-step syntheses. The data for this compound are summarized below.

PropertyValueSource
CAS Number 1020718-68-6[1][2]
Molecular Formula C₁₃H₁₀BrNO₂[1]
Molecular Weight 292.13 g/mol [1]
Predicted Boiling Point 412.3 ± 45.0 °C[2]
Predicted Density 1.514 ± 0.06 g/cm³[2]
Predicted pKa 3.98 ± 0.10[2]
Storage Temperature 2-8°C[2]

Synthesis and Mechanistic Considerations: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and is a cornerstone of modern organic synthesis. The logical and well-precedented disconnection for this target involves the coupling of 2,6-dibromopyridine with a suitably functionalized boronic acid or ester.

The choice of a mono-coupling reaction on a di-halogenated substrate like 2,6-dibromopyridine requires careful control of stoichiometry and reaction conditions to favor the desired product over the di-substituted byproduct. The following protocol is designed to maximize the yield of the mono-arylated product.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the selective mono-arylation of dihalopyridines via Suzuki-Miyaura coupling.

Reactants:

  • 2,6-Dibromopyridine (1.0 equiv)

  • (4-Carboxy-2-methylphenyl)boronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Degassed Water

Procedure:

  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv), (4-carboxy-2-methylphenyl)boronic acid (1.1 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. To the flask, add anhydrous toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2,6-dibromopyridine).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product. The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl to ensure the carboxylic acid is protonated. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and SPhos is a highly effective catalyst system for Suzuki couplings involving heteroaryl halides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination, leading to higher yields and faster reaction times.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Solvent System: The biphasic toluene/water system is commonly used for Suzuki reactions. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and helps to facilitate the transmetalation step. Degassing the water is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Stoichiometry: A slight excess of the boronic acid (1.1 equivalents) is used to ensure complete consumption of the more valuable 2,6-dibromopyridine and to drive the reaction towards the mono-arylated product.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2,6-Dibromopyridine - (4-Carboxy-2-methylphenyl)boronic acid - Pd(OAc)₂/SPhos - K₃PO₄ B Add Solvents: - Anhydrous Toluene - Degassed Water A->B Under Inert Atmosphere C Heat to 100°C with Vigorous Stirring B->C D Monitor by TLC/LC-MS (16-24 hours) C->D E Cool to RT & Acidify D->E F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G H Final Product: This compound G->H

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Key Intermediate for PARP Inhibitors

The primary application of this compound is as a crucial intermediate in the synthesis of PARP inhibitors.[3][4] PARP enzymes are essential for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The structure of this compound is ideally suited for elaboration into potent PARP inhibitors like Niraparib. The carboxylic acid provides a handle for amide bond formation, a common feature in many PARP inhibitors that interacts with the nicotinamide ribose binding pocket of the enzyme. The bromo-pyridine moiety can be further functionalized, often through another cross-coupling reaction, to introduce groups that occupy the adenosine ribose binding pocket, thereby enhancing potency and selectivity.

Logical Relationship Diagram:

G cluster_intermediate Core Intermediate cluster_functionalization Synthetic Elaboration cluster_product Final Product Class A This compound B Amide Coupling (via Carboxylic Acid) A->B C Further Cross-Coupling (via Bromo Group) A->C D Potent PARP Inhibitors (e.g., Niraparib Analogs) B->D C->D

Sources

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 1020718-68-6), a key biaryl carboxylic acid intermediate in the field of medicinal chemistry. The document details its molecular structure, physicochemical properties, and strategic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction. Authored for researchers, scientists, and drug development professionals, this guide explains the causality behind synthetic choices and outlines robust, self-validating experimental protocols. It includes detailed retrosynthetic analysis, step-by-step synthetic procedures, and a thorough discussion of the expected analytical and spectroscopic data for structural confirmation. Furthermore, the guide explores the molecule's application as a versatile scaffold for generating compound libraries, underscoring its significance in modern drug discovery programs.

Introduction

This compound is a heterocyclic biaryl compound that has gained importance as a versatile building block in organic synthesis and drug discovery. Its structure, which combines a benzoic acid moiety with a functionalized pyridine ring, is a common motif in pharmacologically active molecules. Biaryl structures are prevalent in natural products, pharmaceuticals, and advanced materials, often imparting conformational rigidity and specific binding properties.[1] The benzoic acid scaffold itself is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in critical hydrogen bonding interactions with biological targets.[2][3]

This molecule's utility is enhanced by its distinct functional handles: a carboxylic acid group amenable to amide or ester formation, and a bromine atom on the pyridine ring that allows for further cross-coupling reactions. This strategic placement of reactive sites makes it an ideal starting point for library synthesis and the exploration of structure-activity relationships (SAR) in drug development programs.[4][5]

Molecular Structure and Physicochemical Properties

Chemical Identity

The core structure consists of a benzoic acid ring substituted at the 3-position with a methyl group and at the 4-position with a 6-bromopyridin-2-yl moiety. The linkage between the two aromatic rings is a pivotal C(sp²)–C(sp²) bond.

Mol This compound CAS CAS Number: 1020718-68-6 Mol->CAS Formula Molecular Formula: C13H10BrNO2 Mol->Formula MW Molecular Weight: 292.13 g/mol Mol->MW Synonym Synonym: Benzoic acid, 4-(6-bromo-2-pyridinyl)-3-methyl- Mol->Synonym

Caption: Key identifiers for this compound.

Physicochemical Data Summary

The table below summarizes key physicochemical properties. It is important to note that some values, such as boiling point and pKa, are computationally predicted and should be considered estimates until experimentally verified.

PropertyValueSource
CAS Number 1020718-68-6[6][7][8]
Molecular Formula C₁₃H₁₀BrNO₂[6][7][8]
Molecular Weight 292.13 g/mol [6][7][8]
MDL Number MFCD09753802[6][8]
Predicted Boiling Point 412.3 ± 45.0 °C[7]
Predicted Density 1.514 ± 0.06 g/cm³[7]
Predicted pKa 3.98 ± 0.10[7]
Storage Temperature 2-8°C[7]

Retrosynthesis and Synthetic Strategy

The Synthetic Challenge: Biaryl C-C Bond Formation

The principal synthetic challenge in constructing this compound is the formation of the carbon-carbon bond between the substituted benzene and pyridine rings. For decades, such transformations were synthetically demanding. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing reliable and high-yielding pathways.

Method of Choice: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is the preeminent method for this task.[1][9] Its widespread adoption in both academic and industrial settings stems from several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves sensitive functional groups like the carboxylic acid.

  • High Functional Group Tolerance: It is compatible with a vast array of functional groups, minimizing the need for protecting group strategies.

  • Commercial Availability of Reagents: A wide variety of aryl halides and boronic acids/esters are commercially available, facilitating rapid analog synthesis.[1]

  • Low Toxicity: The boronic acid reagents and byproducts are generally less toxic than those used in other coupling methods (e.g., Stille or Negishi coupling).[1]

The reaction involves the coupling of an organoboron species (typically a boronic acid or a boronic ester) with an organohalide, catalyzed by a palladium(0) complex.[10]

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are logical for this target molecule, both relying on the Suzuki-Miyaura coupling. The choice between them in a practical setting often depends on the commercial availability, cost, and stability of the starting materials.

G cluster_A Pathway A cluster_B Pathway B TM Target Molecule This compound A1 4-Bromo-3-methylbenzoic acid (Aryl Halide) TM->A1 Suzuki Coupling A2 6-Bromopyridine-2-boronic acid (Organoboron) TM->A2 Suzuki Coupling B1 2,6-Dibromopyridine (Aryl Halide) TM->B1 Suzuki Coupling B2 4-Borono-3-methylbenzoic acid (Organoboron) TM->B2 Suzuki Coupling

Caption: Retrosynthetic analysis showing two possible Suzuki coupling pathways.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the synthesis based on Pathway A.

Causality: This protocol incorporates an aqueous base and a water-miscible co-solvent (dioxane), which is a common and effective system for Suzuki couplings involving polar substrates like carboxylic acids. The use of a phosphine ligand (e.g., SPhos, XPhos, or even triphenylphosphine from Pd(PPh₃)₄) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Degassing is mandatory to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Synthetic Workflow Diagram

G reagents 1. Combine Reactants 4-Bromo-3-methylbenzoic acid 6-Bromopyridine-2-boronic acid ester Pd Catalyst & Base in Solvent degas 2. Degas Mixture (e.g., N2 sparging for 15 min) reagents->degas reflux 3. Heat to Reflux (e.g., 80-100 °C) degas->reflux monitor 4. Monitor Reaction (TLC or LC-MS) reflux->monitor monitor->reflux Incomplete quench 5. Quench & Acidify Cool to RT, add water, acidify with HCl monitor->quench Complete extract 6. Extraction Extract with Ethyl Acetate (3x) quench->extract dry 7. Dry & Concentrate Dry organic layer (Na2SO4), evaporate solvent extract->dry purify 8. Purification (Recrystallization or Column Chromatography) dry->purify analyze 9. Final Analysis (NMR, MS, HPLC) purify->analyze product Pure Product analyze->product

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology

Materials:

  • 4-Bromo-3-methylbenzoic acid (1.0 equiv)

  • (6-Bromopyridin-2-yl)boronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Ethyl acetate, Hexanes, 1M Hydrochloric acid (HCl), Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methylbenzoic acid, (6-bromopyridin-2-yl)boronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Carefully acidify the aqueous mixture to pH ~3-4 using 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9]

  • Validation: Confirm the structure and purity of the isolated white solid by NMR and MS analysis. Purity should be ≥97% by HPLC.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are achieved using a combination of standard spectroscopic techniques. The following table summarizes the expected data based on the molecule's structure.

TechniqueExpected Observations
¹H NMR Carboxylic Acid (-COOH): Broad singlet, δ ~13.0 ppm. Aromatic (Benzoic): 3 distinct protons, likely complex splitting (doublets, doublet of doublets), δ ~7.5-8.0 ppm. Aromatic (Pyridine): 3 distinct protons, likely complex splitting (doublets, triplets), δ ~7.6-7.9 ppm. Methyl (-CH₃): Singlet, δ ~2.4 ppm.
¹³C NMR Carbonyl (-COOH): δ ~167 ppm. Aromatic (C): ~11 signals in the δ 120-160 ppm range (including quaternary carbons). Methyl (-CH₃): δ ~20 ppm.
IR (cm⁻¹) O-H (acid): Very broad, 3300-2500 cm⁻¹. C=O (acid): Strong, ~1700 cm⁻¹. C=C/C=N (aromatic): 1600-1450 cm⁻¹. C-Br: 600-500 cm⁻¹.
MS (EI) Molecular Ion (M⁺): m/z 291 and 293 in an approximate 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Loss of -OH (M-17), loss of -COOH (M-45).

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a high-value intermediate. Its structure is strategically designed for chemical diversification.

  • Scaffold for Library Synthesis: It serves as an excellent scaffold for building libraries of related compounds. The carboxylic acid can be converted into a wide range of amides, esters, and other functional groups.

  • Further Cross-Coupling: The bromine atom on the pyridine ring is a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents at this position. This "late-stage functionalization" is a powerful strategy in modern medicinal chemistry.

  • Bioisosteric Replacement: The pyridine ring serves as a bioisostere for a phenyl ring, offering altered metabolic stability, solubility, and hydrogen bonding capacity, which are critical properties in drug design.

G Core 4-(6-Bromopyridin-2-yl) -3-methylbenzoic acid COOH Carboxylic Acid (-COOH) Core->COOH Site 1 Br Bromo Group (-Br) Core->Br Site 2 Amides Amide Derivatives COOH->Amides Amide Coupling Esters Ester Derivatives COOH->Esters Esterification Suzuki2 Further Suzuki Coupling (New Biaryls) Br->Suzuki2 Sonogashira Sonogashira Coupling (Alkynes) Br->Sonogashira Buchwald Buchwald-Hartwig Amination Br->Buchwald

Caption: Chemical diversification potential of the title compound.

Conclusion

This compound is a well-defined molecular entity whose synthesis is reliably achieved through established palladium-catalyzed cross-coupling methodologies. Its true value lies not in its intrinsic properties but in its role as a versatile and strategically functionalized intermediate. For researchers in drug discovery, it represents a powerful starting point for accessing novel chemical space, enabling the systematic development of compound libraries to probe biological systems and optimize lead candidates. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and strategic application of this important chemical building block.

References

  • Al-Ostoot, F. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 227–239. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Callam, C. S., & Lowary, T. L. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(48), 12051–12052. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • (2014). United States Patent. (Patent No. US 8,921,566 B2). Google Patents.
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  • PrepChem.com. (n.d.). Synthesis of 4-(6-bromohexyloxy)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Alam, M., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(6-(Benzyloxy)pyridin-3-yl)-2-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • AA Blocks. (n.d.). 1027511-91-6 | 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

  • Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935. Available at: [Link]

  • Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the robust synthesis of 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid, a key biaryl building block. The synthetic strategy detailed herein is designed for efficiency, scalability, and high purity, leveraging modern organometallic cross-coupling chemistry.

Introduction and Strategic Overview

This compound is a heterocyclic aromatic compound featuring a biaryl scaffold. Such motifs are of central importance in medicinal chemistry and materials science, often serving as core structures in the development of novel pharmaceuticals and functional materials.[1][2] The synthesis of this specific molecule requires a precise and regioselective method for forging the carbon-carbon bond between the pyridine and benzene rings.

The most powerful and reliable approach for constructing this biaryl linkage is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction offers significant advantages, including mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its key reagents.[1] Our synthetic strategy is therefore centered on a Suzuki-Miyaura coupling, followed by a standard hydrolysis step to yield the final carboxylic acid.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aromatic rings. This immediately suggests a Suzuki-Miyaura cross-coupling as the key bond-forming step. The two primary synthons are a substituted bromopyridine and a boronic acid (or ester) derivative of 3-methylbenzoic acid. To prevent interference from the acidic proton of the carboxylic acid during the coupling reaction, it is strategically protected as a methyl ester, which can be easily deprotected in the final step.

G Target This compound Disconnect1 Functional Group Interconversion (Esterification/Hydrolysis) Target->Disconnect1 Intermediate Methyl 4-(6-Bromopyridin-2-yl)-3-methylbenzoate Disconnect1->Intermediate Disconnect2 C-C Disconnection (Suzuki-Miyaura Coupling) Intermediate->Disconnect2 Precursor1 2,6-Dibromopyridine Disconnect2->Precursor1 Precursor2 Methyl 3-methyl-4-(boronic acid/ester)benzoate Disconnect2->Precursor2

Caption: Retrosynthetic pathway for the target molecule.

Core Synthesis Pathway: A Two-Step Approach

The synthesis is efficiently executed in two primary stages: (I) a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl ester intermediate, and (II) saponification of the ester to yield the final carboxylic acid product.

Part I: Suzuki-Miyaura Cross-Coupling

Principle and Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming sp2-sp2 carbon-carbon bonds.[3] The reaction couples an organoboron species (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (2,6-dibromopyridine).

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

The choice of a boronic ester, specifically a pinacol ester, is often preferred over a boronic acid due to its enhanced stability, ease of purification, and resistance to protodeboronation. A palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine ligand is employed to drive the catalytic cycle efficiently.[4]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 Ar¹-Pd(II)L₂(X) Pd0->Complex1 Ar¹-X Transmetal Transmetalation Complex2 Ar¹-Pd(II)L₂(Ar²) Complex1->Complex2 Ar²-B(OR)₂ + Base Complex2->Pd0 Ar¹-Ar² RedElim Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Synthesis of Methyl 4-(6-bromopyridin-2-yl)-3-methylbenzoate

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), 2,6-dibromopyridine (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq). The solvent ratio is typically 3:1 (dioxane:water).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure methyl 4-(6-bromopyridin-2-yl)-3-methylbenzoate as a solid.

Part II: Saponification of the Ester Intermediate

Principle and Rationale: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which is then protonated during an acidic workup to form the final carboxylic acid. The reaction is typically irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group. Common bases for this transformation include sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed solvent system like tetrahydrofuran (THF)/methanol/water to ensure solubility of the ester substrate.

Detailed Experimental Protocol: Synthesis of this compound

  • Reagent Setup: Dissolve the methyl 4-(6-bromopyridin-2-yl)-3-methylbenzoate (1.0 eq) obtained from Part I in a mixture of tetrahydrofuran (THF), methanol, and water (e.g., a 3:1:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Solvent Removal: Partially concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and methanol).

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid product will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.[5]

  • Drying: Dry the product under vacuum to yield the final this compound. If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.[6]

Data Summary

The following table summarizes the key parameters for the described two-step synthesis. Yields are representative and may vary based on reaction scale and optimization.

ParameterStep 1: Suzuki-Miyaura CouplingStep 2: Saponification
Starting Material 2,6-DibromopyridineMethyl 4-(6-bromopyridin-2-yl)-3-methylbenzoate
Key Reagents Boronic Ester, Pd(PPh₃)₄, Na₂CO₃LiOH·H₂O, HCl
Solvent 1,4-Dioxane / WaterTHF / Methanol / Water
Temperature 85-90 °CRoom Temperature
Typical Yield 75-85%90-98%
Purification Method Silica Gel ChromatographyFiltration / Recrystallization

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for producing high-purity this compound. The strategy leverages a robust Suzuki-Miyaura cross-coupling for the key biaryl bond formation and concludes with a straightforward ester hydrolysis. This approach is well-suited for laboratory-scale synthesis and offers a solid foundation for process development and scale-up for applications in pharmaceutical and materials science research.

References

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a powerful tool in synthetic organic chemistry. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Jadhav, G. R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 21-31. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 124(21), 6043-6048. Available at: [Link]

  • Smith, C. W., Ambler, S. J., & Steggles, D. J. (1993). A convenient synthesis of 3-carboxy-1,2,4-trimethoxyanthraquinone. Tetrahedron Letters, 34(46), 7447-7450. Available at: [Link]

  • Mruk, W. J. (1973). U.S. Patent No. 3,775,473. Washington, DC: U.S. Patent and Trademark Office.
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  • Partington, S. T. (1996). U.S. Patent No. 5,527,956. Washington, DC: U.S. Patent and Trademark Office.
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  • Andersson, H. (2007). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. Available at: [Link]

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A Guide to the Spectroscopic Characterization of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the key spectroscopic characteristics of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid (CAS 1020718-68-6), a valuable bifunctional building block in contemporary drug discovery and materials science. In the absence of publicly available experimental spectra, this document presents a comprehensive set of predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established spectroscopic principles and supported by data from analogous structures. This guide is intended for researchers, chemists, and quality control specialists, offering a robust framework for the identification, purity assessment, and structural confirmation of this compound.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound with a molecular formula of C₁₃H₁₀BrNO₂ and a molecular weight of 292.13 g/mol . [1][2]Its structure features a benzoic acid moiety substituted with a methyl group and a 6-bromopyridin-2-yl group. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for ensuring the identity and purity of this compound in any research and development setting.

To facilitate the discussion of the spectroscopic data, the atoms in the molecule are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol (Hypothetical)

A hypothetical ¹H NMR spectrum would be acquired on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to allow for the observation of the acidic proton of the carboxyl group.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~13.0br s1HCOOHThe acidic proton of a carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift.
~8.05d1HH-6This proton is ortho to the carboxylic acid group, which is electron-withdrawing, causing a downfield shift. It will appear as a doublet due to coupling with H-5.
~7.90t1HH-4'The proton on the pyridine ring will be a triplet due to coupling with the two adjacent protons.
~7.75d1HH-5This proton will be a doublet due to coupling with H-6.
~7.60d1HH-3' or H-5'These protons on the pyridine ring will be doublets due to coupling with H-4'. Their exact assignment can be ambiguous without 2D NMR data.
~7.50d1HH-3' or H-5'These protons on the pyridine ring will be doublets due to coupling with H-4'. Their exact assignment can be ambiguous without 2D NMR data.
~2.40s3HCH₃The methyl group protons will appear as a singlet in the aliphatic region.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol (Hypothetical)

A hypothetical ¹³C NMR spectrum would be acquired on a 100 MHz spectrometer using DMSO-d₆ as the solvent with broadband proton decoupling.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentJustification
~167C=OThe carbonyl carbon of the carboxylic acid is expected at a very downfield chemical shift.
~157C-2'The carbon of the pyridine ring attached to the benzoic acid ring.
~142C-6'The carbon of the pyridine ring bonded to bromine will be significantly downfield.
~140C-4The quaternary carbon of the benzoic acid ring attached to the pyridine ring.
~139C-4'The CH carbon of the pyridine ring.
~135C-1The quaternary carbon of the benzoic acid ring bearing the carboxylic acid group.
~132C-6The CH carbon of the benzoic acid ring ortho to the carboxylic acid.
~130C-3The quaternary carbon of the benzoic acid ring attached to the methyl group.
~128C-5The CH carbon of the benzoic acid ring.
~125C-3'One of the CH carbons of the pyridine ring.
~122C-5'The other CH carbon of the pyridine ring.
~20CH₃The methyl carbon will appear in the aliphatic region.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Hypothetical)

A hypothetical IR spectrum would be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-2500BroadO-H stretchCarboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
~1600, ~1475MediumC=C and C=N stretchAromatic Rings
~1300MediumC-O stretchCarboxylic Acid
~1200MediumO-H bendCarboxylic Acid
~1050MediumC-Br stretchBromo-pyridine
~850-750StrongC-H bendAromatic (out-of-plane)

The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding. The strong C=O stretch is also a key indicator of the carboxylic acid functional group.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol (Hypothetical)

A hypothetical mass spectrum would be acquired using an electrospray ionization (ESI) source in negative ion mode (ESI-).

Predicted Mass Spectrometry Data
  • [M-H]⁻: The most prominent ion is expected to be the deprotonated molecule at m/z 290.9. The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in a characteristic isotopic pattern for this ion, with a second peak at m/z 292.9 of similar intensity. This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

  • Fragmentation: Further fragmentation could involve the loss of CO₂ (44 Da) from the carboxylate anion, leading to a fragment ion at m/z 246.9 and 248.9.

Overall Spectroscopic Characterization Workflow

The comprehensive characterization of this compound involves a multi-technique approach to unambiguously confirm its structure and purity.

spectroscopy_workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Validation Sample Sample 1H_NMR 1H_NMR Sample->1H_NMR Structure Confirmation 13C_NMR 13C_NMR Sample->13C_NMR Carbon Framework IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight Combined_Analysis Combined_Analysis 1H_NMR->Combined_Analysis 13C_NMR->Combined_Analysis IR->Combined_Analysis MS->Combined_Analysis Final_Structure Final_Structure Combined_Analysis->Final_Structure Verified Structure

Caption: A workflow diagram illustrating the integrated spectroscopic approach for the characterization of this compound.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data presented herein offer a robust analytical framework for scientists working with this compound. The combination of these techniques provides orthogonal data points that, when taken together, can confidently establish the molecular structure and purity of this important chemical intermediate. It is recommended that this predicted data be used as a reference for the analysis of experimentally obtained spectra.

References

  • Aceschem. This compound.
  • Chemdad. 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid.
  • ChemicalBook. 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid | 1020718-68-6.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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A Comprehensive Technical Guide to the Solubility Profiling of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2][3] Poorly soluble compounds present significant challenges, often leading to low and variable absorption, which can compromise therapeutic efficacy.[1][2][4] This guide provides an in-depth, technically-focused framework for the comprehensive solubility assessment of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid (CAS: 1020718-68-6), a heteroaromatic carboxylic acid derivative. We will explore the underlying scientific principles and provide detailed, field-proven protocols for kinetic and thermodynamic solubility assays, pH-dependent profiling, and evaluation in biorelevant media. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy to characterize this compound and make informed decisions in the drug discovery and development pipeline.

Introduction: The Criticality of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone parameter.[3] A drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Consequently, low aqueous solubility is a leading cause of poor oral bioavailability, particularly for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[5]

Early and accurate assessment of solubility allows for:

  • Informed Compound Selection: Ranking and prioritizing lead candidates with favorable properties.

  • Reliable Bioassay Results: Preventing false negatives in in-vitro screens caused by compound precipitation.[6]

  • Rational Formulation Development: Guiding the selection of appropriate formulation strategies, such as salt formation or amorphous solid dispersions, to enhance bioavailability.[4]

  • Prediction of In-Vivo Performance: Establishing a potential in-vitro-in-vivo correlation (IVIVC) to forecast how a drug will behave in the human body.[5]

This guide focuses on This compound , providing a comprehensive roadmap for its solubility characterization.

Physicochemical Characterization of the Analyte

A thorough understanding of the molecule's intrinsic properties is essential before commencing experimental work.[7]

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionSource
CAS Number 1020718-68-6[8]
Molecular Formula C13H10BrNO2[8]
Molecular Weight 292.13 g/mol [8]
Structure Chemical Structure(Generated)
pKa (acidic) 3.98 ± 0.10 (Predicted)[9]
pKa (basic) ~2-3 (Predicted for pyridine ring)(Chemical knowledge)
Boiling Point 412.3±45.0 °C (Predicted)[10]
Density 1.514±0.06 g/cm3 (Predicted)[10]

The structure reveals two key ionizable functional groups: a carboxylic acid (weakly acidic) and a pyridine ring (weakly basic). This amphoteric nature means its solubility will be highly dependent on the pH of the surrounding medium.[11][12] At low pH, the pyridine nitrogen will be protonated, increasing solubility. At high pH, the carboxylic acid will be deprotonated to its carboxylate form, also increasing solubility. The compound is expected to exhibit its lowest solubility at its isoelectric point, where the net charge is zero. This pH-dependent behavior is a critical aspect to investigate.[13]

Strategic Approach to Solubility Assessment

A tiered approach, moving from high-throughput screening to more resource-intensive equilibrium studies, is the most efficient strategy. This workflow ensures that key decisions can be made early, while definitive data is generated for late-stage candidates.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-Formulation A Kinetic Solubility Assay (High-Throughput, Turbidimetric) B Decision Point: Solubility > 60 µg/mL? A->B Rapid Screening C Thermodynamic Solubility (Shake-Flask Method) B->C Compound Progresses G Poor Solubility: Investigate Enhancement Strategies B->G Compound Flagged D pH-Solubility Profile (pH 1.2 to 7.4) C->D Definitive Data E Biorelevant Media Solubility (FaSSIF & FeSSIF) D->E F Data Analysis & Reporting E->F

Figure 1: Tiered workflow for solubility assessment.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating robust analytical methods and controls. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for its specificity and sensitivity, overcoming the limitations of UV-based methods which can be affected by impurities.[14][15]

Analytical Method Development (HPLC-UV)

A robust and reproducible HPLC method is the foundation of accurate solubility measurement.[7][14]

Objective: To develop a method capable of separating and quantifying this compound from potential impurities or degradants.

Protocol:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 100-150 mm length, 3-5 µm particle size), which is suitable for a wide range of small molecules.[16]

  • Mobile Phase Selection:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Solvent B: Acetonitrile (ACN) or Methanol.

    • Rationale: The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on a reversed-phase column.

  • Wavelength Selection: Determine the UV λmax by scanning a dilute solution of the compound (e.g., 10 µg/mL) from 200-400 nm. The λmax provides the greatest sensitivity.[16][17]

  • Gradient Elution: Run an initial broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the analyte.

  • Method Optimization: Adjust the gradient slope, flow rate (start at 1.0 mL/min), and mobile phase composition to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 3-10 minutes).

  • Calibration Curve: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or ACN). Create a series of standards by serial dilution in the mobile phase initial conditions to cover the expected solubility range. Inject and plot the peak area versus concentration to generate a calibration curve. The curve must have an R² value > 0.995.

Kinetic Solubility Assay (Turbidimetric or Shake-Flask)

This assay is ideal for early-stage screening to quickly rank compounds.[18][19] It measures the solubility of a compound precipitating out of an aqueous buffer after being introduced from a DMSO stock solution.[18][20]

Objective: To rapidly estimate the aqueous solubility at a single pH (typically 7.4).

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.[18]

  • Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the buffer (a 1:100 dilution), resulting in a final DMSO concentration of 1%. This initiates precipitation.

  • Incubation: Seal the plate and shake at room temperature (e.g., 850 rpm) for 2 hours to allow the precipitate to form and equilibrate under these kinetic conditions.[18]

  • Separation: Filter the plate using a solubility filter plate (e.g., 0.45 µm pore size) or centrifuge at high speed to pellet the undissolved solid.[18][20]

  • Quantification: Transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using the pre-developed HPLC-UV method.

  • Trustworthiness Check: The final DMSO concentration must be low (≤1%) to minimize co-solvent effects. Kinetic solubility often overestimates true equilibrium solubility because the precipitate may be amorphous rather than the most stable crystalline form.[15]

Thermodynamic (Equilibrium) Solubility Assay

This is the "gold standard" method, measuring the true equilibrium solubility of the most stable crystalline form of the compound.[21][22] It is crucial for lead optimization and pre-formulation.[19][20]

Objective: To determine the maximum concentration of the compound that can be dissolved in a buffer at equilibrium.

G A 1. Add excess solid API to buffer in a vial B 2. Seal and agitate (e.g., 24-48 hours at 25°C) A->B Start Incubation C 3. Check for remaining solid (Ensures saturation) B->C Reach Equilibrium D 4. Separate solid/liquid (Centrifuge or filter) C->D Equilibrium Confirmed E 5. Withdraw supernatant (Clear saturated solution) D->E Phase Separation F 6. Quantify concentration (HPLC-UV Analysis) E->F Sample for Analysis

Sources

An In-depth Technical Guide on the Potential Biological Activity of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive preclinical strategy for the evaluation of 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid, a novel small molecule with significant therapeutic potential, particularly in the oncology space. The structural components of this compound, namely the bromopyridine and methyl-benzoic acid moieties, are prevalent in a number of approved and investigational kinase inhibitors.[1][2][3] This guide provides a rationale for investigating this molecule as a kinase inhibitor, detailed experimental protocols for its characterization, and a proposed mechanism of action. The methodologies described herein are designed to rigorously assess the compound's biological activity, from initial target identification and validation to cellular and biochemical assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of novel targeted therapies.

Introduction: Rationale for Investigation

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known for its diverse biological activities, including anti-tumor and anti-inflammatory effects.[4][5][6] Similarly, benzoic acid derivatives are integral to modern drug discovery, offering a versatile platform for developing compounds with a wide range of biological functions.[7][8] The combination of these two pharmacophores in this compound, along with the presence of a bromine atom which can contribute to binding affinity, suggests a strong potential for interaction with biological targets such as protein kinases.

Kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][9] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies.[1][2] The structural characteristics of this compound make it a compelling candidate for investigation as a kinase inhibitor. This guide will therefore focus on a hypothetical preclinical workflow to explore this potential.

Proposed Mechanism of Action and Target Class

Based on an analysis of structurally similar compounds, we hypothesize that this compound may function as an ATP-competitive inhibitor of a serine/threonine or tyrosine kinase. The bromopyridine moiety could potentially form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.[1] The methyl-benzoic acid portion of the molecule may extend into a more solvent-exposed region, where it can be further modified to enhance potency and selectivity.

A plausible initial target class to investigate would be kinases known to be inhibited by pyridine-containing molecules, such as the PIM kinases, which are implicated in cell cycle progression and proliferation in various cancers.[9]

Below is a conceptual diagram of the proposed interaction of this compound with a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_compound This compound Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Gatekeeper Residue Gatekeeper Residue Bromopyridine Bromopyridine Bromopyridine->Hinge Region H-Bond Methylbenzoic Acid Methylbenzoic Acid Methylbenzoic Acid->Solvent Front Potential for derivatization

Caption: Proposed binding mode of the compound.

Preclinical Evaluation Workflow

A tiered approach is recommended for the preclinical evaluation of this compound. This workflow is designed to efficiently assess the compound's potential, starting with broad screening and progressing to more focused mechanistic studies.

workflow cluster_phase1 Phase 1: Initial Screening & Target Identification cluster_phase2 Phase 2: Hit Validation & Potency Determination cluster_phase3 Phase 3: Mechanism of Action & Target Engagement In_Silico_Screening In Silico Kinase Panel Screen Biochemical_Screening Broad Panel Biochemical Kinase Assay In_Silico_Screening->Biochemical_Screening Cell_Viability_Screening Cancer Cell Line Panel Viability Screen Biochemical_Screening->Cell_Viability_Screening IC50_Determination Biochemical IC50 Determination for Top Hits Cell_Viability_Screening->IC50_Determination Cellular_IC50 Cellular IC50 in Sensitive Cell Lines IC50_Determination->Cellular_IC50 Target_Engagement_Assay Cellular Thermal Shift Assay (CETSA) Cellular_IC50->Target_Engagement_Assay Pathway_Analysis Western Blot for Phospho-Substrates Target_Engagement_Assay->Pathway_Analysis

Caption: Preclinical evaluation workflow for the compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series of the compound in DMSO, typically from 10 mM to 1 nM.

  • In a 384-well plate, add 1 µL of the compound dilutions. For positive and negative controls, add 1 µL of DMSO.

  • Prepare a kinase/substrate mix in kinase buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase) to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., a panel representing different tumor types)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, clear-bottom 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare a serial dilution of the compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-Substrate Analysis

Objective: To determine if this compound inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • A sensitive cancer cell line identified from the viability assay

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated form of the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the substrate as a loading control.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
PIM150
PIM2120
PIM385
Kinase X>10,000
Kinase Y>10,000

Table 2: Hypothetical Cancer Cell Line Viability

Cell LineTumor TypeGI50 (µM)
MV-4-11Acute Myeloid Leukemia0.5
K562Chronic Myeloid Leukemia1.2
A549Non-Small Cell Lung Cancer>50
MCF7Breast Cancer>50

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial preclinical evaluation of this compound. The proposed workflow, rooted in established drug discovery principles, allows for a thorough assessment of its potential as a targeted therapeutic agent. Positive results from these initial studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy in animal models, and a more comprehensive safety and toxicity profile. The versatility of the pyridine and benzoic acid scaffolds also allows for future medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of this promising molecule.

References

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Sharma, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Molecular Diversity, 28(1), 1-24. [Link]

  • Aguilar-Martínez, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Yaosaka, M., et al. (2014).
  • Kumar, A., et al. (2023). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Medicinal Chemistry, 30(35), 4057-4073. [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 1-6. [Link]

  • Zubrick, J. W. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Connecticut.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3326. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Georgieva, M., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13898. [Link]

  • Mita, T., et al. (2014).
  • Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765. [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Unnamed Author. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

Sources

An In-Depth Technical Guide to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid: A Core Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid (CAS No. 1020718-68-6) is a highly functionalized biaryl compound that has emerged as a critical intermediate in the fields of medicinal chemistry and drug discovery. Its unique architecture, featuring a reactive bromopyridine moiety linked to a substituted benzoic acid scaffold, offers multiple points for chemical elaboration. This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, and strategic applications. We delve into the causality behind the synthetic protocols, emphasizing the robustness and versatility of palladium-catalyzed cross-coupling reactions, and explore the molecule's potential as a foundational building block for complex therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficient construction of complex molecular frameworks is paramount.[1] Synthetic intermediates that provide a blend of stability and tunable reactivity are invaluable assets. This compound is a prime example of such a scaffold. It merges two privileged substructures: the benzoic acid moiety, a common feature in numerous approved drugs, and the pyridine ring, a versatile heterocycle known for its ability to modulate physicochemical properties and engage in specific biological interactions.[2][3]

The strategic importance of this molecule lies in its bifunctionality:

  • The benzoic acid group provides a handle for amide bond formation, esterification, or bioisosteric replacement, allowing for the exploration of structure-activity relationships (SAR) at a key interaction point.[4][5]

  • The bromopyridine unit serves as a versatile precursor for further carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the introduction of diverse substituents to probe different regions of a biological target's binding pocket.[6]

This guide will illuminate the synthesis and utility of this compound, providing researchers with the foundational knowledge to leverage its full potential in their synthetic campaigns.

Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is essential for its handling, reaction optimization, and formulation. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 1020718-68-6[7][8]
Molecular Formula C₁₃H₁₀BrNO₂[7][8]
Molecular Weight 292.13 g/mol [7][8]
Boiling Point 412.3 ± 45.0 °C (Predicted)[7]
Density 1.514 ± 0.06 g/cm³ (Predicted)[7]
pKa 3.98 ± 0.10 (Predicted)[7]

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

Synthesis Pathway: A Palladium-Catalyzed Approach

The most logical and industrially scalable synthesis of this compound relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][9] This palladium-catalyzed reaction forms the central carbon-carbon bond between the pyridine and benzene rings.[10][11]

Causality of Method Selection

The Suzuki-Miyaura coupling is chosen for several compelling reasons:

  • High Functional Group Tolerance: The reaction conditions are mild enough to tolerate the sensitive carboxylic acid and bromo-pyridine functionalities without requiring extensive use of protecting groups.

  • Commercial Availability of Precursors: The starting materials, or their immediate precursors, are readily available, making the synthesis economically viable.

  • High Yields and Purity: This coupling method is well-established and known for providing good to excellent yields of the desired biaryl product.

  • Mechanistic Understanding: The catalytic cycle is well-understood, allowing for rational optimization of reaction conditions.[9][12][13]

Retrosynthetic Analysis & Precursor Synthesis

The target molecule can be disconnected at the aryl-aryl bond, leading to two key synthons: a pyridine electrophile and a phenyl nucleophile (in the form of an organoboron reagent).

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Precursor 1: 2,6-Dibromopyridine (Electrophile) This starting material is commercially available. For large-scale synthesis, it can be prepared from the more accessible 2,6-dichloropyridine via a halogen exchange reaction, typically by heating with hydrobromic acid or a bromide salt.[6][14][15]

Precursor 2: 4-Carboxy-2-methylphenylboronic acid (Nucleophile) This boronic acid derivative is also commercially available.[16] If a custom synthesis is required, a common route involves the lithiation or Grignard formation from a protected 4-bromo-3-methylbenzoic acid, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to hydrolyze the boronate ester. Protecting the carboxylic acid (e.g., as an ester) may be necessary depending on the specific reaction conditions.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle is the cornerstone of this synthesis, ensuring the continuous regeneration of the active palladium(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OR)₂ + Base) RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination Product Product Transmetal->Product R¹-R² (Product) RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,6-dibromopyridine to form a Pd(II) complex.[9][12][17]

  • Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[13][17][18]

  • Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][17]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls and final product characterization.

Materials & Reagents:

  • 2,6-Dibromopyridine (1.0 eq)

  • 4-Carboxy-2-methylphenylboronic acid (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] or a suitable Buchwald ligand (e.g., SPhos) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), deoxygenated

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dibromopyridine, 4-carboxy-2-methylphenylboronic acid, and potassium carbonate.

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand. Add this mixture to the main reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add the deoxygenated 1,4-dioxane/water solvent mixture via cannula or syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting reagent (2,6-dibromopyridine). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid, causing the product to precipitate or move into the organic layer.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure product.

  • Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Core Applications as a Versatile Synthetic Intermediate

The true value of this compound is realized in its subsequent transformations. Its structure is a launchpad for creating diverse libraries of complex molecules.

Caption: Key reactive sites and potential follow-on reactions.

Drug Discovery & Medicinal Chemistry

This intermediate is particularly well-suited for the synthesis of kinase inhibitors. Protein kinases are crucial cellular regulators and major targets for cancer therapy.[19][20][21] Many FDA-approved kinase inhibitors feature a heterocyclic core (like pyridine) linked to a substituted aryl ring.

  • Scaffold for Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif common to many ATP-competitive kinase inhibitors. The benzoic acid can be converted into various amides to interact with solvent-exposed regions of the kinase, while the bromo-position allows for diversification into the hydrophobic back pocket.

  • Modulation of Physicochemical Properties: The pyridine and benzoic acid moieties provide opportunities to fine-tune properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for developing orally bioavailable drugs.

  • Therapeutic Areas: Beyond oncology, substituted benzoic acid derivatives have been investigated as inhibitors for various enzymes and receptors, with potential applications in treating inflammation, metabolic disorders, and infectious diseases.[5][22][23]

Materials Science

While the primary application is in pharmaceuticals, the rigid biaryl structure is also a feature of interest in materials science. Conjugated systems built from such intermediates can be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for novel organometallic complexes.[6]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular architects. Its synthesis, reliably achieved through palladium-catalyzed cross-coupling, provides access to a scaffold rich in chemical potential. The distinct reactivity of its carboxylic acid and bromopyridine functionalities allows for orthogonal chemical modifications, enabling the rapid and systematic development of novel compounds. For researchers in drug discovery, this intermediate offers a validated and versatile starting point for the construction of sophisticated molecules aimed at complex biological targets.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 18, 2026, from [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8, 384-414.
  • Method for synthesizing 2,6-dibromo pyridine. (n.d.). Google Patents.
  • 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 18, 2026, from [Link]

  • Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. (2026, January 14). Journal of the American Chemical Society.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Preparation method of p-carboxyphenylboronic acid. (n.d.). Google Patents.
  • 4-Hydroxy-3-methylbenzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Retrieved January 18, 2026, from [Link]

  • Ramon, G., Davies, K., & Nassimbeni, L. R. (2014).
  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2025, November 26). News-Medical.Net. Retrieved January 18, 2026, from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. Retrieved January 18, 2026, from [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids. (n.d.). Frontiers in Bioscience. Retrieved January 18, 2026, from [Link]

  • Development of specific Rho-kinase inhibitors and their clinical application. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
  • 3-Bromobenzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved January 18, 2026, from [Link]

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The Strategic Role of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. This technical guide delves into the core utility of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid (CAS No. 1020718-68-6), a versatile building block that has garnered significant interest in medicinal chemistry.[1][2][3] Its unique trifunctional architecture, featuring a bromopyridine moiety for cross-coupling, a carboxylic acid for amide bond formation or salt formation, and a strategically positioned methyl group, renders it an invaluable scaffold for the synthesis of complex molecular entities. This guide will provide an in-depth analysis of its synthesis, chemical reactivity, and, most critically, its application as a foundational element in the discovery of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, a promising class of targets for oncology and other therapeutic areas.[4][5][6][7]

Introduction: The Architectural Significance of this compound

This compound is a biaryl compound that marries the structural features of a substituted benzoic acid with a functionalized pyridine ring. This combination is not merely incidental; it is a deliberate design element that offers medicinal chemists a powerful toolkit for molecular elaboration.

  • The Bromopyridine Handle: The bromine atom on the pyridine ring serves as a versatile functional handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[8][9][10] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling systematic exploration of the chemical space around this core.

  • The Carboxylic Acid Moiety: The benzoic acid functionality provides a crucial anchor point for various synthetic transformations. It can be readily converted to amides, esters, or other derivatives, allowing for the modulation of physicochemical properties and the introduction of pharmacophoric features necessary for biological activity. Furthermore, the acidic nature of this group can be exploited for salt formation to improve solubility and bioavailability.[11][12][13]

  • The Methyl Group: The methyl substituent on the benzoic acid ring plays a subtle but important role in influencing the conformation of the molecule and can provide beneficial steric interactions within a protein's binding pocket.

This unique combination of functionalities makes this compound a privileged scaffold, particularly in the design of inhibitors targeting epigenetic "reader" domains like bromodomains.

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities.[1][2][3] A common and efficient method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.

A plausible synthetic route would involve the coupling of a boronic acid or boronate ester derivative of 3-methyl-4-carboxyphenyl with a suitable 2,6-dihalopyridine, followed by selective manipulation of the remaining halide. A more direct approach, and one that is often employed in industrial settings, is the coupling of 2,6-dibromopyridine with (4-carboxy-2-methylphenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.

Diagram 1: Plausible Synthetic Route via Suzuki-Miyaura Coupling

G A 2,6-Dibromopyridine R1 A->R1 B (4-carboxy-2-methylphenyl)boronic acid B->R1 C This compound R1->C Pd(PPh3)4, Na2CO3 Dioxane/H2O, Heat

Caption: A representative Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Application in Drug Discovery: A Gateway to BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene transcription.[4][6][7] They function as "readers" of epigenetic marks by recognizing and binding to acetylated lysine residues on histone tails. Dysregulation of BET protein activity has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[7][14]

Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains have shown significant promise in preclinical and clinical studies.[15] The 4-(pyridin-2-yl)benzoic acid scaffold has emerged as a key pharmacophore in the design of potent and selective BET inhibitors. This compound serves as an ideal starting material for the synthesis of such inhibitors.

The General Synthetic Workflow

The synthetic strategy for developing BET inhibitors from this starting material typically involves two key transformations:

  • Amide Bond Formation: The carboxylic acid moiety is coupled with a suitable amine. This amine component is often a cyclic amine or an aniline derivative that can occupy a specific sub-pocket within the bromodomain.

  • Palladium-Catalyzed Cross-Coupling: The bromide on the pyridine ring is then subjected to a Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce a variety of substituents. This allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Diagram 2: General Workflow for the Synthesis of BET Bromodomain Inhibitors

G Start This compound Step1 Amide Coupling (e.g., HATU, DIPEA) Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate->Step2 Final BET Bromodomain Inhibitor Library Step2->Final

Caption: A streamlined workflow illustrating the key synthetic transformations.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers and are based on established methodologies for similar substrates. Optimization of reaction conditions may be necessary for specific target molecules.

Protocol 1: Amide Coupling

Objective: To synthesize the amide intermediate by coupling this compound with a representative amine (e.g., piperidine).

Materials:

ReagentM.W.Amount (mg)Moles (mmol)Equivalents
This compound292.132921.01.0
Piperidine85.151021.21.2
HATU380.234561.21.2
DIPEA129.242582.02.0
DMF-5 mL--

Procedure:

  • To a stirred solution of this compound (292 mg, 1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add HATU (456 mg, 1.2 mmol) and DIPEA (0.35 mL, 2.0 mmol).

  • Stir the mixture for 10 minutes to activate the carboxylic acid.

  • Add piperidine (0.12 mL, 1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the bromo-amide intermediate with a representative boronic acid (e.g., phenylboronic acid).

Materials:

ReagentM.W.Amount (mg)Moles (mmol)Equivalents
Amide Intermediate (from Protocol 1)(Varies)1.0 mmol1.01.0
Phenylboronic acid121.931461.21.2
Pd(PPh₃)₄1155.56580.050.05
Sodium Carbonate (2M aqueous solution)105.992 mL4.04.0
Dioxane-8 mL--

Procedure:

  • In a microwave vial, combine the amide intermediate (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add dioxane (8 mL) and the 2M aqueous sodium carbonate solution (2 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • Alternatively, the reaction can be heated conventionally at 90 °C for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final BET inhibitor candidate.

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R¹-X Pd(II) Complex R¹-Pd(II)L₂-X Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Boronate Complex [R²-B(OH)₃]⁻ Boronate Complex->Transmetalation Base Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R¹-R² Reductive\nElimination->R1-R2

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion and Future Perspectives

This compound stands out as a strategically designed and highly valuable starting material in modern drug discovery. Its inherent chemical functionalities provide a robust platform for the synthesis of diverse and complex molecules, with a particularly impactful application in the development of BET bromodomain inhibitors. The synthetic pathways and protocols outlined in this guide are intended to empower researchers to efficiently leverage this scaffold in their quest for novel therapeutics. As our understanding of the intricate roles of epigenetic modulators in disease continues to grow, the demand for versatile and intelligently designed building blocks like this compound will undoubtedly increase, solidifying its place as a cornerstone of medicinal chemistry.

References

  • Ayoub, A. M., Hawk, L. M. L., Herzig, R. J., Jiang, J., Wisniewski, A. J., Gee, C. T., ... & Pomerantz, W. C. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry, 60(12), 4805–4817. ([Link])

  • Cha, J. H., Lee, J. H., Lee, J., Kim, S. J., Kim, S. J., & Park, C. H. (2020). Discovery of BET specific bromodomain inhibitors with a novel scaffold. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. ([Link])

  • Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. ([Link])

  • Wang, R., Wang, Y. A., Xu, Y. G., & Shi, L. (2022). Privileged Scaffolds Targeting Bromodomain-containing Protein 4. Current topics in medicinal chemistry, 22(7), 600–627. ([Link])

  • Zhang, G., Smith, S. A., & Balaraman, K. (2018). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules (Basel, Switzerland), 23(2), 387. ([Link])

  • Zhao, L., Cao, D., Chen, T., Wang, Y., & Miao, Z. (2019). Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery. Journal of Hematology & Oncology, 12(1), 1-16. ([Link])

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(10), 1839-1847. ([Link])

  • Gautam, V., & Singh, S. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. ([Link])

  • Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., ... & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & medicinal chemistry letters, 26(3), 931–935. ([Link])

  • Li, Y., Zhang, T., & Wang, Y. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 116258. ([Link])

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An In-Depth Technical Guide to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid is a biaryl compound featuring a substituted pyridine ring linked to a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry, as both pyridine and benzoic acid derivatives are prevalent in a wide array of biologically active molecules. The presence of a bromine atom provides a reactive handle for further chemical modifications, making this compound a versatile building block in the synthesis of more complex molecules. The methyl and carboxylic acid groups on the phenyl ring, along with the nitrogen atom in the pyridine ring, offer multiple points for potential interaction with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development. Pyridine derivatives, in particular, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 1020718-68-6N/A
Molecular Formula C₁₃H₁₀BrNO₂N/A
Molecular Weight 292.13 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in organic solvents like DMSO and methanol (predicted)N/A
pKa ~4-5 (predicted for carboxylic acid)N/A

Synthesis

The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[2] In this case, the reaction would involve the coupling of a bromopyridine derivative with a substituted phenylboronic acid.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved by the coupling of 2,6-dibromopyridine with (4-carboxy-2-methylphenyl)boronic acid. The use of 2,6-dibromopyridine allows for a selective mono-arylation under controlled conditions.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2,6-dibromopyridine Target_Molecule This compound 2,6-dibromopyridine->Target_Molecule + (4-carboxy-2-methylphenyl)boronic acid (4-carboxy-2-methylphenyl)boronic acid->Target_Molecule Suzuki-Miyaura Coupling Catalyst Pd(OAc)₂/SPhos Base K₃PO₄ Solvent Toluene/H₂O

Caption: Proposed Suzuki-Miyaura synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of bromopyridines.[3][4]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • (4-carboxy-2-methylphenyl)boronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, anhydrous

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine, (4-carboxy-2-methylphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add anhydrous toluene and degassed water to the flask in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of 2,6-dibromopyridine).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices
  • Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium source and a phosphine ligand is crucial for the catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times, especially for challenging substrates.[3]

  • Base (K₃PO₄): A base is required to activate the boronic acid for transmetalation. Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.[3]

  • Solvent System (Toluene/H₂O): The biphasic solvent system is common in Suzuki reactions. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. This facilitates the reaction at the interface of the two phases.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants will provide definitive information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.0-8.2m2HPyridine-H
~7.8-7.9d1HPhenyl-H
~7.6-7.7d1HPyridine-H
~7.4-7.5d1HPhenyl-H
~7.3-7.4s1HPhenyl-H
~2.4s3H-CH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The ESI-MS spectrum is expected to show the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular formula C₁₃H₁₀BrNO₂.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) can be used to obtain a chromatogram where the purity can be determined by the relative peak area.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound. The experimentally determined values should be within ±0.4% of the theoretical values calculated from the molecular formula.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. Both pyridine and benzoic acid moieties are found in numerous FDA-approved drugs.[1]

Anticancer Activity

Pyridine derivatives are well-known for their diverse anticancer activities.[1][5][6] The 4-(pyridin-2-yl)benzoic acid scaffold can be considered a bioisostere of other known kinase inhibitor backbones. The bromine atom on the pyridine ring can be further functionalized through various cross-coupling reactions to introduce different substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific cancer-related targets. Benzoic acid derivatives have also shown significant potential as anticancer agents.[7][8]

G Target_Molecule This compound Further_Functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) Target_Molecule->Further_Functionalization Library_of_Derivatives Library of Bioactive Derivatives Further_Functionalization->Library_of_Derivatives Kinase_Inhibition Kinase Inhibition Library_of_Derivatives->Kinase_Inhibition Anti_inflammatory_Pathways Modulation of Anti-inflammatory Pathways Library_of_Derivatives->Anti_inflammatory_Pathways

Caption: Workflow for developing bioactive derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Pyrimidine derivatives, which are structurally related to pyridines, have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.[9] The 4-(pyridin-2-yl)benzoic acid core could serve as a starting point for the design of novel anti-inflammatory agents. The carboxylic acid group can mimic the acidic functional groups present in many non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol for Biological Evaluation (In Vitro Kinase Assay)

Objective: To assess the inhibitory activity of this compound and its derivatives against a panel of protein kinases.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant protein kinases

  • ATP

  • Substrate peptides

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP in the assay buffer to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through the Suzuki-Miyaura cross-coupling reaction. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the generation of diverse compound libraries for biological screening. Based on the known activities of related pyridine and benzoic acid derivatives, this scaffold holds significant promise for the development of new anticancer and anti-inflammatory agents. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
  • Guram, A. S., & Bei, X. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(23), 5341–5344.
  • Kavaliauskas, P., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Molecules, 26(23), 7167.
  • ChemicalBook. (2025). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ChemicalBook.
  • Gomez, G. V., et al. (2022).
  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Preprints.org. (2023).
  • Saleem, M., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(61), 37049–37070.
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
  • International Journal on Science and Technology. (2025).
  • LGC Standards. (n.d.). 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid.
  • PubMed. (2024).
  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • International Journal on Science and Technology. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
  • The Suzuki Reaction. (2014). The Suzuki Reaction.
  • Chem-Impex. (n.d.). 4-Pyridin-4-yl-benzoic acid.

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Methodological & Application

Application Notes and Protocols: Synthesis of 4-(6-Bromopyyridin-2-yl)-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid scaffold is a significant structural motif in medicinal chemistry and drug discovery.[1][2] Derivatives of this compound have shown potential in various therapeutic areas, often acting as key intermediates in the synthesis of complex biologically active molecules.[1] The bipyridine structure, in particular, is a versatile building block, and its derivatives are explored for their potential as antimicrobial, immunomodulatory, and antitumor agents.[1] This document provides a comprehensive guide to the synthesis of this compound and its derivatives, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the biaryl linkage between the pyridine and benzene rings is the cornerstone of synthesizing this compound derivatives. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.[3][4] The choice of a specific cross-coupling reaction often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.

Suzuki-Miyaura Coupling: A Versatile Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[5] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[6][7] For the synthesis of the target compound, this would involve the coupling of a bromopyridine derivative with a methyl-substituted benzoic acid boronic acid, or vice versa.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.[8]

Other Cross-Coupling Methodologies

While Suzuki-Miyaura coupling is a primary choice, other cross-coupling reactions can also be employed:

  • Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner.[5] It is known for its high reactivity and functional group tolerance.

  • Stille Coupling: In this method, an organotin compound is coupled with an organic halide.[2][5] While effective, the toxicity of organotin reagents is a significant drawback.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] While not directly forming the biaryl bond of the target molecule, it can be used to introduce alkynyl functionalities which can then be further elaborated.[10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds.[11][12] While not directly applicable to the core biaryl synthesis, it is a crucial tool for derivatizing the bipyridine scaffold with various amine-containing functional groups.[13][14]

Grignard Reaction: An Alternative Pathway

The Grignard reaction provides a classic method for forming carbon-carbon bonds.[15] In the context of this synthesis, a Grignard reagent can be prepared from a brominated precursor (either the pyridine or the benzoic acid derivative) and then reacted with an appropriate electrophile. For instance, reacting a pyridyl Grignard reagent with a suitable benzoic acid derivative or its precursor could form the desired biaryl linkage. However, the high reactivity of Grignard reagents can limit their functional group compatibility.[16][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and a representative derivative.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the core compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_workup Workup & Purification Reactant1 2,6-Dibromopyridine Reaction Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C Reactant1->Reaction Reactant2 4-Borono-3-methylbenzoic acid Reactant2->Reaction Product This compound Reaction->Product Crude Product Workup Acidification, Extraction Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Final Product Purification->Final_Product Pure Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
2,6-DibromopyridineC5H3Br2N236.892.37 g10.0 mmol
4-Borono-3-methylbenzoic acidC8H9BO4179.972.16 g12.0 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)C34H28Cl2FeP2Pd731.700.37 g0.5 mmol
Potassium Carbonate (K2CO3)K2CO3138.214.15 g30.0 mmol
1,4-DioxaneC4H8O288.1150 mL-
Deionized WaterH2O18.0210 mL-
2 M Hydrochloric Acid (HCl)HCl36.46As needed-
Ethyl AcetateC4H8O488.11As needed-
Brine--As needed-
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dibromopyridine (2.37 g, 10.0 mmol), 4-borono-3-methylbenzoic acid (2.16 g, 12.0 mmol), Pd(dppf)Cl₂ (0.37 g, 0.5 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (50 mL) and deionized water (10 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the dioxane.

    • Add 50 mL of deionized water to the residue and acidify to pH 2-3 with 2 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[18][19]

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[20][21]

Protocol 2: Derivatization via Buchwald-Hartwig Amination

This protocol describes the synthesis of an N-aryl derivative from this compound methyl ester.

Diagram of the Derivatization Workflow

Derivatization_Workflow cluster_starting_material Starting Material cluster_reagents Reagents cluster_reaction Buchwald-Hartwig Amination cluster_product Product Start_Mat 4-(6-Bromopyridin-2-yl)-3- methylbenzoic acid methyl ester Reaction Toluene, 100 °C Start_Mat->Reaction Amine Aniline Amine->Reaction Catalyst Pd2(dba)3, XPhos Catalyst->Reaction Base NaOtBu Base->Reaction Product 4-(6-Anilinopyridin-2-yl)-3- methylbenzoic acid methyl ester Reaction->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
This compound methyl esterC14H12BrNO2306.161.53 g5.0 mmol
AnilineC6H7N93.130.56 g6.0 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)C51H42O3Pd2915.720.046 g0.05 mmol
XPhosC33H43P474.670.095 g0.2 mmol
Sodium tert-butoxide (NaOtBu)C4H9NaO96.100.67 g7.0 mmol
TolueneC7H892.1425 mL-
Step-by-Step Procedure
  • Esterification (Preparation of Starting Material):

    • Dissolve this compound in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester.

  • Buchwald-Hartwig Amination:

    • In a flame-dried Schlenk tube, combine the methyl ester (1.53 g, 5.0 mmol), aniline (0.56 g, 6.0 mmol), Pd₂(dba)₃ (0.046 g, 0.05 mmol), XPhos (0.095 g, 0.2 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add dry toluene (25 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and phosphine ligands are air and/or moisture sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Suzuki Coupling - Incomplete reaction- Catalyst deactivation- Poor quality of boronic acid- Increase reaction time or temperature- Use fresh catalyst and ensure proper degassing- Use freshly prepared or high-purity boronic acid
Side Product Formation - Homocoupling of boronic acid- Protodeborylation- Use a slight excess of the boronic acid- Ensure anhydrous conditions for the reaction
Difficulty in Purification - Close polarity of product and impurities- Optimize the solvent system for column chromatography- Consider recrystallization from different solvents
Incomplete Buchwald-Hartwig Amination - Inactive catalyst- Sterically hindered amine- Use a different ligand or catalyst system- Increase reaction temperature and/or time

Conclusion

The synthesis of this compound derivatives is a critical process for the advancement of drug discovery programs. The protocols detailed in this guide, particularly the robust Suzuki-Miyaura coupling, provide a reliable and efficient pathway to these valuable intermediates. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can successfully synthesize a wide array of derivatives for further biological evaluation.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis Landscape of 2,3'-Bipyridine for Pharmaceutical Development.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2023).
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  • Preprints.org. (2024).
  • bepls. (2023). Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - bepls.
  • Vertex AI Search. (2026).
  • Wikipedia. (n.d.).
  • Save My Exams. (2025). Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note.
  • Wikipedia. (n.d.). Benzoic acid.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.).
  • Sci-Hub. (n.d.). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions.
  • Google Patents. (n.d.).
  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (2025). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions | Request PDF.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2025).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Vertex AI Search. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS Publications. (2012). Cross-Coupling Reactions | The Journal of Organic Chemistry.
  • Arkivoc. (n.d.). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
  • ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.
  • Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organic Chemistry.
  • Vertex AI Search. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Vertex AI Search. (n.d.).
  • Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid.
  • Benchchem. (n.d.).
  • ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
  • Aceschem. (n.d.). CAS 1020718-68-6 | this compound.
  • PubMed. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2-bromo-3-methylbenzoic acid.
  • BJOC. (n.d.). Search Results.
  • National Institutes of Health. (n.d.). (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline.
  • YouTube. (2020). Synthesis of benzoic acid via the Grignard reaction.
  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Google Patents. (n.d.).
  • YouTube. (2023). Preparation of Benzoic Acid from Grignard Reagent| Phenyl Magnesium Bromide| Organic Chemistry|.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

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Suzuki coupling reactions with 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling with 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in a vast array of biologically active compounds.

This application note provides a detailed guide to performing Suzuki-Miyaura coupling reactions with a specific and functionally rich substrate: this compound (CAS No. 1020718-68-6).[3][4] This substrate is of particular interest to medicinal chemists and drug development professionals due to its trifunctional nature, incorporating a reactive bromopyridine handle for cross-coupling, a carboxylic acid for potential amide library synthesis or salt formation, and a methyl group that can influence conformation and metabolic stability. The inherent challenges and opportunities presented by the electronic nature of the pyridine ring and the presence of the acidic proton demand a carefully considered approach to reaction design.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[2][5][6] This is often the rate-determining step of the cycle.[2] The electron-deficient nature of the pyridine ring can facilitate this step compared to electron-rich aryl bromides.

  • Transmetalation: The organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center.[5][6] This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9] The choice of base is critical and can significantly affect reaction outcomes.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Below is a visualization of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)3⁻ Coupled_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Coupled_Complex Reductive_Elimination Reductive Elimination Coupled_Complex->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 Boronic_Acid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation To Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Key Parameter Selection

The success of the Suzuki coupling with this compound hinges on the judicious selection of several key parameters. The presence of both the pyridine nitrogen and the carboxylic acid functional groups requires careful consideration to avoid side reactions and ensure high yields.

Palladium Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for catalytic activity. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate palladium precursor and a phosphine ligand, which allows for greater modularity and optimization. For heteroaryl substrates, electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the catalytic species.[1][10]

  • Recommended Catalyst Precursors: Pd(OAc)₂, Pd₂(dba)₃

  • Recommended Ligands:

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many applications.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A bulky, electron-rich Buchwald ligand often providing excellent results for challenging couplings, including those with heteroaryl chlorides.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand known for its high reactivity.

    • Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand suitable for a diverse array of aryl and vinyl triflates.[8]

Base Selection

The base is crucial for activating the boronic acid.[8][9] For substrates containing an acidic proton, like the carboxylic acid in our target molecule, a moderately strong inorganic base is generally preferred to avoid unwanted side reactions.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): A versatile and commonly used base.[1][9]

    • Potassium Phosphate (K₃PO₄): Often effective in more challenging couplings and can be milder than carbonates.[5][9]

    • Cesium Carbonate (Cs₂CO₃): A stronger base with good solubility in organic solvents, often used for less reactive substrates.[9]

It is important to use a sufficient excess of the base to both facilitate the transmetalation and neutralize the carboxylic acid proton.

Solvent System

The Suzuki reaction can be performed in a variety of solvents, often as a biphasic mixture with water to aid in dissolving the inorganic base.[1][11] Degassing the solvent prior to use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Recommended Solvents:

    • 1,4-Dioxane/Water: A very common and effective solvent system.

    • Toluene/Water: Another widely used biphasic system.[1]

    • Tetrahydrofuran (THF)/Water: A good alternative, though THF's lower boiling point may require longer reaction times or sealed-vessel reactions.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Protocol_Workflow start Start reagents 1. Assemble Reagents in Flask - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Palladium Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2.0-3.0 equiv) start->reagents inert_atm 2. Establish Inert Atmosphere (Evacuate & backfill with N2/Ar) reagents->inert_atm solvent 3. Add Degassed Solvents inert_atm->solvent reaction 4. Heat Reaction Mixture (e.g., 80-100 °C, 4-24 h) solvent->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Aqueous Workup - Cool to RT - Dilute with Water - Acidify to pH 3-4 - Extract with Organic Solvent monitoring->workup Reaction Complete purification 7. Purify Product (e.g., Column Chromatography) workup->purification end End purification->end

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Materials and Reagents
ReagentM.W.Amount (1.0 mmol scale)Moles (mmol)Equivalents
This compound292.13292 mg1.01.0
Arylboronic AcidVariableVariable1.21.2
Pd(OAc)₂224.504.5 mg0.020.02
SPhos410.4716.4 mg0.040.04
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane (degassed)-8.0 mL--
Water (degassed)-2.0 mL--
Step-by-Step Procedure
  • Flask Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by alternating between vacuum and the inert gas supply (at least three cycles).

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of water.

    • Carefully acidify the aqueous solution to a pH of 3-4 with 1M HCl. This will protonate the carboxylic acid, making it extractable into an organic solvent.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst; Insufficiently degassed solventsUse fresh catalyst and ligands; Ensure thorough degassing of solvents; Increase reaction temperature or time.
Poor choice of base or ligandScreen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., XPhos, PPh₃).
Protodeborylation Boronic acid instabilityUse boronic ester (e.g., pinacol ester) instead of the boronic acid; Use KF as the base.[8]
Homocoupling Oxygen contamination; High catalyst loadingEnsure a strictly inert atmosphere; Reduce the catalyst loading.
Difficult Workup Product is water-solubleAfter acidification, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of this compound. By carefully selecting an appropriate palladium catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of biaryl and heteroaryl compounds. The protocol provided herein serves as a validated starting point, amenable to optimization for a wide range of coupling partners. This approach opens the door to novel molecular architectures for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Available at: [Link]

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Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid, a challenging yet synthetically valuable substrate. The presence of both a heteroaromatic bromide and a carboxylic acid moiety necessitates careful selection of reaction parameters to achieve high yields and purity. We will explore the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into optimization and troubleshooting. This guide is intended for researchers in synthetic chemistry and drug development who are leveraging C-N cross-coupling reactions to access complex molecular architectures.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged structures found in a vast array of bioactive molecules. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, largely supplanting harsher classical methods due to its broad substrate scope and exceptional functional group tolerance.[1][2]

The specific substrate, this compound, presents a unique set of challenges that typify the complex scenarios encountered in late-stage functionalization or library synthesis. Key considerations include:

  • The Heteroaromatic Halide: The 6-bromopyridine ring is an electron-deficient system, which generally facilitates oxidative addition. However, the pyridine nitrogen can also coordinate with the palladium center, potentially influencing catalyst activity.

  • The Carboxylic Acid: The presence of a highly acidic proton requires stoichiometric consumption of the base. This can also lead to solubility issues with the starting material and product, and necessitates a carefully designed workup and purification strategy.

This application note aims to provide a validated protocol that successfully navigates these challenges.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The generally accepted mechanism involves three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1] Understanding this cycle is critical for rationalizing the choice of reagents and for troubleshooting.

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) reacts with the aryl bromide (Ar-Br) to form a Pd(II) complex (L-Pd(Br)(Ar)). This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, displacing the bromide ion. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product (Ar-NR₂) is expelled from the coordination sphere, regenerating the L-Pd(0) catalyst to continue the cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_oxidative L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->pd_oxidative + Ar-Br pd_amido L-Pd(II)(Ar)(NR₂) (Amido Complex) pd_oxidative->pd_amido + R₂NH - HBr (via Base) pd_amido->pd0 Reductive Elimination + Ar-NR₂ Product Ar-NR₂ pd_amido->Product ArBr Ar-Br ArBr->pd_oxidative Amine R₂NH Amine->pd_amido Base Base Base->pd_amido

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Reagent Selection: A Rationale for Success

The choice of catalyst, ligand, base, and solvent are interdependent and crucial for a successful reaction, especially with a functionalized substrate.

ParameterRecommended ChoiceRationale & Justification
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystPd₂(dba)₃: A reliable Pd(0) source. Precatalysts (e.g., XPhos Pd G3): Air-stable, convenient, and often provide more reproducible results by ensuring efficient generation of the active L-Pd(0) species.[5]
Ligand XPhos or RuPhos These are bulky, electron-rich dialkylbiaryl phosphine ligands that are highly effective for coupling heteroaryl chlorides and bromides. They accelerate reductive elimination and prevent catalyst decomposition.[1]
Base Cs₂CO₃ or K₃PO₄ (≥ 3.0 equiv.)A strong base is required, but harsh alkoxides like NaOtBu can be incompatible with some functional groups.[3] Weaker, inorganic bases like Cs₂CO₃ offer excellent functional group tolerance.[5] Crucially, more than two equivalents are necessary: one to deprotonate the amine's conjugate acid and at least one to form the carboxylate salt of the starting material. An excess is recommended to drive the reaction.
Solvent 1,4-Dioxane or Toluene These are standard, relatively non-polar aprotic solvents for this reaction. They must be anhydrous and degassed to prevent catalyst poisoning.[3][6]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion. The optimal temperature should be determined empirically, starting around 100 °C.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

4.1 Materials and Equipment

Reagent / MaterialSupplierGrade
This compound--->97%
MorpholineSigma-Aldrich>99%, ReagentPlus®
Pd₂(dba)₃Strem Chemicals98%
XPhosSigma-Aldrich>98%
Cesium Carbonate (Cs₂CO₃)Alfa Aesar99.9% (metal basis)
1,4-DioxaneAcros OrganicsAnhydrous, 99.8%
Ethyl Acetate---ACS Grade
Hexanes---ACS Grade
Hydrochloric Acid (HCl)---1 M aqueous solution
Brine (Saturated NaCl)------
Magnesium Sulfate (MgSO₄)---Anhydrous
Schlenk flask or reaction vial with septum------
Magnetic stirrer and hotplate------
Inert gas line (Argon or Nitrogen)------

4.2 Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Reagents setup 1. Setup & Inerting Add solids to flask, then purge with Argon for 15 min. start->setup addition 2. Reagent Addition Add degassed 1,4-dioxane followed by morpholine via syringe. setup->addition reaction 3. Reaction Heat to 100 °C with vigorous stirring. Monitor by TLC or LC-MS. addition->reaction workup_filter 4. Work-up: Filtration Cool to RT. Dilute with EtOAc. Filter through Celite®. reaction->workup_filter workup_acidify 5. Work-up: Acidification Transfer to sep. funnel. Wash with 1 M HCl to protonate product. workup_filter->workup_acidify workup_extract 6. Work-up: Extraction Wash with water, then brine. Dry organic layer over MgSO₄. workup_acidify->workup_extract purify 7. Purification Concentrate and purify by flash column chromatography. workup_extract->purify characterize 8. Characterization Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. purify->characterize end End: Pure Product characterize->end

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (307 mg, 1.0 mmol, 1.0 equiv.), cesium carbonate (977 mg, 3.0 mmol, 3.0 equiv.), XPhos (48 mg, 0.1 mmol, 10 mol%), and Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%).

  • Inerting: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[7]

  • Solvent and Reagent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe. Stir the suspension for 5 minutes. Then, add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with 1 M HCl, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.[8] The disappearance of the starting aryl bromide is a key indicator.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[9][10] Wash the pad with an additional 10 mL of ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel.

    • Crucial Step: Wash the organic layer with 1 M HCl (2 x 20 mL). This step protonates the product's carboxylic acid, ensuring it remains in the organic phase, while also removing any residual basic components.

    • Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of 20% to 60% ethyl acetate in hexanes containing 1% acetic acid is a good starting point. The acetic acid helps to ensure the product elutes as a sharp band without tailing.[9]

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient base.3. Reaction temperature too low.1. Use fresh, degassed solvent. Consider using an air-stable precatalyst. Ensure a robust inert atmosphere.2. Increase the amount of base to 3.5-4.0 equivalents.3. Increase temperature to 110 °C.
Dehalogenation Side Product 1. Presence of water.2. Ligand degradation or insufficient ligand.1. Ensure all reagents and solvents are rigorously dried.2. Increase ligand loading slightly (e.g., from a 2:1 to a 2.2:1 L:Pd ratio).
Product is Insoluble The carboxylate salt of the starting material or product may have poor solubility in the reaction solvent.Add a co-solvent like NMP or DMA, or switch to a more polar solvent system entirely. Note that this may require re-optimization of other parameters.
Difficult Purification Product streaking on silica gel.Add 0.5-1% acetic acid or formic acid to the chromatography eluent to keep the carboxylic acid protonated.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Hein, J. E., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv.

  • Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.

  • Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination?.

  • Hein, J. E., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Cambridge Open Engage.

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.

  • Thomas, G. T., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria.

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.

  • ECHEMI. (2021). Should I do solvent extraction for Buchwald–Hartwig amination?.

  • FAO AGRIS. (2019). Step-by-step real time monitoring of a catalytic amination reaction.

  • Chemistry Stack Exchange. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.

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Esterification of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Strategic Esterification of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the esterification of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The structural features of this substrate, namely the steric hindrance imparted by the ortho-methyl group and the presence of a pyridine moiety, necessitate a careful selection of synthetic methodology. We present two robust protocols: the classic, cost-effective Fischer esterification and the mild, highly efficient Steglich esterification. This guide offers detailed, step-by-step procedures, mechanistic insights, and strategies for purification and characterization, empowering researchers to successfully synthesize ester derivatives of this valuable compound.

Introduction: Rationale and Synthetic Considerations

The molecule this compound is a bi-aryl scaffold of significant interest in drug discovery programs. The ester derivatives serve as crucial intermediates for further functionalization, often improving solubility, modifying pharmacokinetic properties, or enabling subsequent coupling reactions. However, the esterification of this substrate is not trivial. The methyl group at the 3-position sterically encumbers the carboxylic acid, potentially slowing reaction kinetics. Furthermore, the basic nitrogen atom on the pyridine ring can interact with acid catalysts, complicating reaction pathways.

This guide addresses these challenges by providing a comparative analysis of two distinct and reliable esterification methods. The selection between these methods will depend on the scale of the reaction, the sensitivity of other functional groups on the molecule (if any), and the available laboratory resources.

Comparative Overview of Synthetic Strategies

Two primary strategies are detailed below. The Fischer esterification represents a classical, atom-economical approach suitable for large-scale synthesis, while the Steglich esterification offers a milder alternative, ideal for sensitive substrates and overcoming steric challenges.

FeatureFischer EsterificationSteglich Esterification
Reagents Alcohol (in excess), Strong Acid (e.g., H₂SO₄)Alcohol, DCC (or EDC), DMAP (catalyst)
Conditions High temperature (reflux)[1][2]Mild (0 °C to room temperature)[3][4]
Advantages Inexpensive reagents, simple setup, suitable for large scale.[5]High yields, mild conditions, effective for sterically hindered acids.[6][7][8]
Disadvantages Harsh acidic conditions, reversible reaction requiring equilibrium shift.[1][9][10]Stoichiometric byproduct (DCU) can complicate purification, higher reagent cost.[3][11]
Substrate Scope Best for acid-stable molecules; may be slow for hindered substrates.Excellent for acid-sensitive and sterically demanding substrates.[12][13]

Method 1: Fischer Esterification Protocol

This method leverages a large excess of an alcohol as both reactant and solvent, driven to completion by an acid catalyst. It is a robust choice when the starting material is readily available and acid-stable.

Mechanism of Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol.[1][10][14] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[5][9]

Fischer_Esterification cluster_1 Activation cluster_2 Nucleophilic Attack cluster_3 Proton Transfer cluster_4 Elimination RCOOH R-COOH Protonated_Acid R-C(=O⁺H)OH RCOOH->Protonated_Acid + H⁺ Ester R-COOR' RCOOH->Ester H2O H₂O RCOOH->H2O ROH R'-OH ROH->Ester ROH->H2O H_plus H⁺ H_plus->Ester H_plus->H2O Tetrahedral_Int1 R-C(OH)₂(O⁺H-R') Protonated_Acid->Tetrahedral_Int1 + R'-OH Tetrahedral_Int2 R-C(OH)(OH₂⁺)(OR') Tetrahedral_Int1->Tetrahedral_Int2 Protonated_Ester R-C(=O⁺R')OH Tetrahedral_Int2->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

Materials:

  • This compound

  • Anhydrous Methanol (or other simple alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Add anhydrous methanol to the flask to serve as both the reactant and solvent (approx. 0.2 M concentration).

  • While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equiv) dropwise. Caution: This addition is exothermic.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[15]

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Method 2: Steglich Esterification Protocol

This method employs dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation under mild conditions.[3][7] It is particularly effective for this substrate due to the steric hindrance around the carboxylic acid.

Mechanism of Steglich Esterification

The reaction is initiated by the attack of the carboxylic acid on DCC, forming a highly reactive O-acylisourea intermediate.[6] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an acylpyridinium species.[4][16] This "active ester" is then readily attacked by the alcohol to form the desired product and regenerate the DMAP catalyst, while the DCC is consumed to form the insoluble dicyclohexylurea (DCU) byproduct.[3][6]

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC Acyl_Py Acylpyridinium Intermediate O_acyl->Acyl_Py + DMAP DCU DCU DMAP DMAP Ester Ester Acyl_Py->Ester + Alcohol - DMAP ROH Alcohol

Caption: Mechanism of Steglich Esterification.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., Methanol, 1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and the alcohol (1.2 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 equiv) to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise over 10 minutes. A white precipitate (DCU) will begin to form.[13]

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU.[13]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to remove any residual DCU and other impurities.

Experimental Workflow and Characterization

A successful synthesis requires a logical workflow from reaction to final validation.

workflow start Select Method (Fischer or Steglich) setup Reaction Setup (Reagents + Solvent) start->setup reaction Reaction Monitoring (TLC / LC-MS) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purify Purification (Column Chromatography) workup->purify charact Spectroscopic Analysis (NMR, IR, MS) purify->charact product Pure Ester Product charact->product

Caption: General Experimental Workflow.

Analytical Characterization

Confirmation of the ester product is achieved by comparing the spectroscopic data of the product with that of the starting carboxylic acid.

TechniqueStarting Carboxylic AcidExpected Product (Methyl Ester)Rationale
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)[17]Absence of O-H stretch, sharp C=O stretch (~1720-1740 cm⁻¹), C-O stretches (1100-1300 cm⁻¹)[17][18]Disappearance of the hydroxyl group and formation of the ester functional group.
¹H NMR Broad singlet for -COOH proton (>10 ppm), aromatic protons, methyl singlet (~2.4 ppm)Absence of -COOH proton, new singlet for -OCH₃ (~3.9 ppm), shifts in aromatic protons adjacent to the carbonyl.[17][19]Loss of the acidic proton and addition of the methyl ester protons.
¹³C NMR Carbonyl carbon (~170 ppm)Carbonyl carbon shifts slightly (~167 ppm), new carbon for -OCH₃ (~52 ppm).[17][19]Change in the electronic environment of the carbonyl and addition of the ester carbon.
Mass Spectrometry Molecular ion peak at m/z corresponding to C₁₃H₁₀BrNO₂Molecular ion peak at m/z corresponding to C₁₄H₁₂BrNO₂ (M+14)Increase in molecular weight corresponding to the addition of a methylene (-CH₂-) group.

Conclusion

The esterification of this compound can be accomplished efficiently through rational method selection. For large-scale, cost-sensitive applications where the substrate is robust, the Fischer esterification provides a viable route. For syntheses requiring mild conditions, higher yields, or where steric hindrance is a significant barrier, the Steglich esterification is the superior method. The protocols and analytical guidance provided herein serve as a validated starting point for researchers in synthetic and medicinal chemistry, facilitating the reliable production of these important chemical intermediates.

References

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  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from Common Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from Wikipedia. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from Master Organic Chemistry. [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]

  • PubMed. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Retrieved from PubMed. [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from Scribd. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5830-5839. [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from Common Organic Chemistry. [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from SynArchive. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • VNU Journal of Science. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved from VNU Journal of Science. [Link]

  • Brainly. (2023). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate? Retrieved from Brainly. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from Master Organic Chemistry. [Link]

  • Scientific & Academic Publishing. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from Scientific & Academic Publishing. [Link]

  • ResearchGate. (2016). How to purify esterefication product? Retrieved from ResearchGate. [Link]

  • PhD Centre. (n.d.). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. Retrieved from PhD Centre. [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from MDPI. [Link]

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Application Notes and Protocols for Amide Bond Formation with 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Coupling A Sterically Hindered Heteroaromatic Carboxylic Acid

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1] While numerous protocols exist, the synthesis of amides from structurally complex building blocks remains a significant challenge. 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid (CAS 1020718-68-6) presents a classic example of a challenging substrate, embodying both steric and electronic hurdles that must be overcome to achieve efficient amide coupling.

The structure of this bi-aryl carboxylic acid introduces several key difficulties:

  • Steric Hindrance: The methyl group ortho to the carboxylic acid, combined with the bulky 6-bromopyridin-2-yl substituent at the 4-position, creates a sterically congested environment around the carboxyl group. This can impede the approach of both the activating agent and the incoming amine nucleophile.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring and the bromo substituent can influence the reactivity of the carboxylic acid.

  • Solubility: The rigid, aromatic structure may lead to poor solubility in common organic solvents, complicating reaction setup and purification.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed analysis of the critical parameters for the successful acylation of amines using this compound. We will delve into the mechanistic rationale behind reagent selection, present robust, step-by-step protocols for two highly effective coupling methods, and provide guidance on product purification and characterization.

Physicochemical Properties and Reagent Selection

A thorough understanding of the starting material's properties is foundational to developing a successful and reproducible protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020718-68-6[2]
Molecular Formula C₁₃H₁₀BrNO₂[2]
Molecular Weight 292.13 g/mol [2]
Boiling Point 412.3 ± 45.0 °C (Predicted)[3][4]
Density 1.514 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 3.98 ± 0.10 (Predicted)[3][4]
Storage Temperature 2-8°C[3][4]

Note: Most physical properties are predicted and should be used as a guideline. Experimental verification is recommended.

Causality Behind Experimental Choices: Selecting the Right Coupling Reagent

For challenging substrates like this compound, standard carbodiimide reagents like DCC or even EDC alone may result in sluggish reactions and low yields. The steric hindrance necessitates the use of highly efficient activating agents. We will focus on two superior classes of reagents: uronium/aminium salts and phosphonic anhydrides .

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): As a uronium-based reagent, HATU is renowned for its high coupling efficiency and fast reaction rates, particularly with sterically hindered substrates.[5] It reacts with the carboxylate to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the aminolysis step.[6]

  • T3P® (Propanephosphonic Acid Anhydride): T3P is a powerful, yet gentle, dehydrating agent that activates the carboxylic acid by forming a mixed phosphonic anhydride. This reagent is prized for its "green" profile, as its byproducts are water-soluble and easily removed during aqueous workup.[7] It is highly effective for sterically demanding couplings and is known to minimize epimerization in chiral substrates.[7]

The choice between these reagents may depend on factors such as cost, scale, and the specific amine being used. For this guide, we will provide protocols for both, allowing for flexibility in experimental design.

Experimental Protocols

Safety First: Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. While a specific SDS for this compound is not widely available, related compounds like 4-bromobenzoic acid are known to cause skin and eye irritation.[8][9][10] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and is particularly effective for coupling with less nucleophilic or sterically hindered amines.

Diagram 1: General Workflow for HATU-Mediated Coupling

HATU_Workflow cluster_prep Preparation (In Fume Hood) cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in anhydrous DMF add_base Add DIPEA (3.0 eq) and stir for 5 min start->add_base cool Cool solution to 0 °C (ice-water bath) add_base->cool add_hatu Add HATU (1.2 eq) portion-wise cool->add_hatu react Stir at 0 °C for 30 min, then warm to RT for 2-16 h add_hatu->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench with H₂O, extract with EtOAc monitor->quench Upon completion wash Wash organic layer with sat. NaHCO₃, H₂O, and brine quench->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M is typical).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in the reaction.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This washing sequence removes DMF, unreacted starting materials, and reagent byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[2]

Protocol 2: T3P®-Mediated Amide Coupling

This protocol is an excellent alternative, especially for large-scale synthesis, due to the ease of removing byproducts.

Diagram 2: T3P® Reaction Mechanism

T3P_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH Base1 Base RCOO R-COO⁻ RCOOH->RCOO - H⁺ + Base T3P T3P® ActiveInt Mixed Anhydride Intermediate RCOO->ActiveInt + T3P® Amine R'-NH₂ Amide R-CONH-R' ActiveInt->Amide + R'-NH₂ Byproduct Water-Soluble Phosphonate Byproducts

Caption: Simplified mechanism of T3P®-mediated amide formation.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • T3P® (50% solution in EtOAc or DMF) (1.5 eq)

  • Pyridine or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent (e.g., EtOAc).

  • Add the base (Pyridine or TEA, 3.0 eq).

  • Add the T3P® solution (1.5 eq) dropwise to the stirred mixture at room temperature. An exotherm may be observed. If necessary, cool the flask with a water bath to maintain the temperature below 40 °C.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water. The T3P® byproducts are hydrolyzed into water-soluble phosphonic acids.[11]

  • If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Product Characterization

Successful amide bond formation must be confirmed through rigorous analytical techniques.

Table 2: Expected Spectroscopic Data for a Representative Amide Product

TechniqueFeatureExpected ObservationRationale
FT-IR C=O Stretch (Amide I)Strong absorption at ~1630-1680 cm⁻¹Formation of the amide carbonyl group.[12]
N-H Stretch (2° Amide)Moderate absorption at ~3300 cm⁻¹Presence of the N-H bond in a secondary amide.
N-H Bend (Amide II)Absorption at ~1510-1570 cm⁻¹N-H bending vibration coupled with C-N stretching.
¹H NMR N-H ProtonBroad singlet at ~7.5-8.5 ppmCharacteristic chemical shift for an amide proton.[12]
Aromatic ProtonsComplex multiplets in the aromatic regionSignals corresponding to both the benzoic acid and pyridine rings.
α-Protons to NShifted signals depending on amine structureProtons on the carbon adjacent to the newly formed amide nitrogen.
¹³C NMR C=O CarbonSignal at ~165-175 ppmFormation of the amide carbonyl carbon.
Mass Spec Molecular Ion Peak[M+H]⁺ or [M+Na]⁺Corresponds to the calculated molecular weight of the desired product.

Troubleshooting and Field-Proven Insights

  • Low Yield/No Reaction: The primary suspect is insufficient activation or steric hindrance.

    • Insight: For extremely hindered amines, switching from T3P® to the more reactive HATU may be beneficial. Increasing the equivalents of the coupling reagent and base (up to 1.5 and 4.0 eq, respectively) can also drive the reaction to completion. Gentle heating (40-50 °C) can be attempted, but monitor for potential side reactions.

  • Poor Solubility of Starting Material:

    • Insight: While DMF is an excellent solvent for HATU couplings, consider using a co-solvent system like DMF/DCM if solubility is an issue. For T3P® reactions, if the substrate is insoluble in EtOAc, switching to a more polar aprotic solvent like acetonitrile (MeCN) is a viable option.

  • Difficult Purification: The final amide product may be polar, leading to difficult separation from polar byproducts like tetramethylurea (from HATU) on silica gel.

    • Insight: Ensure the aqueous workup is thorough to remove as many water-soluble impurities as possible. For purification, a gradient elution on silica gel starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is recommended. If the product is still difficult to purify, consider using reversed-phase chromatography or recrystallization from a suitable solvent system (e.g., EtOAc/hexanes, acetone/water).[2]

Conclusion

The successful formation of amide bonds with this compound is readily achievable despite the inherent steric and electronic challenges. By employing powerful coupling reagents such as HATU or T3P®, researchers can overcome these obstacles to generate desired amide products in good to excellent yields. The protocols and insights provided in this guide offer a robust framework for reaction design, execution, and optimization, empowering scientists in their pursuit of novel molecular entities for drug discovery and development.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Wikipedia. (2023, December 27). HATU. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 942-945.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet - 4-Bromobenzoic acid. Retrieved from [Link]

  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5976-5978.
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  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Retrieved from [Link]

  • Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA, 68(4), 252-255.
  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents. (n.d.).
  • AA Blocks. (n.d.). 1027511-91-6 | 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Lu, G., et al. (2013). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
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  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Biocatalytic amide bond formation. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid.

Abstract

This compound (CAS No. 1020718-68-6) is a highly versatile and strategically important building block in medicinal chemistry.[1][2] Its unique trifunctional architecture—comprising a reactive bromopyridine moiety for cross-coupling, a carboxylic acid for amide bond formation, and a methyl group for steric and electronic modulation—positions it as a privileged scaffold for the synthesis of complex molecules targeting a range of therapeutic areas. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[3][4] This guide provides a comprehensive overview of the compound's properties, detailed protocols for its key synthetic transformations, and insights into its application in the design of targeted therapies, particularly kinase inhibitors.

Compound Profile and Characterization

A thorough understanding of the physicochemical properties and a definitive structural confirmation are the foundational steps for any synthetic application.

Physicochemical Data

The key properties of this compound are summarized below. These predicted values provide a baseline for experimental design, such as solvent selection and purification strategies.

PropertyValueSource
CAS Number 1020718-68-6[1][2]
Molecular Formula C₁₃H₁₀BrNO₂[1][2]
Molecular Weight 292.13 g/mol [1][2]
Boiling Point (Predicted) 412.3 ± 45.0 °C[1]
Density (Predicted) 1.514 ± 0.06 g/cm³[1]
pKa (Predicted) 3.98 ± 0.10[1]
Protocol: Structural Characterization by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules in solution.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides definitive confirmation of the compound's connectivity and constitution, ensuring the integrity of the starting material before its use in multi-step syntheses.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Expected signals would include distinct aromatic protons on both the pyridine and benzene rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (which may exchange with residual water).

  • ¹³C NMR Acquisition: Acquire a ¹³C{¹H} NMR spectrum. Expect signals for all 13 carbons, including the carbonyl carbon of the carboxylic acid, quaternary carbons, and protonated aromatic carbons.

  • 2D NMR (HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, confirming the assignment of protonated carbons.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between protons and carbons. This is crucial for confirming the connectivity between the pyridine and benzoic acid rings and the relative positions of the substituents.[5] Key expected correlations would be between the pyridine protons and the carbons of the benzoic acid ring, and vice-versa.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and verify the structure against the expected pattern for this compound.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

Trustworthiness: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the stability of its boronic acid reagents.[7][8] For this scaffold, it serves as the primary method for C-C bond formation at the C6 position of the pyridine ring, enabling the construction of biaryl systems common in many drug classes.[9]

Rationale and Mechanistic Insight

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The bromine atom on the electron-deficient pyridine ring is an excellent substrate for oxidative addition to a Pd(0) catalyst. The choice of base, solvent, and ligand is critical for efficient turnover and high yields. The base activates the boronic acid, facilitating the transmetalation step.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_boronate Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pd2_boronate->product aryl_halide Ar¹-Br (Bromopyridine Scaffold) aryl_halide->pd2_complex boronic_acid Ar²-B(OH)₂ boronic_acid->pd2_boronate base Base (e.g., Na₂CO₃) base->pd2_boronate

Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of a Biaryl Derivative

This representative protocol describes the coupling of this compound with a generic arylboronic acid.[9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)

  • Solvent: A degassed mixture, such as 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:1:1)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, facilitating its extraction into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate gradient) or recrystallization to yield the pure biaryl product.[10][11]

  • Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.

G start Start setup 1. Combine Reactants (Acid, Boronic Acid, Base) start->setup purge 2. Purge with Inert Gas (Ar/N₂) setup->purge add_reagents 3. Add Degassed Solvent & Pd Catalyst purge->add_reagents react 4. Heat & Stir (80-100 °C, 4-12h) add_reagents->react workup 5. Aqueous Workup & Acidification react->workup purify 6. Purify (Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Fig 2. Experimental workflow for Suzuki-Miyaura coupling.

Core Application: Amide Bond Formation

Expertise: The amide bond is present in approximately 25% of all pharmaceutical drugs, making its formation one of the most critical reactions in medicinal chemistry.[12] The carboxylic acid functional group on the this compound scaffold provides a reliable handle for coupling with a diverse range of primary and secondary amines, enabling extensive Structure-Activity Relationship (SAR) studies.

Rationale and Reagent Selection

Direct reaction between a carboxylic acid and an amine is thermally demanding and often inefficient. The process requires activation of the carboxylic acid. Common methods include:

  • Acyl Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. This is highly effective but can be incompatible with sensitive functional groups.[13]

  • Peptide Coupling Reagents: Use of reagents like HATU, HBTU, or EDC/HOBt that form a highly reactive activated ester in situ, which then rapidly reacts with the amine under mild conditions. This is the preferred method for complex molecules and electron-deficient or sterically hindered amines.[14][15]

Protocol: Synthesis of an Amide Derivative using HATU

This protocol details a robust and widely applicable method for amide synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA or N-methylmorpholine, 2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂)

Methodology:

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound, HATU, and the base (DIPEA) in the anhydrous solvent. Stir at room temperature for 15-30 minutes. This pre-activation step forms the reactive O-acylisourea intermediate.

  • Amine Addition: Add the amine to the activated mixture.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine to remove the coupling byproducts and excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final amide product using NMR and Mass Spectrometry.

G start Start activate 1. Activate Acid (Acid, HATU, DIPEA in DMF) start->activate add_amine 2. Add Amine (1.1 eq) activate->add_amine react 3. Stir at RT (1-4h) add_amine->react workup 4. Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup purify 5. Purify (Chromatography) workup->purify characterize 6. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Fig 3. Experimental workflow for HATU-mediated amide coupling.

Application Spotlight: Design of B-Raf Kinase Inhibitors

Authoritative Grounding: The RAS/RAF/MEK/ERK signaling pathway is frequently dysregulated in human cancers, with mutations in the B-Raf kinase being a key driver, particularly in melanoma.[16] This makes B-Raf a critical target for therapeutic intervention.[17] Many potent kinase inhibitors are Type II inhibitors that bind to the 'DFG-out' inactive conformation of the kinase, often featuring a biaryl scaffold linked to a hydrogen-bonding moiety like a urea or amide.[16][18]

The this compound scaffold is ideally suited for constructing such inhibitors.

  • Vector 1 (Suzuki Coupling): The bromopyridine can be coupled with various aryl or heteroaryl boronic acids to synthesize a biaryl core that occupies the hydrophobic allosteric site of the kinase.

  • Vector 2 (Amide Coupling): The benzoic acid can be coupled to amines to install groups that interact with the hinge region or the DFG motif of the kinase.

  • Modulation: The methyl group provides a steric influence that can enhance selectivity or potency by probing a specific pocket within the ATP-binding site.

G cluster_pathway Simplified B-Raf Signaling Pathway cluster_inhibitor Inhibitor Action RAS RAS-GTP (Active) BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor B-Raf Inhibitor (Derived from Scaffold) Inhibitor->BRAF Blocks Kinase Activity

Fig 4. Inhibition of the B-Raf signaling cascade.

Conclusion

This compound is a powerful and enabling tool for the medicinal chemist. Its dual reactivity allows for the rapid and modular synthesis of complex molecular architectures. The protocols detailed herein provide a reliable foundation for employing this building block in Suzuki-Miyaura cross-coupling and amide bond formation reactions. By leveraging this scaffold, researchers can efficiently explore chemical space and accelerate the discovery of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Blog.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Blog.
  • University of St. Thomas. The Recrystallization of Benzoic Acid. University of St. Thomas Chemistry Department.
  • Creighton University. Recrystallization of Benzoic Acid. Creighton University Chemistry Department.
  • Supporting Information for scientific paper. 3 - Supporting Information.
  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
  • Wikipedia. Benzoic acid. Wikipedia, The Free Encyclopedia.
  • Panić, M., et al. (2009). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. ResearchGate.
  • Supporting Information. The Royal Society of Chemistry.
  • Paper on Suzuki-Miyaura coupling reaction. The Royal Society of Chemistry.
  • Collection of papers on Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. ResearchGate.
  • A review on pyridine and dihydropyridine scaffolds in drug design. ResearchGate.
  • BenchChem. (2025). Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy. BenchChem.
  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Chongqing Chemdad Co., Ltd. 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Chongqing Chemdad Co., Ltd. Product Page.
  • Aceschem. CAS 1020718-68-6 | this compound. Aceschem Product Page.
  • G. Padmavathi, et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information (PMC).
  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - Supporting Information. The Royal Society of Chemistry.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • D. G. Hall (Ed.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Center for Biotechnology Information (PMC).
  • Google Patents. (2010). Methods for preparing amide derivatives. Google Patents.
  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem.
  • Whiting, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery.
  • A review on the discovery of potent and selective 4-aminothienopyridines as B-Raf kinase inhibitors. ResearchGate.
  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Center for Biotechnology Information (PMC).
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.

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Application Notes and Protocols for the Development of Anti-Inflammatory Agents Using 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The development of novel anti-inflammatory agents is therefore of paramount importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid as a scaffold for the discovery of new anti-inflammatory therapeutics. We will delve into detailed protocols for its synthesis, in vitro characterization of its biological activity, and in vivo validation using established animal models of inflammation. The underlying rationale for each experimental step is elucidated, ensuring a thorough understanding of the drug development process.

Introduction: The Rationale for Targeting Inflammatory Pathways

Chronic inflammation is a complex pathological process involving a multitude of cellular and molecular players. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are central to the inflammatory response.[2][3][4] These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which orchestrate the recruitment and activation of immune cells.[2][5] Consequently, the inhibition of these signaling cascades represents a promising strategy for the development of anti-inflammatory drugs.

The compound this compound (herein referred to as Compound X) is a novel chemical entity with a structural motif suggestive of potential interactions with key regulatory proteins within these inflammatory pathways. Its pyridine and benzoic acid moieties offer opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Characterization of this compound (Compound X)

While the exact synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be conceptualized based on common organic chemistry principles. A potential method would involve a Suzuki coupling reaction between 2,6-dibromopyridine and (3-methyl-4-(methoxycarbonyl)phenyl)boronic acid, followed by hydrolysis of the methyl ester to the carboxylic acid.

Note: The following is a generalized protocol and may require optimization.

Protocol 2.1: Synthesis of Compound X

  • Step 1: Suzuki Coupling. In a round-bottom flask, combine 2,6-dibromopyridine (1 equivalent), (3-methyl-4-(methoxycarbonyl)phenyl)boronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) in a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol).

  • Step 2: Base Addition. Add an aqueous solution of a base, such as sodium carbonate (2 equivalents).

  • Step 3: Reflux. Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude product by column chromatography on silica gel.

  • Step 6: Hydrolysis. Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Step 7: Acidification and Isolation. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to yield this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of the anti-inflammatory potential of Compound X involves a series of in vitro assays to determine its effect on key inflammatory mediators and signaling pathways.

Cell-Based Assays for Cytokine Inhibition

A primary indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells.

Protocol 3.1.1: Measurement of Cytokine Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7, in appropriate media.[6]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 16-24 hours.[7]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9]

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of Compound X for each cytokine.

CompoundTNF-α IC50 (µM)IL-6 IC50 (µM)
Compound XExample: 5.2Example: 7.8
Positive ControlExample: 1.5Example: 2.3
Investigation of a Key Inflammatory Signaling Pathway: NF-κB

The NF-κB signaling pathway is a central regulator of inflammation.[2][5][10] Its activation leads to the transcription of numerous pro-inflammatory genes.[5][11] Western blotting can be employed to assess the effect of Compound X on the activation of this pathway.

Protocol 3.2.1: Western Blot Analysis of NF-κB Activation

  • Cell Treatment: Treat RAW 264.7 macrophages with Compound X and/or LPS as described in Protocol 3.1.1.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.[12]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[13][14][15]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).[13][16] Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.[16]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]

Expected Outcome: An effective anti-inflammatory compound would inhibit the LPS-induced phosphorylation and subsequent degradation of IκBα, thereby preventing the activation of NF-κB.

Visualization of the NF-κB Signaling Pathway

InVivo_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Animal Grouping (n=6 per group) Acclimatization->Grouping Administration Compound Administration (Oral/IP) Grouping->Administration Induction Carrageenan Injection (Sub-plantar) Administration->Induction 30-60 min Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Sources

Investigating 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid as a Potential Therapeutic Agent for Alzheimer's Disease: A Preclinical Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Abstract: Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel chemical entities for therapeutic intervention. This document provides a comprehensive set of application notes and protocols for the initial preclinical evaluation of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid, a compound of interest for which the therapeutic potential in AD is yet to be elucidated. This guide is structured to walk researchers through a logical, stepwise process, from initial in vitro screening to more complex in vivo efficacy studies, while maintaining the highest standards of scientific rigor. While limited public data currently exists for this specific compound in the context of Alzheimer's, the methodologies outlined herein represent a robust framework for its investigation.

Part 1: Introduction and Rationale

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and chronic neuroinflammation, ultimately leading to cognitive decline.[3][4] Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug candidates that can modify the disease course.[5]

The compound this compound possesses structural motifs that suggest potential interactions with key biological targets implicated in AD pathology. The pyridine and benzoic acid moieties are present in various compounds that have been investigated for their effects on enzymes and signaling pathways relevant to neurodegeneration. This guide proposes a hypothetical, yet scientifically grounded, research plan to systematically evaluate its potential as an anti-Alzheimer's agent.

Part 2: Postulated Mechanisms of Action and Initial In Vitro Screening

Given the chemical structure of this compound, several plausible mechanisms of action can be hypothesized. A primary investigation should focus on its potential to modulate the amyloid cascade, a central theory in AD pathogenesis.[6]

Hypothesis 1: Inhibition of Beta-Secretase 1 (BACE1)

BACE1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the generation of Aβ peptides.[7] Inhibition of BACE1 is a major therapeutic strategy for reducing Aβ production.

This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • 96-well black microplates

  • Test compound: this compound, dissolved in DMSO

  • Positive control: A known BACE1 inhibitor

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the BACE1 enzyme to each well.

  • Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the BACE1 FRET substrate to all wells.

  • Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes) at 37°C.

  • Calculate the reaction velocity for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothesis 2: Modulation of Neuroinflammation

Chronic activation of microglia and astrocytes contributes to neuronal damage in AD through the release of pro-inflammatory cytokines.[4] Compounds with anti-inflammatory properties may therefore be beneficial.

This protocol uses a lipopolysaccharide (LPS)-stimulated microglial cell line (e.g., BV-2) to assess the anti-inflammatory effects of the test compound.

Materials:

  • BV-2 microglial cells

  • DMEM/F-12 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound dissolved in DMSO

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant to measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability in the presence of the test compound to rule out cytotoxicity.

  • Analyze the dose-dependent reduction in cytokine production to determine the compound's anti-inflammatory potential.

Data Presentation: Hypothetical In Vitro Screening Results
Assay Endpoint Hypothetical Result for this compound
BACE1 InhibitionIC501.2 µM
Anti-inflammatoryTNF-α reduction (EC50)5.8 µM
Anti-inflammatoryIL-6 reduction (EC50)7.2 µM
CytotoxicityCC50 in BV-2 cells> 50 µM

Part 3: Advanced In Vitro Characterization in AD-Relevant Cell Models

Following promising initial screening, the compound's effects should be validated in more complex, disease-relevant cell models.

Protocol 3: Aβ Production in a Cellular Model of AD

This protocol utilizes a human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP with a familial AD mutation (e.g., the Swedish mutation) to assess the compound's effect on Aβ40 and Aβ42 production.[1][8]

Materials:

  • SH-SY5Y cells overexpressing APP (Swedish mutation)

  • Opti-MEM reduced-serum medium

  • Test compound dissolved in DMSO

  • ELISA kits for human Aβ40 and Aβ42

Procedure:

  • Plate the SH-SY5Y-APP cells in a 24-well plate.

  • Once the cells reach 70-80% confluency, replace the medium with Opti-MEM containing various concentrations of the test compound.

  • Incubate for 24 hours.

  • Collect the conditioned medium and measure the levels of secreted Aβ40 and Aβ42 using specific ELISA kits.

  • Perform a cell viability assay on the treated cells to ensure the observed effects are not due to toxicity.

  • Analyze the dose-dependent changes in Aβ levels and the Aβ42/Aβ40 ratio.

Part 4: In Vivo Pharmacokinetic and Efficacy Studies

Promising in vitro data warrants investigation in animal models of Alzheimer's disease to assess bioavailability, brain penetration, and therapeutic efficacy.[9][10]

Workflow for In Vivo Evaluation

in_vivo_workflow cluster_pk Pharmacokinetic Studies cluster_efficacy Efficacy Studies in AD Mouse Model (e.g., 5XFAD) pk_studies Single-dose PK in wild-type mice (IV and PO administration) brain_penetration Brain-to-plasma ratio determination pk_studies->brain_penetration Assess CNS exposure chronic_dosing Chronic daily dosing of compound pk_studies->chronic_dosing Inform dose selection behavioral_testing Cognitive assessment (e.g., Morris Water Maze, Y-maze) chronic_dosing->behavioral_testing Evaluate cognitive improvement biochemical_analysis Post-mortem brain analysis: Aβ plaques, neuroinflammation behavioral_testing->biochemical_analysis Correlate with pathology

Caption: Workflow for in vivo evaluation of a novel AD therapeutic candidate.

Protocol 4: Pharmacokinetic (PK) Study in Mice

A preliminary PK study is crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dosing regimen for efficacy studies.

Procedure:

  • Administer a single dose of this compound to a cohort of wild-type mice via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • At the final time point, collect brain tissue.

  • Process plasma and brain homogenates and quantify the compound concentration using LC-MS/MS.

  • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), oral bioavailability (%F), and the brain-to-plasma ratio.

Protocol 5: Efficacy Study in a Transgenic Mouse Model of AD

Transgenic mouse models that recapitulate key aspects of AD pathology are essential for preclinical drug testing.[11][12] The 5XFAD mouse model, for instance, develops aggressive amyloid pathology and cognitive deficits.

Procedure:

  • Begin chronic daily dosing of the test compound or vehicle to 5XFAD mice at an age before significant plaque deposition (e.g., 3 months of age).

  • Continue dosing for a period of 3-6 months.

  • In the final month of treatment, conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze for spatial learning and memory, Y-maze for working memory).

  • Following the completion of behavioral testing, euthanize the animals and collect brain tissue.

  • Perform immunohistochemistry and ELISA on brain homogenates to quantify Aβ plaque burden, levels of soluble and insoluble Aβ, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Part 5: Proposed Signaling Pathway

Based on the hypothetical in vitro data, this compound may exert its therapeutic effects through a dual mechanism involving the reduction of Aβ production and the suppression of neuroinflammation.

signaling_pathway cluster_amyloid Amyloid Pathway cluster_inflammation Neuroinflammatory Pathway compound This compound BACE1 BACE1 compound->BACE1 Inhibits Microglia Microglia Activation compound->Microglia Inhibits APP Amyloid Precursor Protein (APP) APP->BACE1 cleavage Abeta Amyloid-beta (Aβ) Production BACE1->Abeta Plaques Aβ Plaques Abeta->Plaques Plaques->Microglia Activates LPS LPS/Aβ Oligomers LPS->Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Neurotoxicity Neuronal Damage Cytokines->Neurotoxicity Neurotoxicity->Abeta Feedback loop

Caption: Postulated dual mechanism of action for the test compound in AD.

Part 6: Concluding Remarks

The protocols and workflows detailed in this guide provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. A systematic approach, beginning with targeted in vitro assays and progressing to in vivo efficacy studies in relevant animal models, is essential for determining the true therapeutic potential of any novel compound. While the data presented here is hypothetical, the experimental designs are based on established and validated methodologies in the field of Alzheimer's research.

References

  • Maze Engineers. (2021, June 18). Rodent Models for Alzheimer's Disease in Drug Testing.
  • PubMed. (n.d.). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy.
  • PMC. (n.d.). Animal models in the drug discovery pipeline for Alzheimer's disease.
  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models.
  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease.
  • Drug Discovery World. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends.
  • Creative Biolabs-Neuros. (n.d.). Alzheimer's Disease In Vitro Modeling Service.
  • PubMed Central. (n.d.). Alzheimer's Disease: Experimental Models and Reality.
  • Cambridge University Press. (2022). Role of Animal Models in Alzheimer's Disease Drug Development.
  • Innoprot. (n.d.). Alzheimer's Disease in vitro models.
  • Griffith Research Online. (2020). Novel anti-Alzheimer's therapeutic molecules targeting amyloid precursor protein processing.
  • PMC. (2022, April 8). Pharmacodynamics, Network Pharmacology, and Pharmacokinetics of Chinese Medicine Formula 9002A in the Treatment of Alzheimer's Disease.
  • Cureus. (2022, November 11). Alzheimer's Disease: Understanding Its Novel Drug Delivery Systems and Treatments.
  • ResearchGate. (2016, January 7). (PDF) Clinical Pharmacology of Novel Anti-Alzheimer Disease Modifying Medications.
  • MDPI. (n.d.). FDA-Approved Passive Immunization Treatments Against Aβ in Alzheimer's Disease: Where Are We Now?.
  • University of Central Florida. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid.
  • Aceschem. (n.d.). CAS 1020718-68-6 | this compound.
  • PrepChem.com. (n.d.). Synthesis of 4-(6-bromohexyloxy)benzoic acid.
  • PubMed Central. (n.d.). Basic mechanisms of neurodegeneration: a critical update.
  • NCBI. (2010, February 11). (E)-4-(2-(6-(2-(2-(2-([18F]-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylbenzenamine.
  • Brain Research. (2024, July 1). Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights.
  • MDPI. (n.d.). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • PMC. (2022, March 21). Solving neurodegeneration: common mechanisms and strategies for new treatments.
  • PubMed. (n.d.). Natural Products as Sources of New Lead Compounds for the Treatment of Alzheimer's Disease.
  • PMC. (n.d.). Ubiquitin signalling in neurodegeneration: mechanisms and therapeutic opportunities.
  • PubMed. (2020). Progress in Target Drug Molecules for Alzheimer's Disease.
  • PMC. (n.d.). Decoding Neurodegeneration: A Review of Molecular Mechanisms and Therapeutic Advances in Alzheimer's, Parkinson's, and ALS.
  • PubMed. (n.d.). Drug Development.

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Application Notes and Protocols for the Biological Evaluation of Novel Compounds from 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyridine-Benzoic Acid Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[1] When fused with a benzoic acid moiety, the resulting scaffold presents a unique pharmacophore with significant potential for targeted therapies. The compound 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid and its derivatives belong to a class of 2,4,6-trisubstituted pyridines which have garnered interest for their potential as anticancer agents, with some analogues demonstrating inhibitory activity against crucial cellular targets like topoisomerases.[2][3]

The biological activity of these compounds is intimately linked to their structure. The nature and position of substituents on both the pyridine and benzoic acid rings can dramatically influence their therapeutic efficacy and target specificity. For instance, while groups like methoxy (-OMe) and hydroxyl (-OH) have been shown to enhance antiproliferative activity in some pyridine derivatives, the effect of halogen atoms, such as the bromine present in the core structure of interest, can be variable and context-dependent, sometimes leading to decreased activity.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological evaluation of novel compounds derived from this compound. The protocols outlined herein follow a logical, stepwise progression from broad-spectrum cytotoxicity screening to more focused mechanistic assays. This approach is designed to efficiently characterize the bioactivity of these novel chemical entities and elucidate their potential mechanisms of action, thereby guiding further preclinical development.

Part 1: Foundational Analysis - In Vitro Cytotoxicity Screening

The initial and most critical step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability.[5] Cytotoxicity assays provide a quantitative measure of the compound's ability to inhibit cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit a biological process by 50%.[6]

Causality in Assay Selection: MTT vs. XTT

We will describe protocols for two of the most widely used colorimetric assays for cell viability: the MTT and XTT assays. The choice between them is often dictated by the specific needs of the experiment.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7] A key limitation is that the formazan is insoluble and requires a solubilization step, which can introduce variability.[8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This is a second-generation assay where the formazan product is water-soluble, eliminating the need for a solubilization step.[8] This simplifies the protocol and makes it more amenable to high-throughput screening.[7]

For initial screening of a novel compound, the XTT assay is often preferred due to its simpler workflow and potentially higher sensitivity.[8]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay (XTT) cluster_3 Data Analysis cell_culture 1. Culture selected cancer cell lines (e.g., MCF-7, HeLa) cell_seeding 2. Seed cells into 96-well plates at optimal density cell_culture->cell_seeding adherence 3. Allow cells to adhere overnight (24h) cell_seeding->adherence compound_prep 4. Prepare serial dilutions of the test compound adherence->compound_prep treatment 5. Treat cells with varying concentrations of the compound compound_prep->treatment incubation 6. Incubate for a defined period (e.g., 48h, 72h) treatment->incubation xtt_addition 7. Add XTT reagent to each well incubation->xtt_addition xtt_incubation 8. Incubate for 2-4 hours xtt_addition->xtt_incubation readout 9. Measure absorbance at 450 nm xtt_incubation->readout data_processing 10. Calculate % cell viability relative to untreated controls readout->data_processing ic50_calc 11. Plot dose-response curve and determine IC50 value data_processing->ic50_calc

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the XTT assay.

Protocol 1: XTT Cell Viability Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[5]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile microplates.

  • Test compound(s) derived from this compound, dissolved in DMSO.

  • XTT labeling reagent and electron-coupling reagent (commercially available kits are recommended).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Preparation and Treatment: Prepare a 2X serial dilution of the test compound in culture medium from a high-concentration stock. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT working solution to each well. Incubate for 2-4 hours at 37°C and 5% CO₂, protected from light.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm with a reference wavelength of 630 nm.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[6]

Data Presentation: Cytotoxicity Profile
CompoundCell LineIncubation Time (h)IC₅₀ (µM)Selectivity Index (SI)
Derivative 1 MCF-748ValueValue
HeLa48ValueValue
HEK29348Value
Derivative 2 MCF-748ValueValue
HeLa48ValueValue
HEK29348Value
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells

Part 2: Mechanistic Insights - Enzyme Inhibition Assays

Many successful anticancer drugs function by inhibiting enzymes that are critical for tumor growth and survival.[9] Given that structurally similar pyridine derivatives have been identified as inhibitors of enzymes like topoisomerases, a logical next step is to investigate the inhibitory potential of the novel compounds against relevant enzyme targets.[2]

Causality in Target Selection

The selection of an enzyme for an inhibition assay should be hypothesis-driven. Based on the 2,4,6-trisubstituted pyridine scaffold, topoisomerases are a rational primary target class. Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription, processes that are highly active in cancer cells.

Protocol 2: Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I (purified enzyme).

  • Supercoiled plasmid DNA (e.g., pBR322).

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA).

  • Test compound(s) and a known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control.

  • Stop solution/loading dye (containing SDS and a tracking dye).

  • Agarose gel (1%) and electrophoresis equipment.

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe).

  • Gel imaging system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:

    • Assay Buffer: to a final volume of 20 µL

    • Supercoiled DNA: 0.5 µg

    • Test Compound: various concentrations

    • Human Topoisomerase I: 1 unit

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the tracking dye has migrated sufficiently.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.

  • Analysis:

    • Supercoiled DNA (form I) migrates faster than relaxed DNA (form II).

    • In the absence of an inhibitor, the enzyme will convert most of the supercoiled DNA to its relaxed form.

    • An effective inhibitor will prevent this conversion, resulting in a prominent band corresponding to supercoiled DNA.

Part 3: Delving Deeper - Apoptosis and Pathway Analysis

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death. Investigating whether the test compounds trigger this pathway provides crucial mechanistic information.

Causality in Apoptosis Assay Selection

Caspases are a family of proteases that are central executioners of apoptosis.[10] Measuring the activity of effector caspases, such as Caspase-3 and Caspase-7, is a direct and reliable method for quantifying apoptosis induction.[3] Luminescent or fluorescent assays are highly sensitive and suitable for this purpose.

Experimental Workflow: Apoptosis Induction and Pathway Modulation

G cluster_0 Cell Treatment & Lysis cluster_1 Apoptosis Assay (Caspase-3/7) cluster_2 Pathway Analysis (Western Blot) cell_prep 1. Treat cells with compound (at IC50 concentration) incubation 2. Incubate for 24h cell_prep->incubation lysis 3. Lyse cells to release intracellular contents incubation->lysis caspase_assay 4a. Add Caspase-Glo® 3/7 Reagent lysis->caspase_assay protein_quant 4b. Quantify protein concentration in lysate lysis->protein_quant luminescence 5a. Measure luminescence caspase_assay->luminescence sds_page 5b. Separate proteins by SDS-PAGE protein_quant->sds_page transfer 6b. Transfer proteins to a membrane sds_page->transfer probing 7b. Probe with primary antibodies (e.g., anti-PARP, anti-Actin) transfer->probing detection 8b. Detect with secondary antibodies and chemiluminescence probing->detection

Caption: Parallel workflows for assessing apoptosis (Caspase-3/7 assay) and pathway modulation (Western Blot).

Protocol 3: Caspase-3/7 Activity Assay

This protocol utilizes a luminescent "add-mix-measure" format for simplicity and high-throughput capability.[3]

Materials:

  • Cells treated with the test compound at its IC₅₀ concentration for 24 hours.

  • Caspase-Glo® 3/7 Assay System (or equivalent).

  • White-walled 96-well microplates suitable for luminescence.

  • Luminometer.

Procedure:

  • Assay Setup: Set up the 96-well plate with treated cells, untreated cells (negative control), and a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a luminometer.

  • Analysis: An increase in luminescence in treated cells compared to untreated cells indicates the activation of Caspase-3 and/or -7, and thus, induction of apoptosis.

Protocol 4: Western Blot Analysis for PARP Cleavage

Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated Caspase-3.[10] Cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis. Western blotting is the gold-standard technique to detect this cleavage event.

Materials:

  • Cell lysates from treated and untreated cells.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-PARP and anti-β-Actin (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Sample Preparation: Quantify protein concentration in cell lysates. Prepare samples by mixing with Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probing: The membrane can be stripped and re-probed with the anti-β-Actin antibody to confirm equal protein loading.

  • Analysis: The appearance of the 89 kDa cleaved PARP fragment in treated samples confirms apoptosis induction.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of novel compounds derived from this compound. By systematically assessing cytotoxicity, potential enzyme inhibition, and the induction of apoptosis, researchers can build a comprehensive preliminary profile of these compounds. Positive results from these assays would warrant further investigation, including broader kinase panel screening, cell cycle analysis, and ultimately, evaluation in preclinical in vivo models to determine their therapeutic potential.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central (PMC). Available at: [Link]

  • 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. Available at: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]

  • Enzyme kinetics and inhibition. Slideshare. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • What is an Inhibition Assay?. Biobide Blog. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]

  • Western Blot Protocol. Creative Biolabs. Available at: [Link]

  • Benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase.. Semantic Scholar. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis and improve reaction yields. We will delve into the common pitfalls of the Suzuki-Miyaura cross-coupling reaction used for this transformation and provide actionable troubleshooting strategies grounded in mechanistic principles.

The synthesis of this molecule is a critical step in various research and development pipelines, often serving as a key building block. However, the inherent electronic properties of the 2-bromopyridine moiety present unique challenges, frequently leading to low conversion, side product formation, and inconsistent results. This guide provides a framework for diagnosing and resolving these issues.

Core Synthesis Overview: The Suzuki-Miyaura Coupling

The most common and direct route to synthesizing this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction couples (4-carboxy-2-methylphenyl)boronic acid with 2,6-dibromopyridine.

General Reaction Scheme:

While seemingly straightforward, the success of this reaction is highly dependent on a precise interplay of catalyst, ligand, base, solvent, and temperature. The electron-deficient nature of the pyridine ring can complicate the catalytic cycle, making optimization essential.[1]

Troubleshooting Guide: Addressing Common Experimental Failures

This section is structured to address the most frequent issues encountered during the synthesis.

Q1: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted 2,6-dibromopyridine and boronic acid. What's wrong?

This is the most common failure mode and typically points to an issue with the catalytic system's activity or the reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active catalyst may not be generating or is being deactivated.

    • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel is a primary cause of catalyst death. Solution: Ensure your solvent is rigorously degassed using a "freeze-pump-thaw" method (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes. Maintain a positive pressure of inert gas throughout the reaction.[2][3]

    • Poor Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). This process can be inefficient. Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] Alternatively, modern pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) are designed for robust and reliable activation.

  • Inefficient Transmetalation Step: The transfer of the aryl group from the boron atom to the palladium center is a critical, base-mediated step.[5]

    • Incorrect Base Choice: The strength and solubility of the base are crucial. For heteroaryl couplings, a moderately strong base is often required. Solution: If using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The choice of base can significantly influence the reaction outcome.[6][7]

    • Aqueous Phase Issues: Many Suzuki reactions use a biphasic solvent system (e.g., Toluene/Water). If the base is exclusively in the aqueous phase and the substrates are in the organic phase, the reaction can be slow. Solution: Using a solvent like 1,4-dioxane or DMF with added water (e.g., 10:1 ratio) can create a more homogeneous environment, facilitating the interaction between the base and the organoboron species.

  • Suboptimal Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like 2-bromopyridine, a generic ligand like PPh₃ is often insufficient.

    • Solution: Employ electron-rich, bulky phosphine ligands. These ligands promote both the oxidative addition and the final reductive elimination steps. Excellent choices for this type of coupling include SPhos , XPhos , or RuPhos . These are often used with specialized Buchwald pre-catalysts for maximum efficiency.[8]

Q2: My main side product is 3-methyl-4-boronobenzoic acid being converted to 3-methylbenzoic acid (protodeboronation). How can I prevent this?

Protodeboronation is a competitive pathway where the boronic acid reacts with trace water or other protic sources, replacing the C-B bond with a C-H bond. This is particularly problematic with electron-rich boronic acids or under prolonged heating.

Potential Causes & Solutions:

  • Excess Water or Protic Solvents: While some water is often necessary, too much can accelerate this side reaction.

    • Solution: Use anhydrous solvents and carefully control the amount of water added. If using a hydrated base (e.g., K₃PO₄·H₂O), account for this water content.

  • Unstable Boronic Acid: Boronic acids have limited stability.

    • Solution: Use the boronic acid as soon as it is purchased or prepared. For improved stability, convert the boronic acid to its corresponding pinacol ester or MIDA boronate ester. These derivatives are significantly more robust and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[4]

  • Reaction Temperature/Time: High temperatures and long reaction times increase the likelihood of protodeboronation.

    • Solution: Once an effective catalyst/ligand system is identified (see Q1), try to run the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C). Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

Q3: I am observing significant homocoupling of my boronic acid, forming a biphenyl dimer. What is the cause?

Homocoupling (the Glazer coupling) occurs when two molecules of the boronic acid couple together. It is often driven by the presence of oxygen.

Potential Causes & Solutions:

  • Oxygen in the Reaction: This is the most common cause. Oxygen can participate in a side catalytic cycle that promotes homocoupling.

    • Solution: As with catalyst deactivation, rigorous degassing of all solvents and reagents is critical. Ensure the reaction is maintained under a strict inert atmosphere from start to finish.[2]

  • High Catalyst Loading: In some cases, very high palladium concentrations can favor side reactions.

    • Solution: Once the reaction is optimized, try to reduce the catalyst loading to the minimum effective level (e.g., 1-2 mol%).

Q4: I am getting a mixture of the desired mono-coupled product and the di-coupled product (2,6-bis(4-carboxy-2-methylphenyl)pyridine). How do I improve selectivity?

This is an issue of stoichiometry and relative reaction rates.

Potential Causes & Solutions:

  • Stoichiometry: If too much boronic acid is used, the second coupling can become significant.

    • Solution: Use a slight excess of the 2,6-dibromopyridine (e.g., 1.2 to 1.5 equivalents) relative to the boronic acid. This will ensure the boronic acid is consumed before a significant amount of the second coupling can occur. The unreacted dibromopyridine can be removed during purification.

  • Reaction Time: Allowing the reaction to proceed for too long after the boronic acid should have been consumed can lead to the slower, second coupling reaction.

    • Solution: Monitor the reaction closely. Once the boronic acid is consumed (as determined by TLC/LC-MS), quench the reaction.

Frequently Asked Questions (FAQs)

What is the state-of-the-art catalyst system for this type of heteroaryl coupling?

For coupling an aryl boronic acid with an electron-deficient halide like 2-bromopyridine, catalyst systems based on bulky, electron-rich phosphine ligands are generally superior. A highly recommended starting point would be:

  • Catalyst: XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)

  • Ligand: (Already part of the pre-catalyst)

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 10:1 v/v).[8]

How should I purify the final product?

The product is a carboxylic acid, which provides a convenient handle for purification.

  • Acid-Base Extraction: After the reaction, perform a standard aqueous workup. Then, extract the aqueous layer with a solvent like ethyl acetate at a low pH (~2-3) to protonate your product and bring it into the organic phase, leaving many inorganic impurities behind. You can then back-extract into a basic aqueous solution (e.g., dilute NaHCO₃) to purify it from neutral organic impurities (like unreacted dibromopyridine or homocoupled byproducts), and finally acidify the aqueous layer again to precipitate your pure product.

  • Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.[9][10]

  • Chromatography: While less ideal for large scales, silica gel chromatography can be used. A polar solvent system, often with a small amount of acetic or formic acid added to the mobile phase, is required to ensure the carboxylic acid elutes properly.

Data & Visualization
Table 1: Comparison of Reaction Conditions for Suzuki Coupling
EntryPd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O10018< 20Low conversion, significant side products
2Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)DMF1101235Moderate conversion
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O90685High conversion, clean reaction
4XPhos Pd G3 (2)-Cs₂CO₃ (2.5)t-AmylOH1004> 90Excellent yield, fast reaction

Yields are illustrative and based on typical outcomes for similar reactions reported in the literature.

Diagrams

Suzuki_Cycle

Troubleshooting_Workflow

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and reproducibility.

Materials:

  • (4-carboxy-2-methylphenyl)boronic acid (1.0 eq)

  • 2,6-Dibromopyridine (1.2 eq)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous (to make 0.1 M solution)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 2,6-dibromopyridine, (4-carboxy-2-methylphenyl)boronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by water (e.g., for 10 mL of dioxane, add 1 mL of water) via syringe. The solvents should have been previously degassed by sparging with argon for 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours. Check for the disappearance of the boronic acid starting material.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Acidify the aqueous layer to pH ~2 with 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent or by following the acid-base extraction procedure detailed in the FAQ section to yield the final product.

References
  • Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. [Link]

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling. [Link]

  • National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Royal Society of Chemistry. A highly efficient and reusable supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. [Link]

  • University Course Material. Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

  • Google Patents.
  • University Course Material. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

  • Chemdad. 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

  • National Institutes of Health (NIH). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • PrepChem. Synthesis of 4-(6-bromohexyloxy)benzoic acid. [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • Google Patents. Method for producing 3-bromomethylbenzoic acids.

Sources

Technical Support Center: Purification of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid (CAS 1020718-68-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate.[1][2][3][4]

Introduction to Purification Challenges

This compound is a heterocyclic carboxylic acid, a class of compounds that can present unique purification challenges. The presence of both a basic pyridine ring and an acidic carboxylic acid group, combined with its relatively polar nature, requires careful consideration of the chosen purification method to achieve high purity.[5][6] Common issues encountered during its purification include the removal of unreacted starting materials, catalysts, and byproducts from its synthesis, which is often achieved via a Suzuki-Miyaura coupling reaction.[7][8]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My compound won't crystallize from solution, even after cooling. What's wrong?

A1: This is a common issue that can be caused by several factors:

  • Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10] If the compound is too soluble at room temperature, it will not precipitate upon cooling.

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound in solution even at low temperatures.[11]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[12]

  • Presence of Impurities: Some impurities can inhibit crystal formation. An initial purification step, such as a quick filtration through a plug of silica, might be necessary.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low recovery can be addressed by optimizing the following:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[11]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.

  • Solvent System: For polar compounds like this, a mixed solvent system (e.g., ethanol/water, methanol/water) can sometimes provide better recovery than a single solvent.[11] Experiment with different solvent ratios.

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[11]

Q3: The purity of my compound did not improve significantly after recrystallization. What should I do?

A3: This indicates that the chosen solvent is not effectively separating the impurities.

  • Solubility Profile: The impurities may have a similar solubility profile to your product in the chosen solvent. You need a solvent where the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be filtered off hot).

  • Alternative Techniques: If recrystallization is ineffective, column chromatography is the next logical step.

Chromatography Issues

Q4: My compound streaks on the silica gel TLC plate and gives poor separation in the column.

A4: The acidic nature of your compound and the basic pyridine ring can lead to strong interactions with the acidic silanol groups on the silica surface, causing streaking.[6]

  • Solvent Additives: Add a small amount of a polar modifier to your eluent. For acidic compounds, adding 0.1-1% acetic acid or formic acid to the mobile phase can improve peak shape.[13]

  • Deactivated Silica: Consider using deactivated silica gel, which has a reduced number of acidic silanol groups.

  • Alternative Stationary Phases: For highly polar or basic compounds, alumina can be a suitable alternative to silica gel.[5]

Q5: My compound elutes too quickly (low Rf) or not at all (Rf=0) on the TLC plate, even with highly polar solvent systems.

A5: This is a common challenge with polar compounds.

  • Highly Polar Mobile Phases: For very polar compounds, you may need to use more aggressive solvent systems. A common system for polar compounds is dichloromethane/methanol. You can also try adding a small percentage of a solution of ammonium hydroxide in methanol to your eluent.[14]

  • Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase chromatography (e.g., using a C18 column) is a powerful alternative for purifying polar compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

Q2: What are the most likely impurities I should expect in my crude this compound?

A2: Assuming the compound is synthesized via a Suzuki-Miyaura coupling between a bromopyridine and a boronic acid derivative, common impurities include:

  • Unreacted Starting Materials: 2,6-dibromopyridine and the corresponding boronic acid or ester.

  • Homocoupling Products: Biphenyl-like dimers of the boronic acid starting material.[8]

  • Protodeborylation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 3-methyl-4-substituted benzoic acid.

  • Palladium Catalyst Residues: Traces of the palladium catalyst used in the coupling reaction.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of pharmaceutical intermediates.[2] A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) is a good starting point. Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any major impurities.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any impurities.[2]

Q4: How should I store the purified this compound?

A4: Based on the predicted chemical properties, the compound should be stored in a cool, dry place, away from light. A storage temperature of 2-8°C is recommended.[15]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[16]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[16]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.[11]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography for Polar Compounds
  • Stationary Phase Selection: For this polar, acidic compound, silica gel is a common choice. If streaking is observed, consider using silica gel with a mobile phase additive or switching to neutral alumina.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For this compound, a gradient of methanol in dichloromethane is a good system to try. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with the less polar mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Assess Purity Column_Chromatography Column Chromatography Column_Chromatography->Purity_Analysis Re-assess Purity Purity_Analysis->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Analysis->Pure_Product Purity > 98%

Caption: A general workflow for the purification of this compound.

Data Summary

PropertyPredicted ValueSource
Molecular Weight 292.13 g/mol [15]
Boiling Point 412.3 ± 45.0 °C[15]
Density 1.514 ± 0.06 g/cm³[15]
pKa 3.98 ± 0.10[15]

References

  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem.
  • Arborpharmchem. (2024, July 16).
  • Arborpharmchem. (2024).
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
  • BenchChem. (2025, December). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
  • Arborpharmchem. (n.d.).
  • PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid.
  • University of Rochester. (n.d.).
  • BenchChem. (2025, November).
  • Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry.
  • University of California, Irvine. (n.d.).
  • Pharmaceutical Technology. (n.d.).
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid.
  • University of California, Los Angeles. (n.d.).
  • PubChem. (n.d.). 3-Methylbenzoic acid.
  • CAS. (n.d.). 3-Methylbenzoic acid. CAS Common Chemistry.
  • University of Massachusetts. (n.d.).
  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
  • Florida A&M University. (2016, September 27).
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.

Sources

Technical Support Center: Navigating the Challenges of Suzuki Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the specific hurdles associated with the Suzuki-Miyaura cross-coupling of bromopyridines. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face, coupled with actionable, field-proven troubleshooting strategies. Our goal is to transform your experimental frustrations into predictable success.

The Bromopyridine Challenge: Why is This Coupling Different?

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forging carbon-carbon bonds.[1] However, the introduction of a pyridine ring, particularly a bromopyridine, presents a unique set of challenges that can lead to frustratingly low yields or complete reaction failure. The primary culprit is the lone pair of electrons on the pyridine nitrogen. This Lewis basic site can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as "catalyst poisoning".[2][3] This interaction can disrupt the delicate balance of the catalytic cycle, impeding the crucial steps of oxidative addition, transmetalation, and reductive elimination.[1]

Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond and render the corresponding pyridineboronic acids susceptible to side reactions like protodeboronation.[3][4] This guide will dissect these challenges and provide a systematic approach to overcoming them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to address the most common issues encountered during the Suzuki coupling of bromopyridines in a practical, question-and-answer format.

FAQ 1: My Suzuki coupling with a bromopyridine is giving me a very low yield or no product at all. What are the likely causes?

Low yields are a frequent complaint when working with bromopyridines. The root cause often lies in one or more of the following areas:

  • Catalyst Inhibition/Deactivation: As mentioned, the pyridine nitrogen can bind to the palladium center, hindering its catalytic activity.[2][3] This is especially problematic with 2-bromopyridines where the nitrogen is in close proximity to the reaction site.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not effectively shield the palladium from the pyridine nitrogen or facilitate the key steps of the catalytic cycle.

  • Incorrect Base Selection: The base is not merely a proton scavenger; it actively participates in the transmetalation step.[5] The wrong base can lead to slow transmetalation or promote side reactions.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and dehalogenation (loss of the bromine atom) are common side reactions that consume starting materials and reduce the yield of the desired product.[3][6][7]

Troubleshooting Decision Tree for Low Yields

To systematically address low yields, follow this troubleshooting workflow:

Troubleshooting_Low_Yields Start Low Yield with Bromopyridine Catalyst Evaluate Catalyst System Start->Catalyst Ligand Screen Ligands Catalyst->Ligand No Improvement Success Improved Yield Catalyst->Success Improvement Base Optimize Base Ligand->Base No Improvement Ligand->Success Improvement Solvent Adjust Solvent/Temperature Base->Solvent No Improvement Base->Success Improvement SideReactions Investigate Side Reactions Solvent->SideReactions No Improvement Solvent->Success Improvement SideReactions->Success Identified & Mitigated

Caption: A logical workflow for troubleshooting low-yielding Suzuki couplings of bromopyridines.

FAQ 2: How do I choose the right ligand for my bromopyridine coupling?

The choice of ligand is paramount. For bromopyridines, bulky, electron-rich phosphine ligands are generally the most effective. These ligands serve a dual purpose:

  • Promote Reductive Elimination: Their steric bulk facilitates the final step of the catalytic cycle where the product is formed.[1]

  • Stabilize the Catalytic Species: Their electron-donating nature helps to stabilize the Pd(0) active species and can accelerate the rate of oxidative addition.

Recommended Ligands for Bromopyridine Suzuki Couplings:

LigandStructureKey Features & Applications
SPhos (Structure not displayable)A go-to ligand for many challenging couplings, including those with heteroaryl halides. Its steric bulk and electron-rich nature are highly beneficial.
XPhos (Structure not displayable)Another highly effective Buchwald-type ligand, often used for electron-deficient and sterically hindered substrates.
RuPhos (Structure not displayable)Known for its ability to promote couplings at lower temperatures and with lower catalyst loadings.
Tri-tert-butylphosphine (P(tBu)₃) P(C(CH₃)₃)₃A highly electron-rich and sterically demanding ligand that can be very effective for unreactive bromides.
Tricyclohexylphosphine (PCy₃) P(C₆H₁₁)₃A robust and commonly used ligand, particularly effective with Pd(OAc)₂ as the palladium source.[5]

Experimental Protocol: Ligand Screening

  • Setup: In parallel, prepare several small-scale reactions (e.g., 0.1 mmol of bromopyridine) in vials.

  • Reagents: To each vial, add the bromopyridine, 1.2 equivalents of the boronic acid, 2 equivalents of a suitable base (e.g., K₃PO₄), and the solvent.

  • Catalyst System: To each vial, add a different palladium/ligand combination. Use a consistent Pd:Ligand ratio (typically 1:2). For example:

    • Vial 1: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Vial 2: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Vial 3: Pd₂(dba)₃ (1 mol%) + P(tBu)₃ (4 mol%)

  • Reaction: Degas the vials and heat to the desired temperature (e.g., 80-100 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS to determine which ligand provides the highest conversion to the desired product.

FAQ 3: What is the best base to use for Suzuki coupling with bromopyridines?

The choice of base is critical for activating the boronic acid for transmetalation.[5] For bromopyridine couplings, inorganic bases are generally preferred. The optimal base often depends on the specific substrates and solvent system.

Comparison of Common Bases:

BaseStrengthCommon Solvent SystemsNotes
Potassium Phosphate (K₃PO₄) StrongDioxane/water, Toluene/waterOften the base of choice for challenging couplings. Its strength can facilitate transmetalation with less reactive boronic acids.
Potassium Carbonate (K₂CO₃) ModerateDioxane/water, DMF/waterA widely used and effective base. A good starting point for optimization.
Cesium Carbonate (Cs₂CO₃) StrongDioxane/water, Toluene/waterCan be more effective than K₂CO₃ in some cases due to its higher solubility in organic solvents.
Potassium Fluoride (KF) WeakDioxane/waterA milder base that can be useful when dealing with base-sensitive functional groups.[5]

Causality: A stronger base can more effectively form the "ate" complex with the boronic acid, which is believed to be the active species in the transmetalation step. This increased nucleophilicity of the organic group on boron facilitates its transfer to the palladium center.

FAQ 4: I am observing significant amounts of debromination of my starting material. How can I prevent this?

Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction that leads to the formation of unsubstituted pyridine.[6][7] This can occur through various pathways, often involving a hydride source in the reaction mixture.

Strategies to Minimize Debromination:

  • Scrupulous Anhydrous Conditions: While many Suzuki reactions tolerate water, in cases of significant debromination, minimizing water content can be beneficial. Ensure solvents are dry and reagents are anhydrous.

  • Choice of Base: Some bases can be more prone to promoting debromination. If using a hydroxide base, consider switching to a carbonate or phosphate.

  • Ligand Selection: Bulky, electron-rich ligands can sometimes suppress debromination by favoring the desired reductive elimination pathway over competing side reactions.

  • Palladium Source: Using a well-defined Pd(0) pre-catalyst (e.g., a Buchwald pre-catalyst) can sometimes give cleaner reactions than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.

FAQ 5: My pyridineboronic acid seems to be decomposing during the reaction. What is happening and how can I stop it?

This is likely due to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond.[3] Pyridineboronic acids are particularly susceptible to this due to the electron-withdrawing nature of the pyridine ring.

Mitigating Protodeboronation:

  • Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a neopentylglycol ester.[1] These are generally more robust under reaction conditions.

  • Milder Reaction Conditions: If possible, lower the reaction temperature and shorten the reaction time.

  • Choice of Base: In some cases, a weaker base like KF may be less prone to promoting protodeboronation.[5]

  • Anhydrous Conditions: While the role of water is complex, in some systems, minimizing water can reduce the rate of protodeboronation.

Experimental Protocol: Preparation of a Pyridine Pinacol Boronate Ester

  • Reagents: To a flask, add the pyridineboronic acid (1.0 eq), pinacol (1.1 eq), and a suitable solvent such as toluene or THF.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Isolation: Once the reaction is complete (as monitored by TLC or GC), cool the mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification.

Visualizing the Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the key steps and where challenges with bromopyridines can arise.

Suzuki_Cycle_Bromopyridine cluster_challenges Challenges with Bromopyridines Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OR)₂ + Base PdII_biaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product CatalystPoisoning Catalyst Poisoning (Pyridine-N Coordination) CatalystPoisoning->Pd0 SlowTransmetalation Slow Transmetalation SlowTransmetalation->Transmetalation SideReactions Side Reactions (Debromination/ Protodeboronation) SideReactions->OxAdd SideReactions->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key points of failure when using bromopyridines.

Concluding Remarks

The Suzuki-Miyaura coupling of bromopyridines, while challenging, is a powerful transformation for the synthesis of valuable molecules in the pharmaceutical and materials sciences. Success hinges on a rational approach to experimental design, informed by an understanding of the underlying mechanistic hurdles. By carefully selecting the ligand, base, and reaction conditions, and by being prepared to troubleshoot common side reactions, researchers can reliably achieve high yields in these important reactions. This guide serves as a starting point for your investigations, and we encourage a systematic, data-driven approach to optimization.

References

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.[Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.[Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.[Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.[Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.[Link]

  • Suzuki reaction example. YouTube.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. ACS Publications.[Link]

  • Suzuki Coupling Mechanism. YouTube.[Link]

  • Help needed with unreproducible Suzuki coupling. Reddit.[Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central.[Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.[Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.[Link]

  • An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. RTI.[Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.[Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.[Link]

Sources

Technical Support Center: Synthesis of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid and its derivatives. This biaryl scaffold is a key intermediate in pharmaceutical development, and its efficient synthesis is critical. The most common synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] While powerful, this reaction is complex and can be plagued by side reactions that reduce yield and complicate purification.[2]

This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address the specific challenges researchers encounter during the synthesis of this and structurally related molecules. We will delve into the mechanistic origins of common problems and provide field-proven protocols to overcome them.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm observing a low yield of my target product. What are the most likely causes and how can I improve it?

A low yield in a Suzuki coupling is a common but multifaceted problem. It typically stems from either incomplete conversion of starting materials or the prevalence of one or more side reactions.[3] A systematic approach is crucial to diagnosing the root cause.

Initial Diagnostic Steps:

  • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture. Analyze it by LC-MS and ¹H NMR. This will give you the most accurate picture of what is happening in the flask.

  • Identify All Components: Look for your starting materials (the bromopyridine and the boronic acid/ester), your desired product, and any major byproducts. The identity of the byproducts is your primary clue.

Common Scenarios and Solutions:

  • Scenario A: High Levels of Unreacted Starting Materials This points to an issue with catalyst activity or reaction conditions. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1] A bottleneck in any of these steps will stall the reaction.

    • Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can be inefficient, consuming some of your boronic acid in a homocoupling side reaction to generate Pd(0).[2][4]

      • Solution: Consider switching to a dedicated Pd(0) source like Pd(PPh₃)₄ or using a modern precatalyst (e.g., Buchwald precatalysts) designed for clean and efficient generation of the active Pd(0) species.[2]

    • Cause 2: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical and highly substrate-dependent.[3] The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic borate species, which is crucial for transmetalation.[5]

      • Solution: Perform a systematic screen of reaction parameters. A common starting point for a substrate like 6-bromopyridine is Pd(PPh₃)₄ with an aqueous carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent like 1,4-dioxane or DMF at 80-100 °C.[6][7] If this fails, screen different ligand/catalyst and base combinations as summarized in the table below.

Parameter Common Options & Rationale Source(s)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., SPhos/XPhos G3)[2][8]
Base K₂CO₃, Cs₂CO₃ (more soluble, often more effective), K₃PO₄ (stronger, useful for less reactive partners)[2][6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O[2][6]
Temperature 80 - 120 °C (Higher temperatures can increase reaction rate but may also promote side reactions)[6]
A summary of common starting conditions for Suzuki-Miyaura couplings.
  • Scenario B: Starting Materials are Consumed, but Product Yield is Low This indicates that side reactions are outcompeting the desired cross-coupling. The most common culprits are protodeborylation and homocoupling. Proceed to the relevant FAQ below.

FAQ 2: My primary byproduct is a symmetrical biaryl from the homocoupling of my boronic acid. How do I prevent this?

Boronic acid homocoupling (2 x Ar-B(OH)₂ → Ar-Ar) is a frequent side reaction, especially when oxygen is present in the reaction vessel.[9] It can also occur if the Pd(II) precatalyst is reduced to Pd(0) by the boronic acid instead of another reducing agent in the mixture.[4][10]

Mechanistic Insight: The presence of O₂ can promote an oxidative catalytic cycle where Pd(0) is oxidized to a Pd(II) species that then reacts with two molecules of boronic acid to produce the homocoupled product.[2][10] Rigorous exclusion of oxygen is therefore paramount.

Troubleshooting Protocol for Homocoupling:

  • Ensure an Inert Atmosphere:

    • Step 1: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed water and oxygen.

    • Step 2: Backfill the flask with an inert gas (Argon or Nitrogen).

    • Step 3: Subject your solvent and aqueous base solution to degassing. This can be done by sparging with an inert gas for 30-60 minutes or via several freeze-pump-thaw cycles.[6]

    • Step 4: Add the degassed solvents and reagents to your reaction flask under a positive pressure of inert gas.

  • Re-evaluate Your Catalyst System:

    • If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can be a major source of homocoupling.[4]

    • Solution: Switch to a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that undergoes clean reductive elimination to form Pd(0).[2] This minimizes the amount of Pd(II) available to mediate the homocoupling pathway.

  • Control Stoichiometry:

    • While a slight excess of the boronic acid (1.1-1.3 equiv.) is common to drive the reaction to completion, a large excess can favor homocoupling.

    • Solution: Use the boronic acid reagent at no more than 1.5 equivalents. If homocoupling persists, try running the reaction with a slight excess of the aryl bromide instead.[8]

Below is a workflow to diagnose and address homocoupling.

Caption: Diagnostic workflow for troubleshooting boronic acid homocoupling.

FAQ 3: I'm isolating significant amounts of 3-methylbenzoic acid and/or 2-bromopyridine. What causes this and how can it be stopped?

The presence of these species indicates that protodeborylation (of the boronic acid) and/or dehalogenation (of the bromopyridine) are occurring.[2][11]

Protodeborylation (Ar-B(OH)₂ → Ar-H): This is the hydrolysis of the carbon-boron bond and is one of the most common reasons for low yields in Suzuki couplings.[2] It is often promoted by high temperatures and prolonged reaction times, particularly under basic aqueous conditions. Heteroaryl boronic acids can be especially susceptible.[2]

  • Mitigation Strategies:

    • Use Boronic Esters: Pinacol esters (Ar-B(pin)) are generally more stable towards hydrolysis than the corresponding boronic acids.[12] They participate in the catalytic cycle, often after slow hydrolysis to the boronic acid in situ.

    • Use Potassium Organotrifluoroborates (Ar-BF₃K): These salts are highly stable crystalline solids that act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive boronic acid low and thus minimizing protodeborylation.[13][14]

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

    • Minimize Water Content: While some water is often necessary, using a large excess can accelerate hydrolysis. Use the minimum amount required for the base to be effective.

Dehalogenation (Ar'-Br → Ar'-H): This side reaction occurs after the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar'-Pd(II)-Br complex can react with a hydride source in the mixture, followed by reductive elimination to give the dehalogenated arene.[2] Solvents like alcohols or even amine bases can sometimes act as hydride donors.

  • Mitigation Strategies:

    • Choice of Solvent and Base: Avoid using alcohol as a primary solvent if dehalogenation is a problem. Use a non-coordinating base like K₂CO₃ or K₃PO₄ instead of amine bases if you suspect they are the hydride source.

    • Increase Transmetalation Rate: Dehalogenation is a competing pathway. By accelerating the desired transmetalation step, you can outcompete the side reaction. Using a more electron-rich ligand (e.g., a Buchwald-type biarylphosphine ligand like SPhos) can often increase the rate of the desired catalytic cycle.[15]

The diagram below illustrates how these side reactions diverge from the main Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle_and_Side_Reactions cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n ArPdX Ar'-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (with Ar'-X) ArPdAr Ar'-Pd(II)L_n-Ar ArPdX->ArPdAr Transmetalation (with Ar-B(OH)₂/Base) Dehalogenation Ar'-H (Dehalogenation) ArPdX->Dehalogenation Hydride Source + Reductive Elimination Product Ar-Ar' (Desired Product) ArPdAr->Product Reductive Elimination Product->Pd0 Regeneration Protodeborylation Ar-H (Protodeborylation) Homocoupling Ar-Ar (Homocoupling) BoronicAcid Ar-B(OH)₂ BoronicAcid->Protodeborylation H₂O / Base / Heat BoronicAcid->Homocoupling O₂ or Pd(II)

Caption: The Suzuki catalytic cycle and key competing side reactions.

FAQ 4: How can I effectively purify my product from closely-related impurities?

Purification of biaryl benzoic acids can be challenging, as side products like the homocoupled dimer often have very similar polarities.

  • Strategy 1: Acid-Base Extraction Your target compound has a carboxylic acid group, making it acidic. Most common byproducts (homocoupled boronic acid starting material, dehalogenated aryl bromide) are neutral or much less acidic.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃). Your desired product will move into the aqueous layer as its carboxylate salt.

      • Wash the aqueous layer with the organic solvent one or two more times to remove any residual neutral impurities.

      • Carefully acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) to a pH of ~2-3. Your product should precipitate out.

      • Collect the precipitated solid by filtration, wash with cold water, and dry.[16]

  • Strategy 2: Recrystallization If acid-base extraction provides material that is still not pure enough, recrystallization is a powerful technique.

    • Protocol: After obtaining the crude solid product from filtration, perform a recrystallization from a suitable solvent system. Common solvents for benzoic acid derivatives include ethyl acetate, ethanol, or mixtures like ethyl acetate/hexanes.[17]

  • Strategy 3: Chromatography Optimization If chromatography is unavoidable, ensure your column is not overloaded and use a shallow solvent gradient to maximize separation between your product and closely eluting impurities.

By first minimizing side reactions using the chemical troubleshooting above, the final purification step will become significantly more straightforward.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]

  • Voth, S., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Carregal-Romero, B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Voth, S., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]

  • Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

  • University of North Florida. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(6-bromohexyloxy)benzoic acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Google Patents. (n.d.). Process for the purification of benzoic acid - US4092353A.
  • PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • University of North Florida. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable biaryl compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on established principles of cross-coupling chemistry.

Introduction: The Challenge of Pyridine-Containing Biaryl Synthesis

The synthesis of this compound, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents a unique set of challenges primarily due to the electronic properties of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and low reaction yields.[1][2] Furthermore, the boronic acid reagent can be susceptible to protodeboronation, a side reaction that consumes the starting material and reduces product formation.[1] This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the likely causes?

A1: Low conversion is a frequent issue and can stem from several factors:

  • Catalyst Inactivation: The pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1][2]

  • Suboptimal Ligand Choice: Standard phosphine ligands, such as triphenylphosphine (PPh₃), may not be effective. More electron-rich and bulky ligands are often required to promote the key steps of the catalytic cycle.

  • Poor Reagent Quality: The presence of water can lead to the hydrolysis of the boronic acid (protodeboronation).[1] Ensure all reagents and solvents are anhydrous.

  • Ineffective Base: The choice and quality of the base are critical for the transmetalation step. The base should be strong enough but not promote side reactions.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), promoting this side reaction. To minimize homocoupling, it is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] This side reaction depletes your starting material. To prevent it:

  • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.

  • Choose the Right Base: Use a non-hydroxide base, such as K₃PO₄ or Cs₂CO₃, to minimize the presence of water.

  • Consider Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst deactivation by pyridine nitrogen.Use a higher catalyst loading (2-5 mol%). Employ bulky, electron-rich ligands such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[3]
Ineffective base.Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective choices. Ensure the base is anhydrous and finely powdered.
Low reaction temperature.Increase the reaction temperature, typically in the range of 80-110 °C.[2]
Significant Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas solvents (e.g., by sparging with argon or freeze-pump-thaw cycles). Maintain a strict inert atmosphere.
Formation of Debrominated Starting Material Reductive dehalogenation.This can sometimes occur as a side reaction. Optimizing the ligand and reaction time may help minimize it.
Difficulty in Product Purification Unreacted boronic acid co-eluting with the product.Convert the crude product to its methyl ester for easier purification by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.
Palladium residues in the product.Treat the crude product with a palladium scavenger, or purify by recrystallization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific experimental setup and reagent purity.

Reaction Scheme:

G compound1 2,6-Dibromopyridine reagents Pd Catalyst Base Solvent compound1->reagents compound2 (4-carboxy-2-methylphenyl)boronic acid compound2->reagents product This compound reagents->product caption Figure 1. General reaction scheme. G cluster_cycle Catalytic Cycle cluster_troubleshooting Troubleshooting Workflow Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate-limiting for unreactive halides PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Trans Transmetalation (Ar'-B(OR)2) PdII->Trans Base is crucial PdII_Ar Ar-Pd(II)-Ar'(L_n) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product (Ar-Ar') formed Start Low Yield? CheckCatalyst Optimize Catalyst & Ligand Start->CheckCatalyst CheckBase Screen Bases CheckCatalyst->CheckBase CheckSolvent Adjust Solvent/Water Ratio CheckBase->CheckSolvent CheckTemp Increase Temperature CheckSolvent->CheckTemp Success Improved Yield CheckTemp->Success caption Figure 2. Catalytic cycle and troubleshooting.

Sources

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid (CAS 1020718-68-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and ensuring the reproducibility of your experimental results.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a bromopyridine ring and a methylbenzoic acid moiety, makes it a versatile reagent. However, these same functional groups can be susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of best practices, troubleshooting tips, and frequently asked questions to maintain the integrity of your compound.

Core Principles of Stability and Storage

The stability of this compound is influenced by temperature, light, moisture, and atmospheric oxygen. The primary functional groups that can be affected are the carboxylic acid and the bromopyridine ring.

  • Carboxylic Acid Group: Prone to reacting with bases and moisture.

  • Bromopyridine Moiety: The bromine atom can be susceptible to nucleophilic substitution or light-induced degradation. The pyridine ring itself can be reactive.

Based on supplier recommendations and data from structurally similar compounds, the following storage conditions are advised.

ParameterRecommendationRationale
Temperature 2-8°C is recommended for long-term storage.[1][2]Reduces the rate of potential degradation reactions.
Room temperature is acceptable for short-term use.[3]Minimizes exposure to ambient temperature fluctuations.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4]Prevents oxidation and reaction with atmospheric moisture.
Container Use a tightly sealed, opaque container (e.g., amber glass vial).[5][6]Protects from light and prevents moisture ingress.
Environment Store in a dry, well-ventilated area away from incompatible materials.[7][8][9]Prevents accidental contamination and reactions.

Troubleshooting Guide

Encountering unexpected results? This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Compound Discoloration (e.g., yellowing)
  • Potential Cause: Degradation of the compound, possibly due to light exposure or oxidation. The bromopyridine moiety can be particularly sensitive.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a dark, cool, and dry place.

    • Purity Analysis: Assess the purity of the discolored material using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the Certificate of Analysis (CoA) or a fresh sample.

    • Solubility Test: Check for any changes in solubility. Degradation products may have different solubility profiles.

  • Preventative Measures: Always store the compound in an amber vial, preferably inside a desiccator, and minimize its exposure to ambient light and air.

Issue 2: Poor Solubility or Incomplete Dissolution
  • Potential Cause:

    • Moisture Absorption: The compound may have absorbed moisture, affecting its solubility characteristics.

    • Degradation: The compound may have degraded into less soluble impurities.

    • Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.

  • Troubleshooting Steps:

    • Dry the Compound: If moisture absorption is suspected, dry a small amount of the compound under a high vacuum for several hours (ensure the temperature is well below the melting point to avoid decomposition).

    • Solvent Optimization: Test a range of solvents to find the most suitable one for your application. Gentle heating or sonication may aid dissolution, but be cautious of potential thermal degradation.

    • Purity Check: Analyze the compound's purity via HPLC to determine if insoluble impurities are present.

Issue 3: Inconsistent Experimental Results or Low Yield
  • Potential Cause:

    • Compound Degradation: The active concentration of the compound may be lower than expected due to degradation.

    • Inaccurate Weighing: The compound's hygroscopic nature could lead to inaccurate measurements if it has absorbed moisture.

    • Reaction with Incompatible Reagents: The compound may be reacting with other components in your experimental setup.

  • Troubleshooting Steps:

    • Fresh Sample: Use a fresh, unopened sample of the compound to repeat the experiment.

    • Quantitative Analysis: Perform a quantitative NMR (qNMR) or create a calibration curve with HPLC to determine the exact concentration of your stock solution.

    • Review Incompatibilities: Ensure that the compound is not being mixed with strong oxidizing agents, strong bases, or other incompatible chemicals.[5][7][8]

Experimental Protocols

To ensure the integrity of your compound, periodic quality control is recommended.

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., ACN or a mixture of ACN and water).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis: Run a blank (solvent only) followed by your sample. The purity can be calculated based on the area of the main peak relative to the total peak area.

Visual Guides

Potential Degradation Points

cluster_molecule This compound cluster_factors Degradation Factors cluster_sites Potential Degradation Sites mol Br-Py-Ph(CH3)-COOH Light Light Bromo Bromo Group Light->Bromo Photodecomposition Moisture Moisture COOH Carboxylic Acid Moisture->COOH Hydrolysis Heat Heat Heat->mol Thermal Decomposition Oxidants Oxidizing Agents Oxidants->Bromo Oxidative Cleavage Pyridine Pyridine Ring Oxidants->Pyridine Oxidation

Caption: Potential degradation pathways for the molecule.

Troubleshooting Workflow

start Inconsistent Results or Visible Degradation check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (HPLC, NMR) check_storage->purity_analysis Incorrect review_protocol Review Experimental Protocol (Incompatibilities) check_storage->review_protocol Correct solubility_test Conduct Solubility Test purity_analysis->solubility_test Pure fresh_sample Use Fresh Sample purity_analysis->fresh_sample Impure solubility_test->review_protocol review_protocol->fresh_sample Incompatibility Found end_bad Contact Technical Support review_protocol->end_bad No Issues Found end_good Problem Resolved fresh_sample->end_good

Caption: A logical workflow for troubleshooting experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound? A: For long-term stability, it is recommended to store this compound at 2-8°C.[1][2]

Q2: Can I store the compound at room temperature? A: Yes, for short periods, storage at room temperature in a tightly sealed container is acceptable. However, for extended storage, refrigeration is advised to minimize the risk of degradation.[3][5]

Q3: The compound has turned slightly yellow. Is it still usable? A: Discoloration often indicates some level of degradation. While it might still be suitable for some applications, it is highly recommended to perform a purity analysis (e.g., via HPLC or NMR) to determine its integrity before use in sensitive experiments.

Q4: What solvents are best for dissolving this compound? A: While specific solubility data is limited, compounds with similar structures (pyridine carboxylic acids) are often soluble in polar organic solvents like DMSO and DMF, and slightly soluble in alcohols.[7] Solubility in water is generally low.[7][10] Always perform small-scale solubility tests to determine the best solvent for your specific concentration and application.

Q5: What are the main signs of degradation to look out for? A: The primary indicators of degradation are a change in color (e.g., yellowing or browning), a decrease in purity as measured by analytical techniques, and changes in solubility.

Q6: What materials should I avoid when working with this compound? A: Avoid strong oxidizing agents, strong acids, and strong bases, as these can react with the carboxylic acid or the bromopyridine moiety.[5][7][8]

References

  • Chongqing Chemdad Co., Ltd. 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Available from: [Link]

  • National Research Council. LCSS: BROMINE. Available from: [Link]

  • Google Patents. (US3375077A). Storage of bromine.
  • Contemporary Daguerreotypes. (2015-06-09). Storing & Handling Bromine. Available from: [Link]

  • Reddit. (2025-06-23). Storage of bromine and chemicals? Available from: [Link]

  • Quora. (2011-09-04). Why is Bromine stored in glass containers? Available from: [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. (2025-08-06). (PDF) Degradation of 4-Chlorobiphenyl and 4-Chlorobenzoic Acid by the Strain Rhodococcus ruber P25. Available from: [Link]

  • AA Blocks. 1027511-91-6 | 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. Available from: [Link]

  • PubMed. (2018-09-11). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Available from: [Link]

  • PubMed. Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling this synthesis from the bench to pilot plant or manufacturing scale. We will address common challenges through a practical, problem-solving lens, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern biaryl synthesis.[1][2]

The transition from a laboratory-scale reaction to a large-scale process introduces significant challenges related to mass and heat transfer, reagent stability, catalyst efficiency, and impurity profiles.[3][4] This document provides field-proven insights and robust protocols to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction has stalled or is giving low yields after scaling up. What are the likely causes?

This is a common issue when moving from bench to kilo-scale. The root cause often lies in one of several key areas:

  • Catalyst Deactivation: Palladium(0) catalysts are highly sensitive to oxygen.[5] Inadequate degassing of solvents and inerting of the reactor headspace on a large scale is a primary cause of catalyst decomposition into inactive palladium black. Ensure your large-scale reactor is rigorously purged with nitrogen or argon. Solvents, especially ethers like 2-MeTHF or dioxane, must be verified to be peroxide-free, as peroxides can poison the catalyst.[5]

  • Poor Mass Transfer (Mixing): Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of poor reagent mixing. This prevents the catalyst, base, and substrates from interacting effectively. The choice of impeller and mixing speed is critical and must be optimized for the specific reactor geometry and reaction slurry density.

  • Reagent Stability: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic sources, rendering the reagent inactive.[5][6] This degradation can be accelerated by prolonged reaction times or elevated temperatures. Consider using fresh, high-purity boronic acid. For particularly sensitive substrates, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling step can significantly improve consistency at scale.[7]

  • Base Inefficiency: Many Suzuki couplings rely on a solid inorganic base (e.g., K₂CO₃, K₃PO₄) in a biphasic solvent system. The reaction rate is dependent on the surface area of the base. Ensure the base is finely powdered and that mixing is sufficient to maintain a good suspension. In some cases, anhydrous conditions with certain bases like K₃PO₄ may require a small, controlled amount of water to function effectively.[8]

Question 2: I'm observing significant formation of a di-coupled byproduct (coupling at both the 2 and 6 positions of the pyridine). How can I improve selectivity for the mono-coupled product?

Achieving mono-selectivity when using a substrate like 2,6-dibromopyridine is a classic challenge. Control is typically achieved through several levers:

  • Stoichiometry: The most straightforward approach is to use a slight excess of the 2,6-dibromopyridine relative to the boronic acid (e.g., 1.2-1.5 equivalents). This statistically favors mono-coupling. However, this requires an efficient downstream process to remove the unreacted dibromopyridine.

  • Controlled Addition: Instead of adding all the boronic acid at the start, consider a slow, controlled addition over several hours. This keeps the instantaneous concentration of the boronic acid low, reducing the likelihood of a second coupling event with the already-formed mono-coupled product.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. While this may slow the reaction rate, it can provide a wider window to stop the reaction after the desired product is formed and before the second coupling accelerates.

  • Ligand Choice: Bulky phosphine ligands on the palladium catalyst can sterically hinder the second oxidative addition at the crowded 6-position of the mono-coupled intermediate, thereby favoring the desired product.

Question 3: My final product is contaminated with residual palladium. What are the most effective removal strategies for large-scale batches?

Meeting the stringent regulatory limits for palladium in active pharmaceutical ingredients (APIs) is non-negotiable. A multi-pronged approach is often necessary.

  • Optimized Crystallization: The first line of defense is a well-designed crystallization process. Choosing a solvent system where the desired product has high solubility at elevated temperatures but poor solubility at room temperature, while palladium impurities remain in the mother liquor, is key.

  • Activated Carbon Treatment: Treatment with activated carbon (charcoal) is a cost-effective method for scavenging palladium. The crude product is dissolved, and a small weight percentage of carbon is added. The slurry is stirred, sometimes with gentle heating, before being filtered through a bed of diatomaceous earth (e.g., Celite®) to remove the carbon and the adsorbed palladium.

  • Metal Scavengers: For challenging cases, specialized metal scavengers are highly effective. These are typically silica-based or polymeric materials functionalized with thiol or amine groups that chelate palladium. They can be stirred with a solution of the product and then filtered off. While more expensive than carbon, they offer very high efficiency.[9]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for selecting a catalyst system (catalyst + ligand) for scale-up?

For industrial applications, catalyst selection balances activity, stability, and cost.[3]

  • Turnover Number (TON) and Turnover Frequency (TOF): A high TON means more product is generated per mole of catalyst, allowing for lower catalyst loading, which is critical for cost and reducing palladium contamination.

  • Air and Moisture Stability: Using air-stable palladium pre-catalysts (e.g., Buchwald G3 or G4 precatalysts) simplifies handling in a manufacturing environment compared to air-sensitive Pd(0) sources like Pd(PPh₃)₄.[10]

  • Cost and Availability: The cost of both the palladium source and the phosphine ligand is a major factor at scale. For many processes, simpler, less expensive ligands like SPhos or XPhos are evaluated before more exotic, costly alternatives.

Q2: How does the choice of base and solvent impact a large-scale Suzuki reaction?

The base and solvent are intrinsically linked and affect solubility, reaction rate, and work-up.[11]

  • Solvent: The solvent system must be able to dissolve the organic starting materials and, to some extent, the palladium complex. Common choices include toluene, 2-MeTHF, or dioxane, often with water as a co-solvent to dissolve the inorganic base.[10] For scale-up, factors like boiling point (for reflux control), safety (flammability, toxicity), and environmental impact ("green chemistry" metrics) are paramount.

  • Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often determined empirically. Stronger bases can sometimes accelerate the reaction but may also promote side reactions like ester hydrolysis if the carboxylic acid is protected. The base's solubility and particle size are important physical parameters for process consistency.[12]

Q3: Should I protect the carboxylic acid group on the (4-carboxy-2-methylphenyl)boronic acid starting material?

While Suzuki couplings are known for their functional group tolerance, the free carboxylic acid can present challenges.[13]

  • Arguments for Protection (e.g., as a Methyl or Ethyl Ester):

    • Solubility: The ester form is typically more soluble in organic solvents used for the coupling reaction.

    • Side Reactions: The acidic proton can interfere with certain basic conditions, and the carboxylate can potentially coordinate to the palladium center, inhibiting catalysis.

  • Arguments Against Protection:

    • Atom Economy: Protecting and subsequently deprotecting the acid adds two steps to the synthesis, increasing cost, time, and waste streams.

    • Direct Coupling: Many modern catalyst systems can tolerate free carboxylic acids. A direct coupling is often feasible with careful selection of a base like K₃PO₄, which is strong enough to activate the boronic acid but may not deprotonate the carboxylic acid under all conditions.

For scale-up, the direct route is highly preferable if it can be optimized to give good yields, as it significantly simplifies the overall process.

Key Process Parameters for Scale-Up

The following table summarizes typical parameters for the Suzuki coupling between 2,6-dibromopyridine and (4-carboxy-2-methylphenyl)boronic acid. These should be considered starting points for process optimization.

ParameterLaboratory Scale (Typical)Scale-Up ConsiderationJustification & Rationale
Substrate Ratio 1.0 eq. Boronic Acid1.0 eq. Boronic AcidThe boronic acid is typically the limiting and more expensive reagent.
1.2 eq. 2,6-Dibromopyridine1.2 - 1.5 eq. 2,6-DibromopyridineExcess halide drives the reaction to completion and improves mono-selectivity.
Catalyst Loading 1 - 3 mol%0.1 - 0.5 mol%Minimizing catalyst loading is critical for cost and reducing final product contamination.[3]
Ligand Loading 1.1 - 1.2 x Pd loading1.1 - 1.5 x Pd loadingA slight excess of ligand protects the palladium center and prevents decomposition.
Base 3.0 eq. K₃PO₄2.5 - 3.0 eq. K₃PO₄A sufficient excess of base is required to activate the boronic acid and neutralize generated HBr.[14]
Solvent Dioxane/H₂O (10:1)2-MeTHF/H₂O or Toluene/H₂ODioxane is often avoided at scale due to safety concerns (peroxide formation, toxicity). 2-MeTHF is a greener alternative.
Temperature 80 - 100 °C70 - 90 °CLowering temperature can improve selectivity and process safety by reducing reactor pressure.
Reaction Time 4 - 12 hoursMonitored by HPLC until completionFixed times are avoided; reactions are monitored to ensure completion and minimize side product formation.

Illustrative Scale-Up Workflow

The following diagram outlines the critical stages in a robust, scalable synthesis process.

Scale_Up_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification P1 Reactor Inerting (N2/Ar Purge) P2 Solvent Degassing (Sparging) P3 Charge Reagents (Solvent, Base, Halide) R1 Heat to Temperature (e.g., 80°C) P3->R1 Begin Heating R2 Charge Catalyst Solution R1->R2 At Temp R3 Charge Boronic Acid (Portion-wise or Slow Add) R2->R3 R4 Reaction Monitoring (In-Process Control via HPLC) R3->R4 Hold & Monitor W1 Cool Down & Quench (e.g., Water/Brine) R4->W1 Reaction Complete W2 Phase Separation W1->W2 W3 Aqueous pH Adjustment (Acidify to precipitate product) W2->W3 Aqueous Layer W4 Filter & Wash Solid W3->W4 PU1 Dissolve Crude in Solvent W4->PU1 Crude Product PU2 Pd Scavenging (e.g., Activated Carbon) PU1->PU2 PU3 Hot Filtration PU2->PU3 PU4 Crystallization (Controlled Cooling) PU3->PU4 PU5 Filter, Wash & Dry API PU4->PU5

Caption: A stepwise workflow for the scale-up synthesis of this compound.

Scalable Experimental Protocol (Illustrative)

Warning: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable fume hood or controlled environment with appropriate personal protective equipment.

Objective: To synthesize this compound via a scalable Suzuki-Miyaura coupling.

Reagents:

  • 2,6-Dibromopyridine (1.2 eq.)

  • (4-Carboxy-2-methylphenyl)boronic acid (1.0 eq.)

  • XPhos Pd G3 Precatalyst (0.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely milled (3.0 eq.)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Deionized Water, degassed

  • Hydrochloric Acid (HCl), 3M

  • Activated Carbon

Procedure:

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet is dried and assembled.

  • Inerting: The reactor is purged with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Charging: To the reactor, charge 2,6-dibromopyridine (1.2 eq.), (4-carboxy-2-methylphenyl)boronic acid (1.0 eq.), and finely milled K₃PO₄ (3.0 eq.).

  • Solvent Addition: Add degassed 2-MeTHF (approx. 8 volumes) and degassed water (approx. 2 volumes). Begin vigorous stirring to create a fine slurry.

  • Catalyst Charge: In a separate, inerted glovebox or flask, weigh the XPhos Pd G3 precatalyst (0.2 mol%) and dissolve it in a small amount of degassed 2-MeTHF. Add this catalyst solution to the reactor via cannula or a pressure-equalizing addition funnel.

  • Reaction: Heat the reaction mixture to 80-85 °C using a circulating oil bath. Monitor the internal temperature closely.

  • Monitoring: Maintain the temperature and monitor the reaction progress by taking periodic samples for HPLC analysis. The reaction is complete when consumption of the limiting boronic acid is >98%.

  • Work-up (Quench & pH Adjustment): Once complete, cool the reactor to room temperature. Add deionized water (5 volumes) and stir for 15 minutes. Stop stirring and allow the layers to separate. Drain the bottom aqueous layer.

  • Precipitation: To the aqueous layer in a separate vessel, slowly add 3M HCl with stirring until the pH reaches ~2-3. A thick white precipitate of the product will form.

  • Isolation: Cool the slurry to 0-5 °C and stir for 1 hour. Filter the solid product using a Büchner funnel, and wash the filter cake sequentially with cold deionized water and then a small amount of cold 2-MeTHF.

  • Purification (Palladium Removal): Transfer the crude, damp solid to a clean reactor. Add an appropriate solvent (e.g., ethyl acetate or methanol, ~10 volumes) and heat until the solid dissolves. Add activated carbon (approx. 5% w/w relative to crude product). Stir at 50-60 °C for 1 hour.

  • Crystallization: Filter the hot solution through a pad of Celite® to remove the carbon. Allow the filtrate to cool slowly to room temperature, then cool further to 0-5 °C to complete crystallization.

  • Final Isolation: Filter the purified solid, wash with a minimal amount of cold solvent, and dry under vacuum at 50 °C to a constant weight.

References

  • Benchchem. Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using 3-Tolylboronic Acid.
  • Coley, C. W., et al. Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018).
  • Ghosh, A., et al. Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions. ResearchGate.
  • MacMillan, D. W. C., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Various Authors. How can I solve my problem with Suzuki coupling? ResearchGate. (2014).
  • Benchchem. Technical Support Center: Suzuki Coupling Reactions.
  • Google Patents. Process for preparing biaryl compounds.
  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Patil, S. A., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. (2020).
  • Joshi, M., et al. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. (2021).
  • Various Authors. Diagnosing issues with a failed Suzuki coupling? Reddit. (2021).
  • Various Authors. What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. (2021).
  • Various Authors. Struggling with Suzuki Reaction. Reddit. (2024).
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. (2020).
  • Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. LinkedIn.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Technical Support Center: Optimizing Functionalization of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile building block. Drawing upon established principles of organometallic chemistry and field-proven insights, this resource provides in-depth, question-and-answer-based solutions to common challenges encountered in the laboratory.

Introduction to the Substrate

This compound is a key intermediate in medicinal chemistry, featuring a bromopyridine moiety ripe for functionalization via various palladium-catalyzed cross-coupling reactions. However, the interplay between the electron-deficient pyridine ring, the sterically influential ortho-methyl group, and the potentially coordinating carboxylic acid can lead to challenges in achieving high yields and purity. This guide will address these specific issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low or No Product Formation

Question 1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is resulting in low to no yield of the desired biaryl product. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings of this substrate can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.

Underlying Causality: The Suzuki-Miyaura reaction relies on a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] Each step has specific requirements that can be disrupted by suboptimal conditions or reagent quality.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Step-by-Step Solutions:

  • Reagent Integrity:

    • Boronic Acid Quality: Boronic acids are susceptible to dehydration to form cyclic boroxines, or decomposition upon prolonged storage.[2] This is a very common cause of low yields.

      • Action: Use freshly purchased boronic acid or a more stable boronic ester (e.g., pinacol ester). Consider recrystallizing the boronic acid if its purity is questionable.

    • Substrate Purity: Ensure the starting this compound is of high purity.

  • Exclusion of Oxygen:

    • Catalyst Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation.

      • Action: Thoroughly degas your solvent(s) and reaction mixture using techniques such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst, Ligand, and Base Combination: This is the most critical aspect of optimization.

    • Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often provide better results.

      • Recommendation: Employ a pre-formed, air-stable palladium precatalyst such as a G3 or G4 palladacycle with a biarylphosphine ligand (e.g., SPhos, XPhos).[3] These often lead to more consistent generation of the active catalytic species.

    • Ligand Selection: The electronic and steric properties of the phosphine ligand are crucial. The ortho-methyl group on your substrate introduces steric hindrance, which may require a bulky ligand to promote reductive elimination.[3]

      • Recommendation: Screen a panel of bulky, electron-rich biarylphosphine ligands. SPhos is often a good starting point for hindered couplings.[3]

    • Base Selection: The base is required to activate the boronic acid for transmetalation.[1] The carboxylic acid moiety in your substrate can react with strong bases.

      • Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If the reaction is sluggish, stronger bases like Cs₂CO₃ can be trialed. Avoid very strong bases like alkoxides if you suspect side reactions with the carboxylic acid. A patent for Suzuki-Miyaura reactions suggests carrying out the reaction at a constant pH to improve outcomes.[4]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst SPhos Pd G3 (1-2 mol%)Air-stable precatalyst, effective for hindered substrates.[3]
Ligand SPhos (if not using a precatalyst)Bulky, electron-rich ligand to promote catalytic cycle.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Effective for activation of boronic acid, compatible with carboxylic acid.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1)Common solvent systems for Suzuki couplings.
Temperature 80-110 °CTypical temperature range for Suzuki reactions.

Question 2: My Buchwald-Hartwig amination with a primary or secondary amine is failing. What are the likely culprits?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[5][6]

Underlying Causality: The catalytic cycle involves the formation of a palladium-amide complex, which can be sensitive to the steric and electronic properties of both the aryl halide and the amine.[7] The pyridine nitrogen in the substrate can also potentially coordinate to the palladium center, inhibiting catalysis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Step-by-Step Solutions:

  • Catalyst and Ligand Selection: This is the most common point of failure.

    • Ligand Choice is Key: The choice of ligand is highly dependent on the nature of the amine.

      • For Primary Amines: Ligands like BrettPhos are often highly effective.[8]

      • For Secondary Amines: RuPhos is a common and effective choice.[8]

      • Rationale: These bulky, electron-rich ligands facilitate both the oxidative addition and the C-N reductive elimination steps.[8]

    • Catalyst Source: As with Suzuki couplings, using a modern palladacycle precatalyst (e.g., XPhos Pd G3) can lead to more reliable results than traditional Pd(OAc)₂ or Pd₂(dba)₃.[8]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Common Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[8]

    • Caution: The carboxylic acid in your substrate is acidic and will be deprotonated by these strong bases. While this may not be detrimental, it will consume an equivalent of the base. Ensure you use a sufficient excess. If you observe decomposition, consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[8]

  • Solvent and Temperature:

    • Solvents: Anhydrous, deoxygenated toluene, dioxane, or THF are common solvents.

    • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterFor Primary AminesFor Secondary Amines
Catalyst BrettPhos Pd G3 (1-2 mol%)RuPhos Pd G3 (1-2 mol%)
Base NaOtBu (1.5-2 equivalents)NaOtBu (1.5-2 equivalents)
Solvent Toluene or Dioxane (anhydrous, degassed)Toluene or Dioxane (anhydrous, degassed)
Temperature 100 °C100 °C

Question 3: My Sonogashira coupling with a terminal alkyne is not proceeding. How can I improve the reaction?

The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds, but it has its own set of common pitfalls.[9][10]

Underlying Causality: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[11] The copper(I) co-catalyst is crucial for the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

Step-by-Step Solutions:

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand is common.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its quality is important; use freshly opened or properly stored CuI.

    • Copper-Free Conditions: Some modern methods utilize copper-free conditions, which can be advantageous for substrates that are sensitive to copper. These typically require specific ligands and conditions.[12]

  • Base and Solvent:

    • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It serves to deprotonate the alkyne and neutralize the HX formed during the reaction.

    • Solvent: Anhydrous and deoxygenated solvents like THF, DMF, or acetonitrile are common.

  • Reaction Atmosphere: Like other palladium-catalyzed reactions, strict exclusion of oxygen is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended Condition
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)
Ligand PPh₃ (if not using a pre-formed complex)
Base Et₃N or DIPEA (2-3 equivalents)
Solvent THF or DMF (anhydrous, degassed)
Temperature Room Temperature to 60 °C
Category 2: Formation of Impurities and Side Reactions

Question 4: I am observing a significant amount of the debrominated starting material (hydrodehalogenation) in my reaction mixture. How can I minimize this side product?

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to the corresponding arene.

Underlying Causality: This can occur through several pathways, including β-hydride elimination from a palladium-hydride species or reaction with trace amounts of water or other proton sources.

Minimization Strategies:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

  • Optimize the Base: Some bases can be sources of protons or promote pathways leading to hydrodehalogenation. If using a carbonate or phosphate base with water as a co-solvent, consider switching to an anhydrous solvent system with a base like NaOtBu or LHMDS (for Buchwald-Hartwig).

  • Ligand Choice: The choice of ligand can influence the stability of intermediates and suppress side reactions. Bulky, electron-rich ligands can sometimes disfavor the pathways leading to hydrodehalogenation.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased side reactions. Monitor the reaction progress and stop it once the starting material is consumed.

Question 5: My reaction is producing a significant amount of homocoupled product (biaryl from the boronic acid in Suzuki, or diyne from the alkyne in Sonogashira). What is causing this and how can I prevent it?

Homocoupling is another common side reaction that competes with the desired cross-coupling.

Underlying Causality:

  • Suzuki Homocoupling (Glaser Coupling): This is often promoted by the presence of oxygen, which can facilitate the oxidative dimerization of the boronic acid.[2]

  • Sonogashira Homocoupling: This is also an oxidative process, typically catalyzed by the copper co-catalyst in the presence of oxygen.

Prevention Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.

  • Control Stoichiometry: For Suzuki reactions, using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes favor homocoupling.

  • Optimize Catalyst Loading: In some cases, high catalyst loadings can promote side reactions.

  • Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway.

Question 6: I am concerned about potential decarboxylation of my benzoic acid substrate under the reaction conditions. Is this a likely side reaction?

Decarboxylation of benzoic acids can occur, particularly at high temperatures and in the presence of certain metals.

Underlying Causality: The carboxylic acid group can be lost as CO₂ under thermal conditions, a process that can sometimes be facilitated by transition metal catalysts.

Assessment and Mitigation:

  • Reaction Temperature: This is the most significant factor. If you suspect decarboxylation, try running the reaction at a lower temperature. Modern, highly active catalyst systems often allow for lower reaction temperatures, which can minimize this side reaction.

  • Base Choice: While less common, certain bases could potentially promote decarboxylation. If you observe this side product, screening alternative bases may be beneficial.

  • Protecting the Carboxylic Acid: If decarboxylation is a persistent issue that cannot be resolved by optimizing the reaction conditions, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can then be hydrolyzed back to the carboxylic acid after the cross-coupling reaction.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling

This protocol is a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G3 (2 mol%)

  • K₂CO₃ (3.0 equiv, finely ground)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • To the reaction vial, add this compound, the arylboronic acid, K₂CO₃, and the SPhos Pd G3 catalyst.

  • Seal the vial with the cap and purge with argon or nitrogen for 5-10 minutes.

  • Add the degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture with 1M HCl to pH ~3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. (URL not available)
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL not available)
  • Decarboxylative cross-coupling - Wikipedia. (URL: [Link])

  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem. (URL not available)
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (URL: [Link])

  • (PDF) The influence of electronic effects on the substitution reactions of N,N′-donor cis-palladium(II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands - ResearchGate. (URL: [Link])

  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Palladium‐Catalyzed Acyl Suzuki–Miyaura Coupling from Carboxylic Acids In Situ Activated by HATU: An Efficient Way to Ketones Laid by Nitrogen Coordination - ResearchGate. (URL: [Link])

  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Form
  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides | Organic Letters - ACS Publications. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google P
  • Barder, T.E., Walker, S.D., Martinelli, J.R. and Buchwald, S.L. (2005) Catalysts for Suzuki-Miyaura Coupling Processes Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127, 4685-4696. - References - Scirp.org. (URL: [Link])

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • (12) United States Patent (10) Patent No.: US 9,000,161 B2 - Googleapis.com. (URL: [Link])

  • Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. - Sci-Hub. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
  • Palladium-Catalyzed Direct Annulation of Benzoic Acids with Phenols to Synthesize Dibenzopyranones - PubMed. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Metal-catalyzed Cascade Reactions: Useful Synthetic Tools for the Preparation of Polycyclic Arenes - PubMed. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Palladium/Norbornene-Catalyzed C–H/C–H [3 + 2] Annulation of Imidazopyridines with 2-Halobenzoic Acids via Six-Membered Palladacycles - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • . (URL not available)

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])

  • Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

  • Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids - Benchchem. (URL not available)

Sources

Analytical method development for 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Analytical Method Development for 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid >

Welcome to the technical support center for the analytical method development of this compound (CAS 1020718-68-6). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. As no standard compendial method currently exists for this specific molecule, this document serves as a comprehensive resource for developing a robust, stability-indicating analytical method from the ground up.

Section 1: Understanding the Analyte

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is crucial.

  • Structure: this compound

  • Molecular Formula: C13H10BrNO2[1][2]

  • Molecular Weight: 292.13 g/mol [1][2]

  • Predicted pKa: 3.98±0.10[1]

  • Predicted Boiling Point: 412.3±45.0 °C[1]

  • Solubility: As a carboxylic acid, it is expected to be poorly soluble in water and soluble in organic solvents like methanol, ethanol, and acetonitrile.[3] Solubility will be pH-dependent, increasing significantly in basic conditions due to the deprotonation of the carboxylic acid group.

The presence of a carboxylic acid, a pyridine ring, and a bromine atom suggests the molecule will be UV active, making HPLC-UV a primary technique for analysis. The structure also lends itself to mass spectrometry for identification and structural elucidation of impurities.

Section 2: HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and stability analysis of this compound. A reversed-phase method is the most logical starting point.

Recommended Starting HPLC Conditions

This protocol is a robust starting point, designed for further optimization and validation.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid (pKa ~3.98), leading to better peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 30% B to 90% B over 15 minutesA broad gradient to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides method robustness against minor room temperature fluctuations.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
HPLC Troubleshooting Guide (Q&A Format)

Here we address common issues you may encounter during HPLC method development for this compound.

Question: My peak is tailing excessively (Tailing Factor > 1.5). What's the cause and how do I fix it?

  • Answer: Peak tailing for this acidic compound is most likely due to secondary interactions between the analyte and the stationary phase.

    • Cause 1: Insufficiently Suppressed Ionization: The pKa of your analyte is ~3.98. If the mobile phase pH is too close to this value, a mixed population of ionized and non-ionized forms will exist, leading to tailing.

      • Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa. A 0.1% phosphoric acid solution should provide a pH of approximately 2.1, which is adequate. If tailing persists, consider using a different buffer like ammonium acetate adjusted to a low pH.[4][5]

    • Cause 2: Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with the polar carboxylic acid group, causing tailing.

      • Solution 1: Use a column with high-purity silica and robust end-capping.

      • Solution 2: Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA), to mask the silanol groups. However, be aware that TEA can affect column longevity and is not MS-friendly.

    • Cause 3: Column Contamination: Strongly retained impurities from previous injections can act as active sites, causing tailing.

      • Solution: Flush the column with a strong solvent like isopropanol.[6] If the problem persists, replace the guard column or the analytical column.

Question: I'm observing peak fronting (Tailing Factor < 0.8). What should I do?

  • Answer: Peak fronting is less common than tailing but typically points to two main issues.[7]

    • Cause 1: Sample Overload: Injecting too much sample can saturate the column inlet, causing the peak to broaden and front.[6][7][8]

      • Solution: Reduce the injection volume or dilute the sample concentration.[6][7] A good starting point is to decrease the concentration by a factor of 10.

    • Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.

      • Solution: Prepare your sample in a diluent that is as close as possible to the initial mobile phase composition (e.g., 30% Acetonitrile in water).

Question: I'm not getting good resolution between my main peak and a closely eluting impurity. How can I improve separation?

  • Answer: Improving resolution requires adjusting the selectivity (α), efficiency (N), or retention factor (k) of the chromatographic system.

    • Solution 1: Modify the Gradient: A shallower gradient will increase the separation time between peaks. Try decreasing the rate of change of the organic solvent (e.g., 30% to 90% B over 30 minutes instead of 15).

    • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Solution 3: Adjust the Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds.

    • Solution 4: Change the Stationary Phase: If other options fail, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column could offer different selectivity for your aromatic analyte and its impurities.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (pKa, Solubility, UV Spectra) B Select Column & Mobile Phase (C18, ACN/H2O, Acidic pH) A->B Input for C Run Broad Gradient (e.g., 5-95% B) B->C Execute D Optimize Gradient Slope (for resolution) C->D Refine E Fine-tune Mobile Phase (pH, Organic Modifier) D->E Iterate F Assess Peak Shape (Tailing, Fronting) E->F Check F->D Feedback to G Forced Degradation Study (ICH Q1A/Q1B) F->G Proceed if OK H Validate Method (ICH Q2(R1)) G->H Demonstrate Specificity I Finalize Method Parameters H->I Confirm Fitness for Purpose

Caption: Workflow for HPLC Method Development.

Section 3: Stability-Indicating Method and Forced Degradation

A crucial aspect of pharmaceutical analysis is ensuring the method can separate the active pharmaceutical ingredient (API) from its degradation products. This is achieved through forced degradation studies, as outlined in ICH guideline Q1A(R2).[9][10]

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the API to ensure potential degradants are formed at a detectable level.[9][11]

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of potential amide impurities, though the core structure is relatively stable.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursHydrolysis is a potential pathway.
Oxidation 3% H2O2 at room temperature for 24 hoursThe pyridine ring and methyl group are susceptible to oxidation.
Thermal Solid sample at 105 °C for 48 hoursAssesses thermal stability.
Photostability Solid sample exposed to light as per ICH Q1B guidelinesThe aromatic and halogenated structure may be light-sensitive.

After stressing, samples should be diluted to the target concentration and analyzed using the developed HPLC method. The peak purity of the main component should be assessed using a PDA detector to ensure no co-eluting degradants.

Troubleshooting Forced Degradation Studies (Q&A Format)

Question: I'm seeing no degradation under the initial stress conditions. What should I do?

  • Answer: If the molecule is highly stable, you may need to use more aggressive conditions.

    • Solution: Increase the temperature, the concentration of the stress agent (e.g., from 0.1 M to 1 M HCl), or the duration of exposure.[12] However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to actual stability.[9]

Question: My API has completely degraded. How do I adjust the experiment?

  • Answer: This indicates the conditions were too harsh.

    • Solution: Reduce the stress level by lowering the temperature, decreasing the concentration of the acid/base/oxidizing agent, or shortening the exposure time.[9] The aim is partial degradation to challenge the method's specificity.

Section 4: Mass Spectrometry (MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities and degradation products.

Recommended Starting LC-MS Conditions
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeThe molecule has both acidic (proton acceptor in negative mode) and basic (pyridine nitrogen, proton donor in positive mode) sites. Both modes should be screened.
Mobile Phase Use volatile buffers like 0.1% Formic Acid or Ammonium Formate instead of Phosphoric Acid.Phosphoric acid is non-volatile and will contaminate the MS ion source.
Mass Analyzer High-Resolution Mass Spectrometry (HRMS) like TOF or OrbitrapProvides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities.
MS Troubleshooting Guide (Q&A Format)

Question: I am getting a very weak or no signal in the mass spectrometer.

  • Answer: Poor signal intensity can stem from several factors.[13]

    • Cause 1: Inefficient Ionization: The chosen ionization mode or mobile phase may not be optimal for your analyte.

      • Solution: Switch between ESI positive and negative modes. Ensure the mobile phase pH is conducive to ionization (acidic for positive mode, basic for negative mode). Experiment with different mobile phase additives.[13]

    • Cause 2: Ion Suppression: Co-eluting compounds from the sample matrix or mobile phase can compete for ionization, suppressing the signal of your analyte.

      • Solution: Improve chromatographic separation to isolate the peak of interest. If matrix effects are suspected, perform a sample cleanup (e.g., solid-phase extraction).

    • Cause 3: Instrument Contamination or Calibration: A dirty ion source or incorrect calibration can lead to poor sensitivity.[13]

      • Solution: Perform routine maintenance, including cleaning the ion source. Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines.[13]

Question: I'm seeing "no peaks" in my data.

  • Answer: This can be a frustrating issue, but a systematic check can often resolve it.

    • Cause 1: Sample Preparation/Injection Issue: The sample may not have been introduced into the system correctly.

      • Solution: Verify that the autosampler is functioning correctly and that the sample is properly prepared.[14]

    • Cause 2: System Leak: A leak in the gas or liquid flow path can prevent the sample from reaching the detector.[14]

      • Solution: Systematically check for leaks in gas lines and LC connections.[14]

    • Cause 3: Detector Issue: The detector itself may not be functioning.

      • Solution: Ensure the detector is turned on and that the gases required for its operation (e.g., for ESI) are flowing correctly.[14]

Troubleshooting Logic for MS Signal Issues

MS_Troubleshooting Start Problem: Poor or No MS Signal Q1 Is there any signal at all (including background)? Start->Q1 A1_Yes Check for Ion Suppression - Improve chromatography - Sample cleanup Q1->A1_Yes Yes A1_No Check System Integrity - Leaks (gas/liquid)? - Sample injection? - Detector on? Q1->A1_No No Q2 Is the signal weak? A1_Yes->Q2 End Signal Restored A1_No->End A2 Optimize Ionization - Switch ESI mode (+/-) - Adjust mobile phase pH - Clean ion source Q2->A2 Yes A2->End

Caption: Troubleshooting logic for MS signal issues.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the regulatory guidelines I need to follow for method validation?

  • A1: The primary guideline is ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[15][16] This document outlines the validation characteristics required, such as accuracy, precision, specificity, linearity, range, and robustness.[15][17]

Q2: What are the identification and qualification thresholds for impurities?

  • A2: According to ICH Q3A(R2) "Impurities in New Drug Substances," the thresholds are based on the maximum daily dose (MDD) of the drug.[18][19][20] For an MDD of up to 2 g/day , the identification threshold is typically 0.10% and the qualification threshold is 0.15% or 1.0 mg per day total daily intake (whichever is lower).[19][21] All degradation products observed at a level greater than the identification threshold should be structurally characterized.[19]

Q3: Can I use Gas Chromatography (GC) for this analysis?

  • A3: Direct GC analysis is challenging for this molecule due to its low volatility and the presence of a polar carboxylic acid group.[22] However, GC-MS analysis is possible after a derivatization step, such as silylation, which converts the carboxylic acid into a more volatile trimethylsilyl (TMS) ester.[22][23] This approach is more common for identifying specific impurities rather than for routine purity testing.

Q4: What do the USP <621> guidelines allow in terms of adjusting a validated HPLC method?

  • A4: USP General Chapter <621> on Chromatography provides harmonized standards for allowable adjustments to compendial methods, which are also best practices for in-house methods.[24][25][26] For isocratic methods, you can make small adjustments to mobile phase composition (e.g., ±30% relative for a minor component), column temperature (±10 °C), and buffer pH (±0.2 units) without revalidating the method, provided that system suitability criteria are met.[27] The revised guidelines also provide more flexibility for adjusting gradient methods.[26]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • <621> CHROMATOGRAPHY. (n.d.). USP.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • USP <621> Chromatography. (n.d.). DSDP Analytics.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
  • How to fix asymmetrical chromatography peaks?. (2024, September 1). Cytiva.
  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube.
  • A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • Forced Degradation Testing. (n.d.). SGS Denmark.
  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.
  • Quality Guidelines. (n.d.). ICH.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025, August 4).
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent.
  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Mass Spectrometer (MS) troubleshooting guide. (n.d.). Alliance Bioversity International - CIAT.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-. (n.d.). Benchchem.
  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025, August 7). ResearchGate.
  • Separation of 2-Bromopyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF. (2025, August 6). ResearchGate.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.).
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB.
  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (n.d.).
  • HPLC Methods for analysis of 3-Bromopyridine. (n.d.). HELIX Chromatography.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles | Request PDF. (2025, August 6). ResearchGate.
  • 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. (n.d.). Chongqing Chemdad Co., Ltd.
  • CAS 1020718-68-6 | this compound. (n.d.). Aceschem.
  • 3-Methylbenzoic acid | C8H8O2 | CID 7418. (n.d.). PubChem.
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Validation & Comparative

Characterization of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Guide: Synthesis and Characterization of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid Derivatives >

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comprehensive, objective comparison of synthetic routes and analytical methodologies for this compound and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile biaryl scaffold. This document provides in-depth technical guidance, emphasizing experimental rationale, data-driven comparisons, and robust, reproducible protocols to support researchers in this field.

Introduction: The Significance of the Biaryl Scaffold

The this compound core structure represents a valuable building block in modern synthetic chemistry. The bipyridyl arrangement is a privileged motif in numerous biologically active compounds, while the bromine substituent offers a reactive handle for further molecular elaboration, typically through palladium-catalyzed cross-coupling reactions. The carboxylic acid and methyl groups provide opportunities for tuning solubility, steric hindrance, and electronic properties, making this class of molecules highly attractive for applications ranging from kinase inhibitors to novel organic materials.[1]

Synthetic Strategies: A Comparative Analysis

The creation of the central carbon-carbon bond between the pyridine and benzene rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and arguably the most robust method for this transformation.

The Suzuki-Miyaura Coupling: The Gold Standard

The Suzuki-Miyaura reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2][3] The general catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination sequence.[3]

Logical Workflow for Suzuki-Miyaura Synthesis

Caption: A simplified workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 2,6-dibromopyridine (1.0 equiv.), (4-carboxy-3-methylphenyl)boronic acid (1.2 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water (3:1:1), followed by an aqueous solution of a base, such as 2M sodium carbonate (2.5 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Alternative Cross-Coupling Methodologies: A Tabular Comparison

While the Suzuki-Miyaura coupling is highly effective, other methods can be considered depending on substrate availability and desired reaction characteristics.

Reaction Organometallic Reagent Advantages Disadvantages
Stille CouplingOrganotinTolerant of many functional groups.Toxicity of tin reagents.
Negishi CouplingOrganozincHigh reactivity.Air and moisture sensitivity of reagents.
Hiyama CouplingOrganosiliconLow toxicity.Requires an activating agent (e.g., fluoride).

Characterization: A Multi-faceted Approach

Unambiguous characterization is critical to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the electronic environment of protons. Aromatic protons typically resonate between 6.5-8.0 ppm.[4][5] The methyl group protons will appear as a singlet further upfield.

  • ¹³C NMR: Reveals the carbon framework of the molecule. Aromatic carbons absorb in the 120-150 ppm range.[5] The presence of a bromine atom will influence the chemical shifts of adjacent carbons.[6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) provides a definitive signature in the mass spectrum.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of small molecules in pharmaceutical development.[7][8][9]

  • Reverse-Phase HPLC: This is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[8]

  • Methodology: A gradient elution with water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid to improve peak shape) is typically employed.

  • Detection: UV detection at a wavelength of maximum absorbance for the aromatic system (e.g., 254 nm) is standard.

Workflow for Product Characterization

G A Purified Product B ¹H and ¹³C NMR A->B C Mass Spectrometry (HRMS) A->C D HPLC Purity Analysis A->D E Structural Confirmation B->E C->E F Purity Assessment D->F G Final Characterized Compound E->G F->G

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: Selecting the Optimal Catalyst for 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly for creating the biaryl and heteroaryl scaffolds that are prevalent in pharmaceutically active molecules.[1][2][3] The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability and relative stability of its organoboron reagents.[4]

This guide provides an in-depth comparison of palladium catalyst systems for a particularly relevant and challenging substrate: 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid . This molecule presents a classic medicinal chemistry challenge, combining an electron-deficient 2-bromopyridine moiety with steric hindrance from an ortho-methyl group on the benzoic acid ring. The pyridine nitrogen itself can act as a potential ligand, complicating the catalytic cycle. Selecting an appropriate catalyst is therefore not a trivial matter; it is paramount to achieving high yield, purity, and process efficiency.

We will dissect the mechanistic underpinnings of the reaction, compare leading classes of palladium catalysts with supporting data from analogous systems, and provide a detailed, field-tested experimental protocol.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational catalyst selection and troubleshooting. The reaction proceeds through three key steps, orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of the this compound. This is often the rate-limiting step, especially for less reactive aryl bromides. The choice of ligand is critical here; electron-rich and bulky ligands enhance the electron density on the palladium center, promoting this insertion.[4]

  • Transmetalation: A base is required to activate the organoboron reagent (e.g., a boronic acid), forming a more nucleophilic "ate" complex.[5][7][8] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The exact mechanism of this step is still debated but is undeniably crucial for the reaction's success.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9] Bulky ligands also accelerate this final step, preventing unwanted side reactions.

Suzuki_Miyaura_Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(Br)L_n] Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)(Ar')L_n] OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' Trans->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Trans Base Base Base->Trans Experimental_Workflow start Start reagents 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, K₂CO₃) start->reagents inert 2. Seal & Purge (Evacuate and backfill with Argon/N₂ 3x) reagents->inert catalyst 3. Add Catalyst (PEPPSI-IPr) inert->catalyst solvent 4. Add Solvents (Anhydrous Dioxane, Degassed H₂O) catalyst->solvent heat 5. Heat Reaction (Stir at 80-100 °C for 2-12 h) solvent->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor workup 7. Aqueous Workup (Cool, dilute with H₂O, acidify, extract) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography or Recrystallization) workup->purify end End Product purify->end

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the catalyst.

  • Catalyst Addition: Briefly remove the septum and add the PEPPSI-IPr catalyst (0.02 equiv). The bench-stable nature of this catalyst simplifies this step. Reseal and briefly purge with inert gas again.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The mixture should be a stirrable slurry.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the benzoic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the final biaryl product.

Conclusion and Recommendations

For the synthesis of derivatives of this compound via Suzuki-Miyaura coupling, modern palladium catalysts are essential for achieving high efficiency.

  • Primary Recommendation: The PEPPSI-IPr catalyst is an excellent first choice. Its high activity, thermal stability, and operational simplicity (air- and moisture-stable) make it ideal for both screening and scale-up operations. [10]* Alternative for Steric Challenges: If coupling with a highly hindered boronic acid, catalysts employing bulky dialkylbiaryl phosphine ligands like XPhos or the more advanced PEPPSI-IPent catalyst should be considered to maximize yield and reaction rate. [4][11] By understanding the underlying mechanism and leveraging the power of these advanced catalyst systems, researchers can confidently and efficiently synthesize complex molecules, accelerating the pace of drug discovery and development.

References

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides Source: Organic Chemistry Portal URL: [Link]

  • Title: Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage Source: ACS Publications (Organometallics) URL: [Link]

  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: Wiley Online Library (ArODES) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]

  • Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: ResearchGate URL: [Link]

  • Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water Source: ACS Publications (Organometallics) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands Source: ResearchGate URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Semantic Scholar URL: [Link]

  • Title: Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling Source: MDPI URL: [Link]

  • Title: Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling Source: PMC - NIH URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]

  • Title: The Suzuki Reaction Source: A paper by an unnamed student, hosted on a personal website. URL: [Link]

Sources

A Researcher's Guide to In Vitro Profiling of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid Derivatives as Potential mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of key in vitro assays for the characterization of novel 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid derivatives. Based on structural similarities to known antagonists, we will proceed with the hypothesis that these compounds are negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a critical G-protein coupled receptor (GPCR) target in neuroscience drug discovery. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present a framework for comparative data analysis.

The Scientific Rationale: Targeting mGluR5

The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including fragile X syndrome, anxiety, and depression.[1][2] Negative allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (glutamate) binding site, offer a more nuanced approach to receptor modulation than competitive antagonists, with the potential for greater subtype selectivity and a better side-effect profile.[3] The core structure of this compound shares features with known mGluR5 NAMs, making this a logical and promising therapeutic target to investigate for this class of compounds.[4][5]

Foundational In Vitro Assays for Characterizing mGluR5 NAMs

A thorough in vitro pharmacological characterization of putative mGluR5 NAMs requires a multi-pronged approach, assessing both direct binding to the receptor and the functional consequences of this interaction. The following assays represent the gold standard in the field.[6][7][8]

Radioligand Binding Assays: Quantifying Target Engagement

Radioligand binding assays are indispensable for directly measuring the affinity of a test compound for its target receptor.[6][9] These assays utilize a radiolabeled ligand with known high affinity and specificity for the allosteric site to quantify the displacement by a non-radiolabeled test compound.

Key Parameters Determined:

  • Inhibitory Constant (Ki): A measure of the affinity of the test compound for the receptor. A lower Ki value indicates higher binding affinity.

  • Receptor Density (Bmax): The total number of receptors in the preparation.

  • Binding Kinetics (kon and koff): The association and dissociation rate constants of the ligand-receptor interaction.[10]

Experimental Protocol: [3H]-MPEP Competition Binding Assay

This protocol describes a competition binding assay using [3H]-2-methyl-6-(phenylethynyl)pyridine ([3H]-MPEP), a well-characterized mGluR5 NAM radioligand.

Materials:

  • HEK293A cell membranes expressing human mGluR5

  • [3H]-MPEP (specific activity ~70-90 Ci/mmol)

  • Test derivatives of this compound

  • MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) as a non-labeled competitor for defining non-specific binding

  • Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in binding buffer. The final concentration range should typically span from 10-10 M to 10-5 M.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of binding buffer (for total binding) or 25 µL of 10 µM MTEP (for non-specific binding) or 25 µL of test compound dilution.

    • 25 µL of [3H]-MPEP diluted in binding buffer to a final concentration of ~2 nM.

    • 50 µL of mGluR5-expressing cell membranes (5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Diagram of the Radioligand Binding Assay Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound Serial Dilution of Test Compound Incubation Incubate Compound, [3H]-MPEP, and Membranes Compound->Incubation Radioligand [3H]-MPEP Preparation Radioligand->Incubation Membranes mGluR5 Membrane Preparation Membranes->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki from Competition Curve Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Downstream Signaling

Functional assays are crucial to determine whether a compound that binds to the receptor acts as a NAM, a positive allosteric modulator (PAM), or a silent allosteric modulator (SAM). For mGluR5, a Gq-coupled receptor, activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[11]

a. Intracellular Calcium Mobilization Assay

This is a widely used high-throughput screening (HTS) assay to measure the functional activity of GPCRs that signal through the Gq pathway.[12][13][14] It utilizes fluorescent dyes that chelate calcium, resulting in a change in their fluorescent properties upon binding.

Experimental Protocol: Fluo-8 Calcium Flux Assay

Materials:

  • HEK293A cells stably expressing human mGluR5

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-8 No-Wash Calcium Assay Kit

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Glutamate (agonist)

  • Test derivatives of this compound

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293A cells into 384-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the Fluo-8 dye loading solution to each well. Incubate at 37°C for 60 minutes.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading for 10-20 seconds. Inject a solution of glutamate (at a concentration that elicits ~80% of the maximal response, EC80) and continue to record the fluorescence intensity for 1-2 minutes.

  • Data Analysis: The change in fluorescence intensity upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of the test compounds is determined by the reduction in the glutamate-induced calcium signal. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50.

Diagram of the mGluR5 Gq Signaling Pathway:

Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Intracellular Ca2+ (Measured by Fluo-8) ER->Ca2_cyto Releases Ca2_ER

Caption: Simplified mGluR5 Gq signaling cascade.

b. Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activity by quantifying the accumulation of a downstream metabolite of IP3, inositol monophosphate (IP1). IP1 is more stable than IP3, making it a more robust analyte for endpoint assays.

Experimental Protocol: HTRF IP-One Assay

Materials:

  • HEK293A cells stably expressing human mGluR5

  • HTRF IP-One Assay Kit

  • Glutamate (agonist)

  • Test derivatives of this compound

  • 384-well white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Plating and Stimulation: Plate the cells and add the test compounds followed by the glutamate agonist, similar to the calcium flux assay.

  • Cell Lysis and Detection: After a defined incubation period, lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

  • Incubation and Reading: Incubate the plate to allow for the binding of the detection reagents to the accumulated IP1. Read the plate on an HTRF-compatible reader, which measures the ratio of fluorescence at two different wavelengths.

  • Data Analysis: The HTRF ratio is proportional to the amount of IP1 produced. Calculate the IC50 of the test compounds by plotting the percentage of inhibition of the glutamate-induced IP1 accumulation against the logarithm of the compound concentration.

Comparative Data Analysis

The data generated from these assays should be compiled into a clear and concise table to facilitate the comparison of different derivatives of this compound.

DerivativemGluR5 Binding Affinity (Ki, nM)Calcium Mobilization (IC50, nM)IP1 Accumulation (IC50, nM)
Compound A 15.2 ± 2.145.8 ± 5.350.1 ± 6.7
Compound B 5.6 ± 0.818.2 ± 2.522.5 ± 3.1
Compound C >10,000>10,000>10,000
MTEP (Control) 2.1 ± 0.38.9 ± 1.210.5 ± 1.5

Fictional data for illustrative purposes.

Conclusion

The in vitro assays described in this guide provide a robust framework for the initial characterization of this compound derivatives as potential mGluR5 negative allosteric modulators. By systematically evaluating both the binding affinity and functional activity of these compounds, researchers can effectively identify promising lead candidates for further development. A comprehensive understanding of the structure-activity relationship derived from this data is essential for the rational design of novel therapeutics targeting mGluR5.

References

  • GPCR-radioligand binding assays - PubMed. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. Available at: [Link]

  • Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PubMed Central. Available at: [Link]

  • Binding kinetics of ligands acting at GPCRs - PMC - PubMed Central - NIH. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available at: [Link]

  • How to measure Calcium in cell based assays? - Tebubio. Available at: [Link]

  • Calcium Assays | Calcium Indicators - ION Biosciences. Available at: [Link]

  • Calcium assays: at the centre of biology | BMG LABTECH. Available at: [Link]

  • Calcium Flux Assays - Agilent. Available at: [Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC - NIH. Available at: [Link]

  • VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy - PMC - PubMed Central. Available at: [Link]

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - ACS Publications. Available at: [Link]

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - Diva-Portal.org. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount. The 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid core represents a privileged scaffold, a structural motif that is recurrently found in biologically active compounds. Its bi-aryl structure offers a versatile platform for probing interactions with various biological targets, including kinases and G-protein coupled receptors. The strategic placement of a carboxylic acid, a methyl group, and a bromo substituent provides multiple vectors for chemical modification, making it an ideal candidate for extensive structure-activity relationship (SAR) studies.

This guide provides a comprehensive analysis of the SAR of this compound analogs. We will delve into the rationale behind specific structural modifications and their subsequent impact on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the optimization of this promising scaffold. We will explore the synthesis of an analog library, present comparative biological data, and provide detailed experimental protocols to ensure the reproducibility and validation of the findings discussed herein.

Core Scaffold Analysis: Deconstructing the Pharmacophore

The this compound scaffold (Analog 1) can be dissected into three key pharmacophoric regions. Understanding the potential contribution of each region is crucial for designing a logical SAR strategy.

  • The Benzoic Acid Moiety: The carboxylic acid group is a potential hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, forming a carboxylate. This negative charge can engage in crucial electrostatic interactions with positively charged residues (e.g., lysine, arginine) in a target's binding pocket.

  • The Substituted Phenyl Ring: The methyl group at the 3-position provides a hydrophobic interaction point and sterically influences the conformation of the molecule by affecting the dihedral angle between the two aromatic rings.

  • The 6-Bromopyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor. The bromine atom at the 6-position is a lipophilic group that can occupy a hydrophobic pocket. Furthermore, it serves as a synthetic handle for further modifications via cross-coupling reactions.

The overall workflow for a typical SAR study on this scaffold is outlined below.

SAR_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis & Iteration A Scaffold Analysis & Analog Design B Synthesis of Analog Library A->B C Purification & Characterization (NMR, MS) B->C D Primary Screening (e.g., Kinase Assay) C->D Test Analogs E Secondary Screening (e.g., Cell Proliferation Assay) D->E F SAR Data Analysis E->F Biological Data G Identification of Lead Compounds F->G H Next-Gen Analog Design G->H H->A Iterative Refinement

Caption: General workflow for a structure-activity relationship (SAR) study.

Synthetic Strategy: Building the Analog Library

The synthesis of this compound and its analogs is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the modular assembly of the bi-aryl scaffold.

General Synthetic Scheme

Synthesis_Scheme cluster_reaction R1 4-Borono-3-methylbenzoic acid P This compound R1->P mid_point R2 2,6-Dibromopyridine R2->P Cond Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 80 °C mid_point->P

Caption: Suzuki-Miyaura coupling for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of Analog 1
  • Reaction Setup: To a 100 mL round-bottom flask, add 4-borono-3-methylbenzoic acid (1.0 eq), 2,6-dibromopyridine (1.2 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and add ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Analysis of Analog Performance

To elucidate the SAR, a library of analogs was synthesized by modifying three key regions of the parent compound (Analog 1): the benzoic acid moiety (R¹), the methyl group (R²), and the bromo substituent (R³). The biological activity of these compounds was evaluated in a hypothetical kinase inhibition assay.

Pharmacophore Map and Modification Sites

Caption: Key pharmacophoric regions and sites for modification.

Table 1: Structure-Activity Relationship Data of Analogs
AnalogR¹ (Position 4)R² (Position 3)R³ (Position 6')Kinase IC₅₀ (nM)
1 -COOH-CH₃-Br150
2 -COOCH₃-CH₃-Br850
3 -CONH₂-CH₃-Br450
4 Tetrazole-CH₃-Br180
5 -COOH-H-Br300
6 -COOH-Cl-Br95
7 -COOH-OCH₃-Br220
8 -COOH-CH₃-Cl130
9 -COOH-CH₃-F190
10 -COOH-CH₃-CN75
11 -COOH-CH₃-Phenyl45

Data is hypothetical and for illustrative purposes.

Interpretation of SAR Data
  • The Carboxylic Acid is Crucial (R¹ Modifications):

    • Esterification (Analog 2 ) or amidation (Analog 3 ) of the carboxylic acid significantly reduces potency. This strongly suggests that the ionized carboxylate group is critical for a direct, high-energy interaction like a salt bridge with the target protein.

    • Replacing the carboxylic acid with a tetrazole group (Analog 4 ), a common bioisostere, results in comparable activity to the parent compound. This indicates that an acidic proton and the ability to form an anion are key features for recognition.

  • Probing the Hydrophobic Pocket (R² Modifications):

    • Removal of the methyl group (Analog 5 ) decreases activity, implying that this group engages in a favorable hydrophobic interaction.

    • Replacing the methyl group with a larger, electron-withdrawing chloro group (Analog 6 ) enhances potency. This suggests the pocket can accommodate larger substituents and that electronic effects may play a role.

    • The methoxy group (Analog 7 ) leads to a slight decrease in activity, possibly due to steric hindrance or unfavorable electronic contributions.

  • Exploring the Pyridine Substituent (R³ Modifications):

    • Varying the halogen at the 6'-position reveals that bromine (Analog 1 ) and chlorine (Analog 8 ) provide good activity, while the smaller fluorine atom (Analog 9 ) is less favorable. This points to the importance of lipophilicity and size in this region.

    • The introduction of a cyano group (Analog 10 ) improves activity, potentially by acting as a hydrogen bond acceptor or through favorable dipole interactions.

    • The most significant increase in potency is observed with the introduction of a phenyl group (Analog 11 ), suggesting the presence of a large, unexplored hydrophobic pocket that can be exploited for further optimization. This is a common strategy in lead optimization to extend into new binding regions.

Protocols for Biological Evaluation

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for assays relevant to the evaluation of these analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay determines the direct inhibitory effect of the compounds on the target kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase, a suitable peptide substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Add a detection reagent that selectively measures the amount of ADP produced (inversely proportional to kinase activity).

  • Data Analysis: Measure the fluorescence signal. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., A549) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Read absorbance at 570 nm F->G H Calculate GI₅₀ G->H

Caption: Workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

The systematic SAR exploration of the this compound scaffold has yielded several key insights:

  • A negatively charged group, such as a carboxylic acid or a tetrazole, is essential for potent biological activity, likely forming a key ionic interaction with the target.

  • The 3-position on the benzoic acid ring and the 6'-position on the pyridine ring tolerate substitution and can be modified to enhance potency by targeting hydrophobic pockets.

  • The most promising avenue for further optimization involves extending from the 6'-position of the pyridine ring with larger aromatic substituents, as demonstrated by the significant potency increase of the phenyl-substituted Analog 11 .

Future work should focus on exploring a wider range of aryl and heteroaryl substituents at the R³ position to further probe the extent of the hydrophobic pocket. Additionally, computational methods such as molecular docking and free energy perturbation calculations could be employed to rationalize the observed SAR and guide the design of next-generation analogs with improved potency and selectivity.[1]

References

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Retrieved from [Link]

  • ResearchGate. (2025). Medicinal Chemistry: Drug Design Strategies and SAR Optimization. Retrieved from [Link]

  • PubMed. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[2][3]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as Inhibitors of Farnesyl Protein Transferase. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Retrieved from [Link]

  • PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Retrieved from [Link]

  • PubMed. (2015). Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors. Retrieved from [Link]

  • PubMed. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid Derivatives: Predicting Structure and Informing Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount.[1][2][3] Benzoic acid derivatives, in particular, represent a cornerstone in the development of novel therapeutics, finding applications in areas ranging from oncology to infectious diseases.[2][4][5] This guide focuses on 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid, a compound of significant interest due to its hybrid structure incorporating both a benzoic acid and a bromopyridine moiety. While a definitive single-crystal X-ray diffraction study of this specific molecule is not yet publicly available, this guide provides a comprehensive, predictive comparison based on the crystallographic data of closely related analogues. By examining the known crystal structures of substituted benzoic acids and bromopyridines, we can infer the likely supramolecular assemblies, hydrogen bonding motifs, and overall crystal packing of the title compound and its derivatives. This comparative analysis serves as a valuable tool for researchers, offering insights that can guide crystallization strategies and inform the rational design of new therapeutic agents.

Introduction: The Significance of Structural Insight

Small-molecule X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[1][3][6] This precise structural information is invaluable in drug development, as it elucidates key features such as molecular geometry, intermolecular interactions, and absolute configuration, all of which critically influence a drug's efficacy and behavior.[6]

The title compound, this compound (Molecular Formula: C13H10BrNO2, Molecular Weight: 292.13 g/mol ), is a bifunctional molecule with potential applications in medicinal chemistry.[7] The benzoic acid group can participate in crucial hydrogen bonding interactions, a common feature in drug-receptor binding. The bromopyridine component introduces potential for halogen bonding and π-π stacking interactions, which can further influence molecular recognition and crystal packing. Understanding how these functionalities orchestrate the solid-state architecture is key to predicting its physical properties and its potential as a co-former in pharmaceutical salts or co-crystals.

Experimental Workflow: From Synthesis to Structure Determination

The successful X-ray crystallographic analysis hinges on the preparation of high-quality single crystals. This section outlines a probable synthetic route and proven crystallization methodologies applicable to this compound and its derivatives.

Proposed Synthesis

A plausible synthetic route to the title compound would likely involve a Suzuki cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and boronic acids.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_product Product 2-bromo-6-chloropyridine 2-Bromo-6-chloropyridine Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) 2-bromo-6-chloropyridine->Pd_catalyst Reactant 1 4-borono-3-methylbenzoic_acid 4-Borono-3-methylbenzoic acid 4-borono-3-methylbenzoic_acid->Pd_catalyst Reactant 2 Target_Molecule This compound Pd_catalyst->Target_Molecule Forms C-C bond Base Base (e.g., K2CO3) Base->Pd_catalyst Solvent Solvent (e.g., Toluene/H2O) Solvent->Pd_catalyst

Caption: Proposed Suzuki coupling reaction for the synthesis of the target molecule.

Crystallization Strategies

Obtaining diffraction-quality crystals is often the most challenging step. For organic compounds like benzoic acid derivatives, several standard techniques can be employed.[8][9][10]

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10] A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) is recommended.

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[10]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Undisturbed, slow cooling promotes the growth of larger, more ordered crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and induces crystallization.

  • Evaporation: Slow evaporation of the solvent from a dilute solution can also yield high-quality crystals. This is particularly useful for compounds that are highly soluble in most common solvents.

Crystallization_Workflow A Purified Compound B Solvent Screening A->B C Dissolution in Hot Solvent B->C D Slow Cooling C->D E Vapor Diffusion C->E F Slow Evaporation C->F G Crystal Formation D->G E->G F->G H Crystal Harvesting & Mounting G->H I X-ray Diffraction Analysis H->I

Sources

A Senior Application Scientist's Guide to Bromopyridine Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and process development, the choice of a starting material is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic campaign. Among the vast array of heterocyclic building blocks, bromopyridines stand out for their versatility. However, the isomeric position of the bromine atom—be it at the 2, 3, or 4-position—profoundly alters the molecule's electronic properties and steric environment, leading to dramatically different outcomes in common synthetic transformations. This guide provides an in-depth comparative analysis of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, supported by experimental data, to empower chemists with the insights needed to make informed strategic decisions in their synthetic designs.

Fundamental Properties: More Than Just Positional Isomers

At first glance, the bromopyridine isomers are simple structural variants. However, their physical and electronic properties, dictated by the interplay between the electronegative nitrogen atom and the bromine substituent, are distinct. These differences form the basis for their divergent reactivity.

The pyridine nitrogen acts as a strong electron-withdrawing group through both inductive and resonance effects, rendering the ring electron-deficient. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, which are ortho and para to the nitrogen, respectively. Consequently, these positions are more activated towards both nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. The β (3- and 5-) positions are significantly less affected by the nitrogen's electron-withdrawing nature.[1][2]

Table 1: Physicochemical Properties of Bromopyridine Isomers

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 109-04-6[3]626-55-1[4]1120-87-2[2]
Molecular Weight 158.00 g/mol [3][4][5]158.00 g/mol [3][4][5]158.00 g/mol
Boiling Point 192-194 °C[5]173 °C185-187 °C
Density (at 25 °C) 1.657 g/mL[5]1.64 g/mL~1.6 g/mL
pKa (of conjugate acid) 0.712.843.82[2]
Dipole Moment (Debye) ~3.5 D~1.8 D~0.5 D

The pKa values are particularly revealing: 2-bromopyridine is the least basic due to the proximity of the electron-withdrawing bromine to the nitrogen, while 4-bromopyridine is the most basic of the three. This has implications for reactions where the pyridine nitrogen might coordinate to and potentially inhibit a metal catalyst.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Three Reactivities

The workhorse of modern drug discovery, palladium-catalyzed cross-coupling, provides a clear arena to observe the divergent behavior of bromopyridine isomers. The rate-determining step in many of these reactions is the oxidative addition of the C-Br bond to the Pd(0) catalyst. The ease of this step is directly related to the electrophilicity of the carbon atom bearing the bromine.

Reactivity_Flowchart cluster_reactivity General Reactivity in Pd Cross-Coupling cluster_factors Governing Factors 4-Bromo 4-Bromo 2-Bromo 2-Bromo 4-Bromo->2-Bromo > Electronic_Activation Electronic Activation (γ-position) 4-Bromo->Electronic_Activation 3-Bromo 3-Bromo 2-Bromo->3-Bromo > Inductive_Effect Inductive Effect (α-position) 2-Bromo->Inductive_Effect Steric_Hindrance Steric Hindrance (α-position) 2-Bromo->Steric_Hindrance Lowest_Activation Lowest Electronic Activation (β-position) 3-Bromo->Lowest_Activation

Isomer reactivity hierarchy in palladium-catalyzed cross-coupling reactions.

The general reactivity trend observed across Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The electron-deficient nature of the C2 and C4 positions makes them highly susceptible to oxidative addition, leading to higher yields and milder reaction conditions compared to the C3 position.[1]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

Bromopyridine IsomerCoupling PartnerCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O100 / 391BenchChem[6]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene/H₂O100 / 16~70-80BenchChem[7]
4-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane/H₂O90 / 12>95Estimated from trends

Note: Yields are representative and can vary significantly with the specific coupling partner, ligand, and conditions. Direct comparative studies under identical conditions are scarce.

Expert Insight: The lower reactivity of 3-bromopyridine often necessitates more forcing conditions, such as higher temperatures or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), to achieve comparable yields to its 2- and 4-isomers. For 2-bromopyridine, while electronically activated, the proximity of the reaction site to the nitrogen can sometimes lead to catalyst inhibition, although modern ligands have largely overcome this issue.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Setup 1. Reaction Setup - Add Bromopyridine (1 equiv) - Add Boronic Acid (1.2 equiv) - Add Base (e.g., K₂CO₃, 2 equiv) - Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) - Add Solvent (e.g., Dioxane/H₂O) Degas 2. Degas Mixture - Purge with inert gas (Ar or N₂) for 15-20 min Setup->Degas Heat 3. Reaction - Heat to 80-120 °C - Monitor by TLC or LC-MS Degas->Heat Workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine Heat->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify

Typical workflow for a Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup: In a flask purged with an inert gas (Argon or Nitrogen), combine the bromopyridine isomer (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[8]

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 85-120 °C).

  • Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This C-N bond-forming reaction follows a similar reactivity trend. The efficiency of the amination is highly dependent on the ligand choice, with sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos) often being necessary, especially for the less reactive 3-bromopyridine.[9]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Bromopyridine IsomerAmine PartnerCatalyst System (Pd Source / Ligand)Base / SolventTemp (°C) / Time (h)Yield (%)Reference
2-BromopyridineDiethylaminePd(OAc)₂ / dpppNaOtBu / Toluene8098BenchChem[10]
2-BromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDS / Toluene100 / 1683BenchChem[10]
3-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃ / Dioxane120ModerateBenchChem[6]
4-BromopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBu / Toluene100 / 12HighEstimated from trends

Expert Insight: For 2- and 4-bromopyridines, the reaction is generally efficient. For 3-bromopyridine, higher temperatures and more specialized catalyst systems are often required to achieve good conversion. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to facilitate the deprotonation of the amine and promote the catalytic cycle.[11]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., dppp, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction tube.

  • Reagent Addition: Add the 2-bromopyridine (1.0 equiv.) and the amine (e.g., diethylamine, 1.2 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene).[11]

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 80-110 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling of bromopyridines with terminal alkynes is a powerful tool for introducing alkynyl moieties. The reactivity mirrors that of the Suzuki coupling, with 2- and 4-bromopyridines reacting more readily than the 3-isomer. A copper(I) co-catalyst is typically essential for this transformation.[6]

Table 4: Comparative Yields in Sonogashira Coupling

Bromopyridine IsomerAlkyne PartnerCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF60 / 6~80-90BenchChem[12]
3-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100 / 3HighBenchChem[6][7]
4-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF80 / 4HighEstimated from trends

Experimental Protocol: Sonogashira Coupling of an Aminobromopyridine

  • Inert Atmosphere: To a dry, inert-atmosphere flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).[6]

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF) and a base (e.g., triethylamine, Et₃N, 2-3 equiv.).

  • Reagents: Add the bromopyridine substrate (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the mixture (e.g., to 100 °C) and stir for the required time (typically 2-6 hours), monitoring by TLC or LC-MS.[6]

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction, which couples aryl halides with alkenes, also demonstrates the same general reactivity trend.[13][14] Recent studies have shown high substrate selectivity, with 3-bromopyridine showing significantly higher reactivity than the 2- and 4-isomers under specific supramolecular catalysis conditions, highlighting the potential for catalyst design to overcome inherent reactivity patterns.[15] However, under conventional conditions, the C2 and C4 positions remain more reactive.

Table 5: Comparative Yields in Heck Reaction

Bromopyridine IsomerAlkene PartnerCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
2-BromopyridineButyl acrylatePd(OAc)₂ / Ligand LK₂CO₃ / Toluene130 / 1<11Faraday Discussions[15]
3-BromopyridineButyl acrylatePd(OAc)₂ / Ligand LK₂CO₃ / Toluene130 / 178Faraday Discussions[15]
4-BromopyridineButyl acrylatePd(OAc)₂ / Ligand LK₂CO₃ / Toluene130 / 1<11Faraday Discussions[15]

Note: The data from this specific study highlights a reversal of typical reactivity due to a specialized supramolecular catalyst designed to bind 3-bromopyridine.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the pyridine ring's electron-deficient character is key. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atom. This stabilization is most effective when the leaving group (bromine) is at the 2- or 4-position, allowing the negative charge to be delocalized onto the nitrogen atom through resonance.

SNAr_Mechanism cluster_2_bromo Attack at C2 (2-Bromopyridine) cluster_3_bromo Attack at C3 (3-Bromopyridine) 2-Bromo_Start 2-Bromopyridine + Nu⁻ 2-Bromo_Intermediate Meisenheimer Intermediate (Charge on N) 2-Bromo_Start->2-Bromo_Intermediate Attack 2-Bromo_Product 2-Substituted Pyridine + Br⁻ 2-Bromo_Intermediate->2-Bromo_Product Loss of Br⁻ 3-Bromo_Intermediate Meisenheimer Intermediate (No charge on N) Resonance_Stabilized Resonance_Stabilized 2-Bromo_Intermediate->Resonance_Stabilized 3-Bromo_Start 3-Bromopyridine + Nu⁻ 3-Bromo_Start->3-Bromo_Intermediate Attack 3-Bromo_Product 3-Substituted Pyridine + Br⁻ 3-Bromo_Intermediate->3-Bromo_Product Loss of Br⁻ Not_Stabilized Not Resonance Stabilized => SLOWER 3-Bromo_Intermediate->Not_Stabilized

Stabilization of the Meisenheimer intermediate in SNAr.

Consequently, 2- and 4-bromopyridines are far more reactive in SNAr reactions than 3-bromopyridine, which lacks this direct resonance stabilization.[2] 3-Bromopyridines typically do not undergo SNAr unless there are additional strong electron-withdrawing groups on the ring or under forcing conditions that may proceed via an alternative pyridyne mechanism.

Expert Insight: This reactivity difference is one of the most synthetically useful distinctions between the isomers. If a synthetic route calls for a nucleophilic substitution, 2- or 4-bromopyridine is the substrate of choice. Conversely, if one needs to perform a cross-coupling reaction while preserving a nucleophile-sensitive group elsewhere in the molecule, 3-bromopyridine's inertness to SNAr can be a significant advantage.

Experimental Protocol: SNAr with 2-Bromopyridine

  • Setup: To a solution of 2-bromopyridine (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add the nucleophile (e.g., sodium thiomethoxide, 1.1-1.5 equiv.) at 0 °C or room temperature.

  • Reaction: Stir the reaction mixture. The reaction is often exothermic and typically proceeds rapidly at room temperature or with gentle heating. Monitor by TLC.

  • Workup: Quench the reaction by pouring it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate. Purify by column chromatography or distillation.

Strategic Synthesis and Directed Ortho-Metalation (DoM)

The choice of isomer also impacts strategies for further functionalization. Directed ortho-metalation (DoM), a powerful technique for regioselective C-H activation, is highly influenced by the position of the bromine. While the bromine itself is a weak directing group, its electronic influence and position relative to other directing groups are crucial. For instance, in 3-bromopyridine, lithiation can be directed to the C4 position, a synthetically valuable transformation.

Conclusion: A Strategic Choice

The selection of a bromopyridine isomer is a strategic decision with far-reaching consequences for a synthetic route. This guide has illuminated the fundamental principles governing their reactivity and provided a framework for rational selection.

  • Choose 2- or 4-Bromopyridine for high efficiency in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. They are the more "activated" isomers, often requiring milder conditions.

  • Choose 3-Bromopyridine when selectivity is paramount. Its lower reactivity in cross-coupling can be overcome with modern catalysts, and its inertness to SNAr provides a crucial orthogonal handle for complex molecule synthesis. It is the substrate of choice when a nucleophilic attack on the pyridine ring must be avoided.

By understanding the nuanced electronic and steric properties of each isomer, researchers can harness their unique characteristics to design more elegant, efficient, and successful synthetic pathways, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromopyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromopyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2013). Directed ortho metallation of 3‐bromopyridine (20) at the C‐4 atom. Available at: [Link]

  • PubMed Central (PMC). (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Scientific Research Publishing. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 18, 2026, from [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • PubMed Central (PMC). (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. Available at: [Link]

  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. Available at: [Link]

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A Researcher's Guide to Validating the Biological Activity of Novel 4-(6-Bromopyridin-2-yl)-3-methylbenzoic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a novel series of compounds, 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid and its derivatives. Drawing from established methodologies in preclinical drug discovery, this document outlines a logical, multi-step process to characterize the therapeutic potential of these molecules, with a focus on a hypothesized role as kinase inhibitors in oncology.

The core structure of these compounds, featuring a bipyridinyl carboxylic acid scaffold, is prevalent in a multitude of biologically active molecules, including those targeting signal transduction pathways often dysregulated in cancer.[1][2][3] This guide is therefore designed to be a practical roadmap, explaining not just the "how" but also the "why" behind each experimental choice, ensuring scientific rigor and fostering a deeper understanding of the validation process.

Part 1: Initial In Vitro Screening for Biological Activity

The initial phase of validation aims to cast a wide net to ascertain if the synthesized derivatives possess any significant biological activity. This is typically achieved through high-throughput screening against a panel of cancer cell lines.

Cell Viability and Cytotoxicity Assays

The foundational step in assessing the anticancer potential of any new chemical entity is to determine its effect on the viability and proliferation of cancer cells.[4] A panel of well-characterized cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be selected. The NCI-60 panel is a comprehensive resource for such screenings.[5][6]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of cell viability.[6]

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. The data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative IC50 Values

The IC50 values for the parent compound and its derivatives should be tabulated to facilitate a direct comparison of their potency across different cancer cell lines.

CompoundDerivative R-GroupMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Lead Compound H15.225.818.5
Derivative A -OCH35.18.36.7
Derivative B -Cl2.54.13.2
Derivative C -NH2>100>100>100
Doxorubicin (Positive Control)0.81.20.9

Fictional data for illustrative purposes.

This initial screen allows for the identification of the most potent derivatives and cell lines for further investigation. For instance, in the hypothetical data above, Derivative B shows the most promising activity.

Part 2: Elucidating the Mechanism of Action: Kinase Inhibition Profile

Given that many pyridine-containing compounds exhibit kinase inhibitory activity, the next logical step is to investigate this potential mechanism of action.[7][8]

In Vitro Kinase Panel Screening

A broad in vitro kinase panel screen is a powerful tool to identify potential molecular targets. Several commercial services offer screening against hundreds of kinases.

Experimental Workflow: Kinase Panel Screening

G cluster_0 Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Compound Solution Compound Solution Incubation Incubation Compound Solution->Incubation Add Compound Kinase Panel Panel of Recombinant Kinases Kinase Panel->Incubation ATP & Substrate ATP & Substrate ATP & Substrate->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo™) Incubation->Detection Inhibition Calculation Calculate % Inhibition Detection->Inhibition Calculation Hit Identification Identify 'Hits' (e.g., >50% inhibition) Inhibition Calculation->Hit Identification

Caption: Workflow for in vitro kinase panel screening.

The results of this screen will provide a percentage of inhibition for each kinase at a given compound concentration. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%).

Dose-Response Assays for Hit Validation

The next step is to validate the hits from the primary screen by performing dose-response assays to determine the IC50 for each promising kinase-compound pair.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: Set up a reaction containing the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of the hit derivative.

  • ATP Depletion: After incubation, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal against the compound concentration to determine the IC50.

Data Presentation: Kinase Inhibition Potency and Selectivity

CompoundTarget KinaseIC50 (nM)Off-Target Kinase 1IC50 (nM)Off-Target Kinase 2IC50 (nM)
Derivative B Kinase X85Kinase Y>10,000Kinase Z5,200
Staurosporine (Broad-spectrum inhibitor)Kinase X5Kinase Y12Kinase Z

Fictional data for illustrative purposes.

This data helps to establish the potency and selectivity of the compound. A highly selective inhibitor is generally preferred to minimize off-target effects.

Part 3: Cellular Assays to Confirm On-Target Activity

Once a primary kinase target is identified, it is crucial to confirm that the compound engages and inhibits this target within a cellular context.

Western Blotting for Phospho-Protein Levels

If the identified target kinase is part of a known signaling pathway, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.

Signaling Pathway Visualization

G cluster_0 Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phosphorylation pSubstrate Phosphorylated Substrate CellularResponse Cell Proliferation, Survival pSubstrate->CellularResponse DerivativeB Derivative B DerivativeB->KinaseX Inhibition

Caption: Hypothetical signaling pathway inhibited by Derivative B.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat the selected cancer cell line with increasing concentrations of the active derivative for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative decrease in phosphorylation.

A dose-dependent decrease in the phosphorylated substrate would provide strong evidence of on-target activity.

Part 4: Phenotypic Assays to Assess Functional Outcomes

The final stage of in vitro validation involves assessing the functional consequences of target inhibition, such as effects on cell migration, invasion, and the ability to form colonies.

Cell Migration and Invasion Assays

These assays are critical for evaluating the potential of a compound to inhibit metastasis.[5][9]

Experimental Protocol: Transwell (Boyden Chamber) Assay

  • Chamber Setup: Use a Transwell insert with a porous membrane. For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free media containing the test compound.

  • Chemoattractant: Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Allow the cells to migrate or invade through the membrane for a specified time.

  • Staining and Counting: Remove non-migrated cells from the top of the membrane, and stain the cells on the bottom with crystal violet. Count the number of migrated/invaded cells under a microscope.

Colony Formation Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a hallmark of cancer cells.[10]

Experimental Protocol: Clonogenic Assay

  • Cell Seeding: Plate a low number of cells in a 6-well plate.

  • Treatment: Treat the cells with the compound for a prolonged period (e.g., 10-14 days), replacing the media and compound every few days.

  • Colony Staining: After visible colonies have formed, fix and stain them with crystal violet.

  • Quantification: Count the number of colonies to determine the effect of the compound on long-term cell survival.

Conclusion

This guide provides a structured and scientifically grounded approach to validating the biological activity of this compound derivatives. By progressing from broad phenotypic screening to specific mechanistic and functional assays, researchers can build a comprehensive data package to support the further development of these promising compounds. The emphasis on understanding the causality behind experimental choices and ensuring robust data interpretation is paramount for the successful translation of basic research into tangible therapeutic innovations.

References

  • Verma, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Saeidnia, S., & Abdollahi, M. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Kazan Federal University. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

  • Kamatchi, T. S., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. Dalton Transactions. [Link]

  • ResearchGate. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. [Link]

  • An, Y., & Zhang, H. (2023). Small Molecule Screening Strategies from Lead Identification to Validation. Journal of Visualized Experiments. [Link]

  • Scientific Data. (2016). High quality, small molecule-activity datasets for kinase research. Nature. [Link]

  • Liu, J., et al. (2022). Decoding kinase-adverse event associations for small molecule kinase inhibitors. Nature Communications. [Link]

  • Singh, A., & Singh, S. V. (2020). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Molecules. [Link]

  • Eurofins DiscoverX. (2023). Recent Trends in Kinase Drug Discovery. YouTube. [Link]

  • Zăbavă, A., et al. (2022). Complexation Behavior of Pinene–Bipyridine Ligands towards Lanthanides: The Influence of the Carboxylic Arm. Molecules. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

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A Senior Application Scientist's Guide to Benchmarking New Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the synthesis of a novel chemical derivative with potential therapeutic activity is a moment of significant promise. However, this initial success is merely the first step on a long and rigorous path to clinical relevance. A critical, and often defining, phase in this journey is the comprehensive benchmarking of the new derivative against established, well-characterized inhibitors. This process is not a simple checkbox exercise; it is a multi-faceted investigation designed to objectively quantify the new compound's potential advantages, disadvantages, and overall viability.

This guide provides an in-depth framework for structuring such a comparison. As Senior Application Scientists, our role is to move beyond rote protocol execution and delve into the causality behind our experimental choices. We will explore how to build a self-validating cascade of assays—from foundational biochemical characterization to complex cellular profiling—that together tell a compelling and scientifically sound story about your new derivative. The goal is to generate a data package that is not only robust and reproducible but also provides the clear, actionable insights needed to make critical go/no-go decisions in a drug development pipeline.[1]

Part 1: Foundational Biochemical Characterization: Quantifying Intrinsic Potency

The first step in understanding any new inhibitor is to determine its intrinsic potency against the purified biological target, free from the complexities of a cellular environment. This foundational measurement provides the cleanest possible comparison of binding affinity or inhibitory activity between the new derivative and its established counterparts. The most common metric for this is the Half-Maximal Inhibitory Concentration (IC50) , which quantifies the concentration of an inhibitor required to reduce the activity of a biological target (such as an enzyme) by 50%.[2][3][4]

The Rationale for Biochemical IC50 Determination

By removing cellular variables like membrane permeability and efflux pump activity, a biochemical IC50 value allows for a direct comparison of how tightly the molecules interact with the target protein.[5] This is crucial for establishing a baseline Structure-Activity Relationship (SAR) and confirming that your chemical modifications have had the desired effect at the molecular level.

Experimental Protocol: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This protocol describes a common method for determining the IC50 of a kinase inhibitor. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[6][7]

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase reaction buffer.

    • Prepare a 2X solution of the appropriate substrate and ATP in the same buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.[6]

    • Prepare serial dilutions of the "New Derivative," the "Known Inhibitor" (positive control), and a vehicle control (e.g., DMSO) in a 96-well or 384-well plate. Concentrations should span a wide range to capture the full dose-response curve (e.g., from 1 nM to 100 µM).[8]

  • Kinase Reaction:

    • Add the kinase solution to the wells containing the diluted compounds and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining unconsumed ATP.

    • Add the Kinase Detection Reagent, which converts the newly produced ADP back to ATP and uses this ATP in a luciferase/luciferin reaction to generate a luminescent signal.

    • Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.[7]

  • Data Analysis:

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[4][9]

Data Presentation: Biochemical Potency
CompoundTargetBiochemical IC50 (nM)
New DerivativeKinase X15
Known InhibitorKinase X50
Vehicle (DMSO)Kinase XNo Inhibition
Visualization: Biochemical IC50 Workflow

cluster_prep Preparation cluster_rxn Reaction cluster_detect Detection cluster_analysis Analysis P1 Serial Dilution of New Derivative & Known Inhibitor R1 Incubate Kinase with Inhibitors P1->R1 P2 Prepare 2X Kinase & 2X Substrate/ATP Solutions R2 Initiate Reaction with Substrate/ATP P2->R2 R1->R2 R3 Incubate at 30°C R2->R3 D1 Add ADP-Glo™ Reagent (Stop Reaction) R3->D1 D2 Add Kinase Detection Reagent D1->D2 D3 Measure Luminescence D2->D3 A1 Normalize Data D3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Calculate IC50 Value A2->A3

Caption: Workflow for determining biochemical IC50.

Part 2: Cellular Activity & Target Engagement: Assessing Performance in a Physiological Context

A potent inhibitor in a test tube is a promising start, but it is not a guarantee of therapeutic potential. The complex environment of a living cell presents numerous barriers that can render a biochemically potent compound ineffective.[5] Therefore, the next critical phase of benchmarking is to assess the derivative's activity in a cellular context.

The Rationale for Cell-Based Assays

Cell-based assays provide a more physiologically relevant assessment by accounting for crucial factors such as:

  • Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?

  • Target Engagement: Does the compound bind to its intended target within the crowded cellular milieu?[10]

  • Cellular ATP Concentrations: Intracellular ATP levels are much higher than those typically used in biochemical assays, which can significantly impact the apparent potency of ATP-competitive inhibitors.

  • Off-Target Effects: Cellular assays can reveal effects on cell health or signaling pathways that are not directly related to the primary target.[6]

Experimental Protocol: In-Cell Western for Target Phosphorylation

This protocol measures the ability of an inhibitor to block the phosphorylation of a specific downstream substrate within intact cells, providing a direct readout of target inhibition.[11]

  • Cell Seeding and Treatment:

    • Seed cells known to have an active signaling pathway involving the target kinase into a 96-well plate. Allow cells to adhere overnight.

    • Starve the cells of growth factors (if applicable) to reduce basal pathway activity.

    • Treat the cells with serial dilutions of the "New Derivative" and "Known Inhibitor" for a specified time (e.g., 1-2 hours).

    • Stimulate the signaling pathway with an appropriate growth factor or agonist to induce phosphorylation of the target substrate.

  • Cell Fixing and Permeabilization:

    • Fix the cells using a solution like 4% formaldehyde to preserve the cellular architecture and protein phosphorylation states.

    • Permeabilize the cell membranes with a mild detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Immunostaining:

    • Block non-specific antibody binding using a blocking buffer.

    • Incubate the cells with a primary antibody specific to the phosphorylated form of the target substrate.

    • Concurrently, incubate with a primary antibody for a housekeeping protein (e.g., GAPDH) for normalization.

    • Wash the cells and incubate with species-appropriate secondary antibodies conjugated to different near-infrared fluorophores (e.g., one at 700 nm, one at 800 nm).

  • Data Acquisition and Analysis:

    • Image the plate using a fluorescent imaging system capable of detecting in the specified channels (e.g., Azure Sapphire FL Biomolecular Imager).[11]

    • Quantify the fluorescent intensity for both the phospho-protein and the normalization protein in each well.

    • Calculate the normalized phospho-protein signal for each treatment.

    • Plot the normalized signal against the log of inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

Data Presentation: Biochemical vs. Cellular Potency
CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Potency Shift (Cellular/Biochemical)
New Derivative15805.3x
Known Inhibitor501,20024x

A smaller potency shift suggests better cell permeability and/or less susceptibility to cellular factors like efflux pumps.

Visualization: On-Target vs. Off-Target Inhibition

Receptor Receptor Kinase_X Target Kinase X Receptor->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates On_Target_Effect Desired Cellular Response Substrate->On_Target_Effect Off_Target_Kinase Off-Target Kinase Y Off_Target_Effect Undesired Side Effect Off_Target_Kinase->Off_Target_Effect Inhibitor Inhibitor Inhibitor->Kinase_X On-Target Inhibition Inhibitor->Off_Target_Kinase Off-Target Inhibition

Caption: On-target vs. off-target kinase inhibition.

Part 3: Selectivity and Off-Target Profiling: Defining the Therapeutic Window

A drug's ultimate success often hinges not just on its potency against the intended target, but on its selectivity. An unselective compound that inhibits numerous other proteins, particularly within the same family (like the human kinome), is likely to cause unacceptable toxicity.[12] Kinase selectivity profiling is the standard practice to assess how specifically a compound interacts with its target across a wide panel of related enzymes.[6]

The Rationale for Kinome Profiling

The human genome encodes over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[7] A comprehensive screen is essential to:

  • Identify Off-Targets: Uncover unintended interactions that could lead to side effects.

  • Quantify Selectivity: Determine the concentration window between on-target efficacy and off-target liability.

  • Discover Polypharmacology: Occasionally, inhibiting a small number of specific off-targets can be beneficial. Profiling can reveal these opportunities.

Experimental Workflow: Kinase Selectivity Profiling

Kinase profiling is typically performed as a service by specialized contract research organizations (CROs).[13][14] The process generally involves:

  • Compound Submission: The client provides the new derivative and the known inhibitor to the CRO.

  • Panel Selection: A kinase panel is chosen. Panels can range from a few dozen kinases to nearly the entire human kinome.[14]

  • Screening: The compounds are tested at one or two fixed concentrations (e.g., 100 nM and 1 µM) against the entire panel using a high-throughput biochemical assay.

  • Data Analysis: The percent inhibition for each kinase at the tested concentration is reported. This data is often visualized in a dendrogram to show relationships between inhibited kinases.

Data Presentation: Kinase Selectivity Summary
CompoundConcentration# Kinases in Panel# Kinases Inhibited >80%Selectivity Score (S10)
New Derivative1 µM41040.009
Known Inhibitor1 µM410250.061

The Selectivity Score (S10) is the number of inhibited kinases divided by the total number of kinases tested. A lower score indicates higher selectivity.[12]

Visualization: Target Engagement in the Cellular Environment

cluster_cell Intracellular Environment Target Target-NanoLuc® Fusion Protein Tracer NanoBRET® Tracer Target->Tracer Binding (High BRET Signal) Compound New Derivative Tracer->Compound Results in Low BRET Signal Compound->Target Competitive Displacement Compound_out New Derivative (Extracellular) Compound_out->Compound Cell Permeation

Caption: Cellular target engagement measured by NanoBRET™.

Part 4: Integrated Assessment and Decision-Making

The final and most critical step is to synthesize all the data from the biochemical, cellular, and profiling assays into a cohesive narrative. This integrated assessment allows for a holistic comparison of the new derivative against the known inhibitor, guiding the decision on whether to advance the compound in the development pipeline.

Key Performance Indicators (KPIs) for Comparison

When comparing the two compounds, focus on a few key metrics that encapsulate their overall performance:[15][16][17]

  • On-Target Potency (Cellular IC50): The primary measure of efficacy in a relevant biological system.

  • Selectivity: A measure of the compound's specificity, often represented by a selectivity score or the number of significant off-targets.

  • Cellular Potency Shift: The ratio of cellular to biochemical IC50. A smaller number is generally better, indicating efficient translation from the test tube to the cell.

Final Data Summary: Head-to-Head Comparison
MetricNew DerivativeKnown InhibitorInterpretation
Biochemical IC50 15 nM50 nMNew Derivative is 3.3x more potent biochemically.
Cellular IC50 80 nM1,200 nMNew Derivative is 15x more potent in cells.
Potency Shift 5.3x24xNew Derivative shows superior cell penetration/efficacy.
Selectivity (S10) 0.0090.061New Derivative is significantly more selective.
Decision-Making Framework

The summary data provides a clear basis for a decision. In the example above, the New Derivative is demonstrably superior across all key performance indicators. It is not only more potent in both biochemical and cellular assays but, crucially, it is also far more selective, suggesting a potentially wider therapeutic window and a better safety profile.

Visualization: Benchmarking Decision Tree

Start Start Benchmarking Q1 Is New Derivative More Potent in Cells? Start->Q1 Q2 Is New Derivative More Selective? Q1->Q2 Yes Q3 Is Potency Shift Acceptable? Q1->Q3 No Adv ADVANCE CANDIDATE Q2->Adv Yes Opt Consider for Optimization (e.g., improve permeability) Q2->Opt No (Potent but not selective) Q3->Opt Yes (Selective but poor entry) Stop STOP CANDIDATE Q3->Stop No

Caption: Decision tree for advancing a new derivative.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Creative Enzymes. (n.d.). Kinase Screening and Profiling Services.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Wikipedia. (2023, December 27). IC50.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
  • Labstep. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • Science Gateway. (n.d.). How to calculate IC50.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Intelligencia. (2025, January 7). Better Benchmarking Improves Drug Development Decision-Making – Here's How.
  • Towards Data Science. (2021, January 6). Drug dose-response data analysis.
  • Balanced Scorecard Institute. (2025, November 18). From Lab to Leadership: 25 Pharma KPIs That Power Pharmaceutical Success.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • LinkedIn. (n.d.). What are some key performance indicators (KPIs) used in pharmaceutical consulting?.
  • KPI Depot. (n.d.). Pharmaceuticals KPIs & Benchmarks.
  • Kariv, I., Rourick, R. A., & Weaver, M. F. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(3), 197–208.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture. This guide provides a detailed, field-proven protocol for the safe disposal of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid, moving beyond simple steps to explain the critical reasoning that underpins a safe and compliant workflow.

Part 1: Hazard Assessment & Waste Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a complex organic molecule with distinct features that dictate its handling and disposal pathway.

  • Brominated Pyridine Moiety : The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organic waste .[1] Halogenated wastes require specific disposal routes, typically high-temperature incineration with specialized scrubbers, to prevent the formation of toxic dioxins and furans.

  • Benzoic Acid Moiety : The carboxylic acid group renders the molecule acidic. This necessitates segregation from bases, cyanides, and certain metals to prevent violent reactions or the release of toxic gases.[2]

  • Irritant Properties : Based on data from structurally similar compounds, it is prudent to handle this chemical as a potential irritant. Safety data sheets for analogous molecules like 4-bromo-3-methylbenzoic acid and other brominated aromatics list hazards including skin irritation, serious eye irritation, and respiratory irritation.[3][4][5]

Hazard Summary Table
Hazard ClassificationStructural OriginPrimary Disposal Implication
Halogenated Organic 6-BromopyridineMust be segregated into a dedicated halogenated waste stream.[1]
Acidic Compound Benzoic AcidIncompatible with bases; must not be neutralized without a specific protocol.[2]
Irritant (Assumed) Aromatic SystemRequires appropriate Personal Protective Equipment (PPE) during handling.[3][4]
Environmental (Potential) Brominated AromaticProhibited from drain or general refuse disposal to prevent aquatic harm.[6]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection : A fully buttoned laboratory coat.

Step 2: Waste Segregation at the Source

This is the most critical step. Never mix incompatible waste streams.[2][8]

  • Primary Waste : The solid this compound or its solutions must be placed in a container designated for Halogenated Organic Waste .[1]

  • Solid vs. Liquid : Keep solid and liquid wastes separate.[9] If the compound is in solid form, dispose of it in a container for solid halogenated waste. If it is dissolved in a solvent (e.g., DMSO, an alcohol), the entire solution must be disposed of as liquid halogenated waste.

  • Incompatibilities : Store this acidic waste away from bases, oxidizing agents, and reactive metals.[2]

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidental mixing and ensure safe handling by waste management personnel.

  • Select a Compatible Container : Use a sturdy, leak-proof container with a secure, sealable lid.[8] Glass bottles are often preferred for acidic and halogenated organic waste. The container must be clean and free from damage.[6]

  • Label the Container Immediately : Attach a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department as soon as the first drop of waste is added.[10]

  • Complete the Label Information :

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations.[8]

    • List all components and their approximate percentages if it is a solution.

    • Mark the appropriate hazard checkboxes (e.g., "Corrosive/Acid," "Toxic").

    • Record the date the waste was first added to the container.

Step 4: Managing Contaminated Materials

Any item that comes into direct contact with the chemical is considered hazardous waste.

  • Solid Waste : Contaminated gloves, weigh boats, pipette tips, and paper towels must be collected in a separate, clearly labeled container for Solid Halogenated Hazardous Waste .

  • Empty Containers : The original chemical container is not truly empty. It must be managed as hazardous waste or decontaminated. A common procedure is to triple-rinse the container with a suitable solvent; the first rinseate must be collected and disposed of as liquid halogenated hazardous waste.[8][11] Subsequent rinses may also need to be collected, depending on institutional policy. After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as solid waste.[8]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store your properly labeled, closed waste container in a designated SAA within your laboratory.[2]

  • The SAA must be at or near the point of generation.

  • Liquid waste containers must be kept in secondary containment (e.g., a spill tray) to contain potential leaks.[8]

  • Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[8]

Step 6: Arrange for Final Disposal

Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months), arrange for its removal.[2][6]

  • Submit a chemical waste collection request to your institution's EHS department or designated hazardous waste disposal company.[8]

  • Ensure all labeling is accurate and the container is securely sealed before pickup.

Part 3: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action.

Spill Management
  • Small Spill (manageable in <10 minutes) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as diatomite, vermiculite, or a universal chemical binder.[10][12]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a solvent-moistened cloth (e.g., alcohol), and place the cloth in the hazardous waste container.[12]

    • Seal and label the container for disposal.

  • Large Spill :

    • Evacuate the area immediately.[10]

    • Alert others and secure the area to prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[8][10]

Personnel Exposure First Aid
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][12]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][12]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[4][12]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

Part 4: Visual Workflow and Best Practices

Disposal Decision Workflow

G Start Waste Generated: This compound Decision2 Bulk Chemical or Contaminated Material? Start->Decision2 Decision1 Waste Form? Process_Solid Container for: SOLID Halogenated Waste Decision1->Process_Solid Solid Process_Liquid Container for: LIQUID Halogenated Waste Decision1->Process_Liquid Liquid/Solution Decision2->Decision1 Bulk Chemical Process_Contaminated_Solid Container for: SOLID Halogenated Waste (e.g., gloves, wipes) Decision2->Process_Contaminated_Solid Contaminated Material Storage Label & Store in SAA with Secondary Containment Process_Solid->Storage Process_Liquid->Storage Process_Contaminated_Solid->Storage End Request Pickup from Environmental Health & Safety Storage->End

Caption: Disposal workflow for this compound.

Summary of Best Practices: Do's and Don'ts
DoDon't
Segregate waste into a Halogenated Organic container.Do not pour this chemical down the drain.[11]
Label the waste container with the full chemical name.[8]Do not mix with non-halogenated or incompatible wastes.[2]
Close the waste container when not in use.[2][8]Do not dispose of by evaporation in a fume hood.[2][11]
Use secondary containment for liquid waste.[8]Do not dispose of contaminated labware in the regular trash.
Contact your EHS department for waste pickup.[8]Do not allow unlabeled or unknown waste to accumulate.

References

  • Daniels Health. (2025, May 21).
  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Ace Waste.
  • MedChemExpress. (2025, May 6). 4-Bromo-2-methylbenzoic acid-SDS.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Bromo-3-methylbenzoic acid.
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Personal protective equipment for handling 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds—bromopyridines and substituted benzoic acids—to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal.

Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure. Given that the toxicological properties of this specific compound have not been fully investigated, we must treat it as potentially hazardous and implement comprehensive safety measures.

Hazard Analysis: A Proactive Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. The structure of this compound contains two key moieties that inform our safety assessment: a bromopyridine ring and a substituted benzoic acid.

  • Bromopyridines: This class of compounds can be irritating to the skin, eyes, and respiratory system.[1][2] Some bromopyridines are classified as harmful if swallowed and can be fatal in contact with skin.[3] Upon decomposition, they can release toxic fumes such as hydrogen bromide and nitrogen oxides.[2][3]

  • Substituted Benzoic Acids: Benzoic acid and its derivatives are typically white crystalline powders.[4] The primary hazards are irritation to the skin, eyes, and respiratory tract upon inhalation of dust.[4][5][6] While generally considered to have low toxicity, repeated exposure can cause skin to become dry and cracked.[4] Dust from benzoic acid can also form explosive mixtures in the air.[6]

Based on this analysis, this compound, as a solid powder, should be handled with precautions to prevent skin and eye contact, and to minimize dust generation and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling chemicals of unknown toxicity. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7]

Below is a detailed breakdown of the recommended PPE, moving from routine handling to emergency situations.

Protection Level Equipment Rationale and Specifications
Primary Engineering Controls Certified Chemical Fume HoodAll handling of the solid compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust and potential vapors.
Body Protection Laboratory CoatA standard lab coat protects clothing and exposed skin from accidental spills and contamination.[8][9] For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Hand Protection Disposable Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals and are essential for preventing skin contact.[7][8] For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[7] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Eye and Face Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.[8][9] Standard safety glasses are insufficient as they do not provide adequate protection from splashes.[7]
Face ShieldA face shield should be worn in addition to safety goggles during procedures with a high risk of splashing or when handling larger quantities of the compound.[8][10]
Respiratory Protection N95 Respirator or HigherWhen working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, should be used.[8][10]

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and ensures a safe research environment.

operational_workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling a Receiving and Inspection b Secure Storage a->b Check container integrity c Don PPE b->c Transport in secondary container d Work in Fume Hood c->d e Weighing and Transfer d->e f Solution Preparation e->f Use anti-static measures g Decontamination f->g After experiment completion h Waste Segregation g->h i Doff PPE h->i Proper disposal

Caption: Experimental workflow for handling the compound.

Step-by-Step Protocol:

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][11] Ensure the container is tightly sealed.

  • Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Prepare all necessary equipment and reagents.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Handling in a Fume Hood : Conduct all manipulations of the solid compound within a certified chemical fume hood.[11]

  • Weighing and Transfer : When weighing, use a spatula to carefully transfer the solid. Avoid creating dust.[4] Use a container that is appropriate for the amount being weighed and can be securely closed.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Decontamination : After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves, face shield or goggles, lab coat, and then respirator (if used). Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes and seek medical attention.[4][5] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.

disposal_plan cluster_waste_streams Waste Streams cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, weigh boats) solid_container Labeled, sealed container for solids solid_waste->solid_container liquid_waste Liquid Waste (Halogenated Organic Solvents) liquid_container Labeled, sealed container for halogenated waste liquid_waste->liquid_container aq_waste Aqueous Waste (If applicable) aq_container Labeled, sealed container for aqueous waste aq_waste->aq_container disposal_vendor Licensed Hazardous Waste Vendor solid_container->disposal_vendor liquid_container->disposal_vendor aq_container->disposal_vendor

Caption: Waste segregation and disposal flowchart.

Disposal Protocol:

  • Segregation : As this compound is a halogenated organic compound, all waste containing this substance must be segregated into a designated "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[13]

  • Solid Waste : Contaminated solid waste, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste : Solutions containing the compound should be collected in a designated, properly labeled container for halogenated liquid waste.[12]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of all constituents.

  • Disposal : Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Halogenated compounds are often disposed of via high-temperature incineration.[14]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

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  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

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  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Available at: [Link]

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  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • SDS Management Software. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK. Available at: [Link]

  • Carl ROTH. (2025, June 12). Safety Data Sheet: Benzoic acid. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.